molecular formula C12H16O2 B7771434 Isoamyl benzoate CAS No. 54846-63-8

Isoamyl benzoate

Cat. No.: B7771434
CAS No.: 54846-63-8
M. Wt: 192.25 g/mol
InChI Key: MLLAPOCBLWUFAP-UHFFFAOYSA-N
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Description

3-Methylbutyl benzoate is a benzoate ester.
isoamylbenzoate is a natural product found in Theobroma cacao, Hamamelis virginiana, and Tordylium apulum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLAPOCBLWUFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047185
Record name Isopentyl benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless oily liquid with a mild, sweet, fruity-like odour
Record name Isoamyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

261.00 to 262.00 °C. @ 760.00 mm Hg
Record name 3-Methylbutyl benzoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Isoamyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.984-0.992
Record name Isoamyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

94-46-2, 54846-63-8
Record name Isoamyl benzoate
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Record name Isoamyl benzoate
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Record name Benzoic acid, 3-methylbutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054846638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopentyl benzoate
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Record name 1-Butanol, 3-methyl-, 1-benzoate
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Record name Isopentyl benzoate
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Record name Isopentyl benzoate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOAMYL BENZOATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methylbutyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033380
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What are the physicochemical properties of isoamyl benzoate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Isoamyl Benzoate (B1203000)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of isoamyl benzoate (also known as isopentyl benzoate). The information is compiled from various sources to ensure accuracy and relevance for scientific and research applications. This document includes quantitative data, detailed experimental protocols for property determination, and a logical workflow for compound characterization.

This compound: An Overview

This compound (CAS No. 94-46-2) is an organic compound, specifically a benzoate ester, formed from the condensation of benzoic acid and isoamyl alcohol.[1] It is a colorless to pale yellow, oily liquid recognized for its characteristic mild, sweet, and fruity aroma.[2][3][4][5][6] This compound is utilized as a flavoring and fragrance agent in the food, cosmetic, and perfumery industries.[4][7][8] In pharmaceutical contexts, it can be explored as a solvent or carrier in certain formulations due to its ester functionality and solvency characteristics.[4]

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for understanding its behavior in various experimental and formulation settings.

PropertyValueUnitsConditionsReferences
Molecular Formula C₁₂H₁₆O₂--[2][4][5]
Molecular Weight 192.25 g/mol -[2][3][4][5]
Appearance Colorless to pale yellow oily liquid-Room Temperature[2][3][4]
Odor Mild, sweet, fruity, balsamic--[2][3][5][7]
Boiling Point 261 - 262°C@ 760 mmHg[2][3][7][9][10][11]
165 - 166°C@ 50 mmHg[3][12]
127 - 129°CNot specified[4]
Melting Point -37°C-
Density 0.99g/mL@ 25 °C[4][5][7][10][11]
0.986 - 0.992g/cm³@ 25 °C[3][12]
1g/cm³@ 20 °C[13]
Refractive Index 1.492 - 1.497nD@ 20 °C[2][3][4][12][14]
1.494nD@ 20 °C[5][7][9][11]
Vapor Pressure 0.026mmHg@ 20 °C[3][12]
1hPa@ 66 °C[5][9]
Flash Point >110°CClosed Cup[3]
>230°F-[5][9][12]
Solubility Insoluble-Water[1][2][3][5][6][9]
Soluble / Miscible-Alcohol, organic solvents, oils[1][2][3][5][6][7][14]
LogP (o/w) 4.15--[3][12][15]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physicochemical properties of liquid compounds like this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is a crucial indicator of a liquid's volatility and purity.[16] For small sample volumes, a micro-boiling point determination is efficient.[17][18]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube (e.g., 10x75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., aluminum block on a hot plate or Thiele tube with heating oil)[17][19]

  • Clamps and stand

Procedure:

  • Add approximately 0.5 mL of this compound to the small test tube.[18]

  • Place the capillary tube into the test tube with its open end down.[16][19]

  • Attach the test tube to the thermometer, ensuring the bottom of the test tube is level with the thermometer's bulb.

  • Immerse the assembly into the heating block or Thiele tube. The thermometer bulb should be positioned just above the liquid's surface to measure the vapor temperature.[18]

  • Begin heating gently. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands and is expelled.[17]

  • As the temperature approaches the boiling point, the bubbling will become a rapid and continuous stream as the liquid's vapor fills the capillary.[17]

  • Stop heating and observe carefully. The bubbling will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point.[17]

Determination of Density

Density is a fundamental property defined as mass per unit volume. For liquids, it is often determined using a pycnometer or a digital density meter.

Objective: To accurately measure the mass of a known volume of this compound.

Apparatus:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).

  • Fill the pycnometer with distilled water and place it in the temperature-controlled water bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

  • Adjust the water level to the pycnometer's calibration mark, dry the exterior, and weigh it again (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound, allow it to equilibrate to the same temperature in the water bath, adjust the volume to the mark, dry the exterior, and weigh it for a final time (m₃).

  • Calculate the density (ρ) using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water (where ρ_water is the known density of water at the experimental temperature).

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a valuable tool for identifying a liquid or assessing its purity.[20] It is typically measured using an Abbe refractometer.

Objective: To measure the ratio of the speed of light in a vacuum (or air) to its speed within this compound.[20]

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Light source (typically a sodium D-line source, 589 nm)[20]

  • Dropper or pipette

Procedure:

  • Turn on the refractometer and the light source. Connect the water circulator to the refractometer prisms and set it to the desired temperature (e.g., 20 °C).[20]

  • Open the prism assembly. Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.

  • Close the prisms firmly. The liquid will spread into a thin, uniform film.

  • Look through the eyepiece. Rotate the coarse adjustment knob until the light and dark fields become visible in the field of view.

  • Sharpen the dividing line between the fields using the dispersion correction knob.

  • Use the fine adjustment knob to center the sharp dividing line precisely on the crosshairs of the reticle.

  • Read the refractive index value from the instrument's scale.

  • Clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft lens tissue after the measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a liquid sample such as this compound.

G cluster_physchem Physicochemical Property Determination start Start: Obtain Liquid Sample (e.g., this compound) purity_check Initial Purity Assessment (e.g., GC-MS, NMR) start->purity_check boiling_point Boiling Point Determination purity_check->boiling_point density Density Measurement purity_check->density refractive_index Refractive Index Measurement purity_check->refractive_index solubility Solubility Screening purity_check->solubility data_analysis Data Collation & Analysis boiling_point->data_analysis density->data_analysis refractive_index->data_analysis solubility->data_analysis lit_comparison Comparison with Literature Values data_analysis->lit_comparison conclusion Conclusion: Identity & Purity Confirmed lit_comparison->conclusion

Caption: Workflow for Physicochemical Characterization.

References

Isoamyl benzoate CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

CAS Number: 94-46-2[1]

Molecular Formula: C₁₂H₁₆O₂[1]

Introduction

Isoamyl benzoate (B1203000), also known as isopentyl benzoate or 3-methylbutyl benzoate, is an organic ester formed from the reaction of benzoic acid and isoamyl alcohol.[2] It is a colorless liquid with a characteristic mild, sweet, and fruity aroma.[3] While extensively utilized in the fragrance and flavor industries, its role in pharmaceutical formulations, primarily as a solvent and carrier, warrants a deeper understanding of its chemical and physical properties for drug development professionals.[4] This technical guide provides a comprehensive overview of isoamyl benzoate, focusing on its synthesis, analytical characterization, and safety data relevant to a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analytical method development.

PropertyValueReference
Molecular Weight 192.25 g/mol [1]
Appearance Colorless liquid[4]
Odor Mild, sweet, fruity[3]
Boiling Point 261-262 °C[5]
Density 0.99 g/mL at 25 °C[5]
Refractive Index n20/D 1.494[5]
Solubility Insoluble in water; soluble in organic solvents and oils.[3]
Flash Point 89 °C[6]
LogP 4.15[1]

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of benzoic acid with isoamyl alcohol, typically in the presence of an acid catalyst. Various catalysts have been explored to improve reaction yield and conditions.

General Reaction Scheme: Fischer Esterification

fischer_esterification cluster_reactants Reactants cluster_products Products benzoic_acid Benzoic Acid catalyst Acid Catalyst (e.g., H₂SO₄, PTSA) benzoic_acid->catalyst isoamyl_alcohol Isoamyl Alcohol isoamyl_alcohol->catalyst isoamyl_benzoate This compound water Water catalyst->isoamyl_benzoate + catalyst->water + heat Heat (Reflux) synthesis_workflow start Start reactants Combine Benzoic Acid, Isoamyl Alcohol, and Catalyst start->reactants reflux Reflux for Specified Time reactants->reflux cool Cool Reaction Mixture reflux->cool wash Wash with 5% Sodium Bicarbonate Solution cool->wash separate Separate Aqueous and Organic Layers wash->separate dry Dry Organic Layer (e.g., with Anhydrous Na₂SO₄) separate->dry filter Filter to Remove Drying Agent dry->filter distill Purify by Vacuum Distillation filter->distill characterize Characterize Product (GC-MS, NMR) distill->characterize end End characterize->end gcms_workflow start Start sample_prep Prepare Sample Solution (e.g., in Dichloromethane) start->sample_prep injection Inject Sample into GC sample_prep->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection of Ions mass_analysis->detection data_analysis Data Analysis: - Library Matching - Quantification detection->data_analysis end End data_analysis->end

References

Spectroscopic Profile of Isoamyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for isoamyl benzoate (B1203000), a compound of interest in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The empirical formula for isoamyl benzoate is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in its distinct chemical environments. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃).

Assignment Chemical Shift (δ) ppm (399.65 MHz) [1]Chemical Shift (δ) ppm (89.56 MHz) [1]Multiplicity Integration
Aromatic Protons (ortho)8.058.04Multiplet2H
Aromatic Protons (meta, para)7.52 - 7.427.51 - 7.40Multiplet3H
-O-CH₂-4.354.35Triplet2H
-CH₂-CH(CH₃)₂1.791.83Multiplet2H
-CH(CH₃)₂1.661.69Multiplet1H
-CH(CH₃)₂0.970.98Doublet6H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the carbon framework of this compound. The following assignments are based on data acquired in CDCl₃.

Assignment Chemical Shift (δ) ppm
Carbonyl Carbon (C=O)~166.0
Aromatic Carbon (C-O)~132.8
Aromatic Carbons (ortho)~129.5
Aromatic Carbons (para)~128.3
Aromatic Carbons (meta)~130.2
-O-CH₂-~64.5
-CH₂-CH(CH₃)₂~37.5
-CH(CH₃)₂~25.1
-CH(CH₃)₂~22.4
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wave Number (cm⁻¹) Bond Vibration Functional Group
~3065C-H StretchAromatic
~2960-2870C-H StretchAlkyl
~1720C=O StretchEster
~1600, ~1450C=C StretchAromatic Ring
~1270C-O StretchEster
~1100C-O StretchEster
~710C-H BendAromatic (ortho-disubstituted)
Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity (%) Fragment
192~5[M]⁺ (Molecular Ion)
123~24[C₆H₅CO₂H₂]⁺
105~95[C₆H₅CO]⁺ (Base Peak)
77~50[C₆H₅]⁺
70100[C₅H₁₀]⁺
55~30[C₄H₇]⁺
41~11[C₃H₅]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid organic compounds like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A small amount of the this compound sample (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

  • Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: The ATR crystal (e.g., diamond or zinc selenide) of the FT-IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • Sample Application: A small drop of the liquid this compound sample is placed directly onto the ATR crystal.

  • Data Collection: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry (MS) (Electron Ionization - EI)
  • Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in a high vacuum environment.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.

  • Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a magnetic sector).

  • Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation cluster_result Final Structure Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID Fourier Transform Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Fourier Transform Generate Spectrum IR->IR_Data MS_Data Ionize & Fragment Separate by m/z Detect Ions MS->MS_Data NMR_Interp Chemical Shifts Coupling Constants Integration NMR_Data->NMR_Interp IR_Interp Characteristic Absorptions Functional Groups IR_Data->IR_Interp MS_Interp Molecular Ion Peak Fragmentation Pattern MS_Data->MS_Interp Structure Structure Confirmation of This compound NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: General workflow for the spectroscopic analysis and structure elucidation of this compound.

References

Technical Guide: Solubility of Isoamyl Benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isoamyl benzoate (B1203000), a common ester utilized in the fragrance, flavor, and pharmaceutical industries. Understanding its solubility is critical for formulation development, reaction chemistry, and purification processes. This document outlines its known solubility profile, presents a standardized protocol for solubility determination, and offers a logical workflow for solvent selection.

Isoamyl Benzoate: Physical and Chemical Properties

This compound (also known as isopentyl benzoate) is the ester formed from the condensation of benzoic acid and isoamyl alcohol. It is a colorless liquid recognized for its mild, sweet, and fruity odor.[1][2]

PropertyValueSource
CAS Number 94-46-2[3][4]
Molecular Formula C₁₂H₁₆O₂[1][4]
Molar Mass 192.25 g/mol [3][4]
Boiling Point 261-262 °C[1][2][3]
Density ~0.990 g/cm³ at 25 °C[1][3]
Appearance Clear, Colorless Liquid[4]

Solubility Profile

The table below summarizes the available qualitative and quantitative solubility data.

SolventFormulaTypeSolubilityTemperatureSource
WaterH₂OHighly Polar ProticInsoluble (13.68 mg/L)25 °C[1][5][6]
EthanolC₂H₅OHPolar ProticMiscibleRoom Temp.[5]
General AlcoholsR-OHPolar ProticSolubleNot Specified[1][2]
Organic Solvents-VariousSolubleNot Specified[5]
Oils-Non-polarSolubleNot Specified[5]

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for this compound is not published, a reliable method can be adapted from general international guidelines for solubility testing, such as the OECD Test Guideline 105 (Flask Method).[7][8] This method is suitable for determining the solubility of substances in a liquid solvent when the solubility is expected to be above 0.01 g/L.[7]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker or water bath capable of maintaining temperature ± 0.5 °C

  • Volumetric flasks and pipettes

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material)

  • Analytical instrument for quantification (e.g., Gas Chromatograph with FID, HPLC with UV detector)

Procedure:

  • Preliminary Test: A preliminary test is recommended to approximate the solubility and determine the necessary equilibration time.[7] Prepare several small-scale mixtures with varying amounts of this compound in the solvent.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The excess solute ensures that saturation is achieved.

  • Equilibration: Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take 24 to 48 hours. The equilibration time should be at least three times longer than the time determined in the preliminary test to ensure saturation.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the mixture to stand at the constant temperature for at least 24 hours to allow the undissolved this compound to settle or separate.

  • Sample Collection: Carefully extract a sample from the clear, saturated supernatant solution. This is a critical step and can be achieved by:

    • Centrifugation: Transfer an aliquot of the mixture to a centrifuge tube and spin at high speed to pellet the excess solute. Sample the clear supernatant.

    • Filtration: Use a syringe to draw the supernatant through a solvent-compatible filter membrane (e.g., PTFE) to remove any undissolved micro-droplets.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Dilute the collected saturated sample with a known volume of solvent to bring its concentration within the calibration range.

    • Analyze the standards and the diluted sample using an appropriate analytical method (e.g., GC-FID).

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in g/L, g/100mL, or mol/L.

Solvent Selection and Solubility Assessment Workflow

The following workflow provides a logical pathway for researchers to select an appropriate solvent and determine the solubility of this compound for a given application.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Qualitative Assessment cluster_2 Phase 3: Quantitative Determination cluster_3 Phase 4: Final Decision start Define Application Requirement (e.g., Formulation, Reaction Medium) screening Screen Solvents Based on Polarity ('Like Dissolves Like') start->screening polar Polar Aprotic (Acetone, Ethyl Acetate) screening->polar nonpolar Non-polar (Toluene, Heptane) screening->nonpolar protic Polar Protic (Ethanol, Methanol) screening->protic miscibility Perform Small-Scale Miscibility Test (e.g., 1:1, 1:10 v/v ratios) polar->miscibility nonpolar->miscibility protic->miscibility observation Observe for Phase Separation (Immiscible) or Homogeneity (Miscible) miscibility->observation observation->miscibility Select New Solvent protocol Execute Solubility Protocol (Adapted from OECD 105) observation->protocol Miscible/Soluble analysis Analyze Saturated Solution (GC, HPLC, etc.) protocol->analysis data Calculate Solubility (g/L or mol/L) analysis->data decision Does Solubility Meet Application Requirements? data->decision decision->screening No finalize Finalize Solvent Selection decision->finalize Yes re_evaluate Re-evaluate Solvent Choice or Application Parameters

References

Natural occurrence of isoamyl benzoate in plants and food.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence of Isoamyl Benzoate (B1203000) in Plants and Food

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl benzoate (isopentyl benzoate) is an organic ester with the chemical formula C₁₂H₁₆O₂. It is characterized by a sweet, balsamic, and fruity aroma, making it a valuable compound in the flavor and fragrance industries.[1] While widely synthesized for commercial use, this compound also occurs naturally in a variety of plant species and food products, contributing to their unique sensory profiles. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, and the analytical methodologies used for its identification and quantification in complex matrices.

Natural Occurrence in Plants and Food

This compound has been identified as a volatile organic compound in a range of plants and food items. Its presence is particularly noted in fruits, flowers, and fermented products. The concentration of this compound can vary significantly depending on the species, cultivar, ripening stage, and processing conditions.

In Plants

This compound is a component of the essential oils and floral scents of several plant species. One of the most well-documented sources is the flower of Michelia champaca, where it contributes to the characteristic rich, floral aroma.

In Food

The natural occurrence of this compound extends to various food products. It has been detected in fruits such as cranberries (Vaccinium macrocarpon) and is also found in fermented products like beer and cocoa.[2] Its presence in these foods is a result of the metabolic processes of the raw plant materials and any microbial activity during fermentation.

Quantitative Data

The following tables summarize the available quantitative data for this compound in selected plant sources. It is important to note that the reported concentrations can vary based on the extraction and analytical methods employed.

Table 1: Concentration of this compound in Michelia champaca Flower

Extraction MethodComponentConcentration (% of Total Volatiles)Reference
AbsoluteMethyl benzoate1.00[3]
HeadspaceMethyl benzoate5.15[3]

Note: The data for methyl benzoate, a closely related compound, is presented here as it is a major component of the floral scent and provides context for the presence of benzoate esters. Specific quantitative data for this compound in Michelia champaca is less commonly reported as a precise percentage.

Table 2: Documented Presence of Benzoate Esters in Various Food Sources

Food SourceCompound IdentifiedMethod of DetectionReference
American Cranberry (Vaccinium macrocarpon)Benzoate estersGas Chromatography, Mass Spectrometry[2]
Cocoa (Theobroma cacao)Isobutyl benzoateGas Chromatography-Mass Spectrometry[4]
Grapes (Vitis vinifera)Benzoate estersGas Chromatography-Mass Spectrometry[5]

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is not fully elucidated but is believed to follow the general pathway for the formation of volatile esters. This process involves two main stages: the synthesis of the acid and alcohol moieties, followed by their esterification.

  • Biosynthesis of Benzoic Acid: Benzoic acid is derived from the amino acid L-phenylalanine through the phenylpropanoid pathway. The C3 side chain of phenylalanine is shortened by two carbons via either a β-oxidative or a non-β-oxidative pathway to yield benzoic acid.[6][7][8][9]

  • Biosynthesis of Isoamyl Alcohol: Isoamyl alcohol (3-methyl-1-butanol) is a fusel alcohol produced from the catabolism of the amino acid L-leucine.

  • Esterification: The final step is the esterification of benzoic acid with isoamyl alcohol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[10][11] These enzymes utilize an activated form of benzoic acid, typically benzoyl-CoA, and transfer the benzoyl group to isoamyl alcohol to form this compound.

Isoamyl_Benzoate_Biosynthesis L_Phenylalanine L-Phenylalanine PAL PAL L_Phenylalanine->PAL Cinnamic_Acid Cinnamic Acid Beta_Oxidative β-Oxidative Pathway Cinnamic_Acid->Beta_Oxidative Benzoyl_CoA Benzoyl-CoA Benzoic_Acid Benzoic Acid Benzoyl_CoA->Benzoic_Acid AAT Alcohol Acyltransferase (AAT) Benzoyl_CoA->AAT L_Leucine L-Leucine Leucine_Catabolism Leucine Catabolism L_Leucine->Leucine_Catabolism Isoamyl_Alcohol Isoamyl Alcohol Isoamyl_Alcohol->AAT Isoamyl_Benzoate This compound PAL->Cinnamic_Acid Beta_Oxidative->Benzoyl_CoA Leucine_Catabolism->Isoamyl_Alcohol AAT->Isoamyl_Benzoate

Caption: Putative biosynthetic pathway of this compound in plants.

Experimental Methodologies for Analysis

The identification and quantification of this compound in plant and food matrices typically involve chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and specificity for volatile compounds.

Sample Preparation

Effective sample preparation is critical for the accurate analysis of volatile compounds. Common techniques include:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method where a coated fiber is exposed to the headspace above the sample to adsorb volatile analytes.[12][13][14][15][16][17][18] The fiber is then thermally desorbed in the GC inlet. This technique is widely used for its simplicity and sensitivity.

  • Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquids, typically an aqueous sample and an organic solvent.[19][20][21]

  • Simultaneous Distillation-Extraction (SDE): This method is suitable for isolating volatile and semi-volatile compounds from a sample matrix by combining distillation and solvent extraction.[2]

Experimental_Workflow Sample Plant/Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., HS-SPME) Homogenization->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Identification Compound Identification (Mass Spectra Library) Data_Processing->Identification Quantification Quantification (Internal/External Standards) Data_Processing->Quantification Result Result: Concentration of This compound Identification->Result Quantification->Result

Caption: General experimental workflow for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following is a general protocol for the analysis of this compound using HS-SPME-GC-MS, based on common practices for volatile compound analysis in plant and food samples.

1. Sample Preparation (HS-SPME)

  • Sample Weighing: Weigh a known amount of the homogenized plant or food sample (e.g., 1-5 g) into a headspace vial.

  • Internal Standard: Add a known amount of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) for quantification.

  • Equilibration: Seal the vial and incubate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

2. GC-MS Analysis

  • Injection: Retract the SPME fiber and insert it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, start at 40°C, hold for 2 minutes, ramp to 250°C at 5-10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: e.g., 230°C.

    • Transfer Line Temperature: e.g., 280°C.

3. Data Analysis

  • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST, Wiley).

  • Quantification: Calculate the concentration of this compound by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known concentrations of this compound.

Derivatization for Benzoic Acid Analysis

For the analysis of the precursor, benzoic acid, which is less volatile, a derivatization step is often required to convert it into a more volatile ester (e.g., a trimethylsilyl (B98337) ester) prior to GC-MS analysis.[22][23][24][25][26]

Conclusion

This compound is a naturally occurring ester that contributes to the aromatic profile of various plants and food products. Its biosynthesis is linked to the metabolism of the amino acids L-phenylalanine and L-leucine. The analysis of this compound in complex matrices is reliably achieved through techniques such as HS-SPME-GC-MS. Further research is warranted to fully elucidate the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound in different plant species and to expand the quantitative database of its occurrence in the food supply. This knowledge can be leveraged for applications in food science, flavor chemistry, and the development of natural fragrance compounds.

References

Synthesis of Isoamyl Benzoate via Fischer Esterification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of isoamyl benzoate (B1203000) through Fischer esterification, a cornerstone reaction in organic chemistry. This document provides a comprehensive overview of various catalytic systems, optimized reaction conditions, and detailed experimental protocols. All quantitative data is summarized for comparative analysis, and key processes are visualized to enhance understanding.

Introduction

Isoamyl benzoate, also known as isopentyl benzoate, is an ester with a characteristic fruity, balsamic odor.[1] It finds applications as a flavoring and fragrance agent and serves as a versatile solvent and intermediate in the synthesis of more complex molecules.[2][3][4] The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (isoamyl alcohol), is a common and effective method for its preparation.[5] This reversible reaction necessitates shifting the equilibrium towards the product, typically by using an excess of one reactant or by removing the water formed during the reaction.[5][6]

Reaction Mechanism and Optimization

The Fischer esterification of benzoic acid and isoamyl alcohol proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the benzoic acid, increasing its electrophilicity. The isoamyl alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

Optimization of this process involves the careful selection of catalysts and the fine-tuning of reaction parameters to maximize the yield and purity of this compound. A variety of catalysts have been explored, ranging from traditional mineral acids to solid acid catalysts, each with distinct advantages and disadvantages concerning activity, reusability, and environmental impact.

Comparative Analysis of Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the findings from various studies, providing a comparative look at the efficacy of different catalytic systems and process parameters.

CatalystMolar Ratio (Benzoic Acid:Isoamyl Alcohol)Catalyst AmountReaction Time (hours)Reaction Temperature (°C)Maximum Yield (%)Reference
Zr(SO₄)₂·4H₂O1.0:2.50.4 g2.5Not Specified96.3
Aryl Sulphonic Acid (ASA)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified98.35
p-toluenesulfonic acid1.0:3.01.25 g2.5Not Specified88.3
FeCl₃·6H₂O1.0:3.01.0 g2.5Not Specified90.3
H₄O₄₀W₁₂1.0:1.50.18 g1.5Not SpecifiedNot Specified
TiSiW₁₂O₄₀/TiO₂1.0:4.05.93 g2.5140 - 14883.3

Detailed Experimental Protocols

This section provides a generalized yet detailed protocol for the synthesis of this compound based on common laboratory practices for Fischer esterification.

Materials and Equipment
  • Reactants: Benzoic acid, Isoamyl alcohol

  • Catalyst: Concentrated sulfuric acid (or an alternative catalyst from the table above)

  • Solvents: Diethyl ether (for extraction)

  • Washing Agents: Deionized water, 5% Sodium bicarbonate solution, Saturated sodium chloride solution (brine)

  • Drying Agent: Anhydrous sodium sulfate (B86663)

  • Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, distillation apparatus, standard laboratory glassware.

Reaction Procedure
  • Charging the Reactor: In a round-bottom flask equipped with a magnetic stir bar, combine benzoic acid and an excess of isoamyl alcohol (refer to the molar ratios in the table for optimization).

  • Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the reaction mixture while stirring. This process is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction time will vary depending on the catalyst and temperature (see table for examples).

  • Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

Work-up and Purification
  • Quenching: Transfer the cooled reaction mixture to a separatory funnel containing deionized water.

  • Extraction: Add diethyl ether to the separatory funnel to extract the this compound. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Washing:

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize any remaining acid, be cautious of CO₂ evolution), and finally with brine.[6] After each wash, separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry flask and add anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal: Decant or filter the dried organic solution to remove the sodium sulfate. Remove the diethyl ether using a rotary evaporator.

  • Distillation: Purify the crude this compound by distillation to obtain the final product.[7]

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Fischer_Esterification_Workflow Reactants Reactants (Benzoic Acid, Isoamyl Alcohol) Reaction Reaction Mixture Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Reflux Reflux Reaction->Reflux Heat Workup Aqueous Work-up (Extraction & Washing) Reflux->Workup Cooling Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Solvent Removal Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Spectral Data for Product Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 2H), 7.54 (t, 1H), 7.43 (t, 2H), 4.35 (t, 2H), 1.79 (m, 1H), 1.66 (m, 2H), 0.97 (d, 6H).[8][9]

Infrared (IR) Spectroscopy
  • IR (ATR): Key absorptions include a strong C=O stretch for the ester group around 1715-1735 cm⁻¹, C-O stretches in the 1100-1300 cm⁻¹ region, and aromatic C-H and C=C stretches.[10]

References

An In-depth Technical Guide to the Acid-Catalyzed Synthesis of Isoamyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the acid-catalyzed synthesis of isoamyl benzoate (B1203000). The information presented herein is intended to support research and development activities in the fields of chemistry and drug development.

Core Mechanism: Fischer-Speier Esterification

The synthesis of isoamyl benzoate from benzoic acid and isoamyl alcohol under acidic conditions proceeds via the Fischer-Speier esterification mechanism, commonly referred to as Fischer esterification. This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2] The overall reaction is driven to completion by either using an excess of one of the reactants or by removing water, a byproduct, as it is formed.[3][4]

The mechanism can be detailed in the following steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid (benzoic acid), enhancing the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack: The alcohol (isoamyl alcohol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate eliminates a molecule of water, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product (this compound) and regenerate the acid catalyst.[4]

Quantitative Data on Synthesis Parameters

The yield of this compound is highly dependent on the choice of catalyst and the specific reaction conditions employed. The following table summarizes quantitative data from various studies on the acid-catalyzed synthesis of this compound.

CatalystMolar Ratio (Benzoic Acid:Isoamyl Alcohol)Reaction Time (hours)Catalyst AmountMaximum Yield (%)Reference
p-Toluenesulfonic acid (PTSA)1.0:3.02.51.25 g88.3[5]
Aryl Sulphonic Acid (ASA)1.0:2.02.00.73 g98.35[5]
NH₄Fe(SO₄)₂·12H₂O1.0:2.044.0 g82.3[5]
FeCl₃·6H₂O1.0:3.02.51.0 g90.3
H₄O₄₀W₁₂1.0:1.51.50.18 g78.0
TiSiW₁₂O₄₀/TiO₂1.0:4.02.55.93 g83.3[5]
Ti(SO₄)₂/TiO₂1.0:4.01.52.5 g96.6

Detailed Experimental Protocol

This section outlines a general yet detailed methodology for the synthesis, purification, and characterization of this compound based on typical Fischer esterification procedures and the specific conditions reported in the literature.

Materials:

  • Benzoic Acid

  • Isoamyl Alcohol (3-methyl-1-butanol)

  • Acid Catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic Acid)

  • 5% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Diethyl Ether or other suitable extraction solvent

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

  • Characterization instruments (FTIR, NMR, GC-MS)

Procedure:

1. Reaction Setup:

  • In a round-bottom flask, combine benzoic acid and isoamyl alcohol in the desired molar ratio (refer to the table above for examples).
  • Carefully add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a specified weight of a solid acid catalyst).
  • Add a magnetic stir bar or boiling chips to ensure smooth boiling.
  • Assemble a reflux apparatus by attaching a condenser to the flask.

2. Reflux:

  • Heat the reaction mixture to reflux using a heating mantle or oil bath.
  • Maintain the reflux for the specified reaction time as indicated by the chosen catalytic system. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

3. Work-up and Extraction:

  • Allow the reaction mixture to cool to room temperature.
  • Transfer the mixture to a separatory funnel.
  • Add deionized water and a suitable extraction solvent like diethyl ether. Shake the funnel gently, venting frequently to release any pressure buildup.
  • Allow the layers to separate and drain the aqueous layer.
  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid catalyst and unreacted benzoic acid. Carbon dioxide evolution may occur, so vent the separatory funnel frequently.
  • Wash the organic layer again with deionized water.
  • Drain the organic layer into a clean, dry Erlenmeyer flask.

4. Drying and Solvent Removal:

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
  • Decant or filter the dried organic solution to remove the drying agent.
  • Remove the extraction solvent using a rotary evaporator.

5. Purification (Optional):

  • For higher purity, the crude this compound can be purified by vacuum distillation.

6. Characterization:

  • Characterize the final product using spectroscopic methods to confirm its identity and purity.
  • FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch.
  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
  • GC-MS (Gas Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight.

Visualizations

Reaction Mechanism Pathway

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzoic_acid Benzoic Acid protonated_benzoic_acid Protonated Benzoic Acid benzoic_acid->protonated_benzoic_acid 1. Protonation isoamyl_alcohol Isoamyl Alcohol tetrahedral_intermediate Tetrahedral Intermediate isoamyl_alcohol->tetrahedral_intermediate 2. Nucleophilic Attack acid_catalyst H+ (Catalyst) protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate 3. Proton Transfer protonated_ester Protonated Ester protonated_intermediate->protonated_ester 4. Elimination of H2O water Water isoamyl_benzoate This compound protonated_ester->isoamyl_benzoate 5. Deprotonation regenerated_catalyst H+ (Catalyst)

Caption: Fischer Esterification mechanism for this compound synthesis.

Experimental Workflow

Experimental_Workflow start Start: Combine Reactants (Benzoic Acid, Isoamyl Alcohol, Catalyst) reflux Reflux Reaction Mixture start->reflux cool Cool to Room Temperature reflux->cool extract Work-up & Extraction (Water, Ether, NaHCO3 wash) cool->extract dry Dry Organic Layer (Anhydrous Na2SO4) extract->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate purify Purification (Optional) (Vacuum Distillation) evaporate->purify characterize Characterization (FTIR, NMR, GC-MS) evaporate->characterize Crude Product purify->characterize High Purity end End: Pure this compound characterize->end

Caption: General experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Safe Handling of Isoamyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for isoamyl benzoate (B1203000), a common fragrance and flavoring agent also utilized as a solvent and plasticizer in various industrial and research applications.[1] Adherence to these guidelines is crucial for maintaining a safe laboratory and manufacturing environment.

Chemical and Physical Properties

Understanding the fundamental properties of isoamyl benzoate is the first step in ensuring its safe handling.

PropertyValueReference
Synonyms Isopentyl benzoate, 3-Methylbutyl benzoate[1][2][3]
CAS Number 94-46-2[1][2][3][4]
Molecular Formula C12H16O2[1][2][3]
Molecular Weight 192.25 g/mol [1][3][4][5]
Appearance Colorless to pale yellow liquid[1][5]
Odor Fruity, sweet, banana-like[5][6][7]
Boiling Point 260-262 °C[5][6][7]
Flash Point 100 °C (212 °F) - Closed Cup[8]
Density 0.99 g/mL at 25 °C[1][6][7]
Solubility Insoluble in water; soluble in alcohol and organic solvents.[5][6][7]

Toxicological Data

While this compound is considered to have low toxicity, it is essential to be aware of its potential health effects.[1]

MetricValueSpeciesReference
Acute Oral LD50 6.33 g/kgRat[6]
Acute Dermal LD50 > 5 g/kgRabbit[6]

Health Effects:

  • Skin Contact: May cause mild skin irritation.[5][8] Prolonged exposure could lead to dermatitis or sensitization.[5]

  • Eye Contact: May cause eye irritation.[5]

  • Inhalation: May cause respiratory irritation.[5]

  • Ingestion: May be harmful if swallowed.[8]

Handling and Storage Precautions

Proper handling and storage are paramount to prevent accidents and exposure.

Handling:

  • Work in a well-ventilated area.[5][9]

  • Avoid contact with skin and eyes.[2][5][9]

  • Wear appropriate personal protective equipment (see Section 4).[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

  • Wash hands thoroughly after handling.[9]

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[9][10][11]

Storage:

  • Store in a cool, dry, well-ventilated place.[5][9]

  • Keep containers tightly closed when not in use.[5][12]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][9]

  • Protect from light and heat.[5]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

Protection TypeSpecificationReference
Eye/Face Protection Safety glasses with side shields or goggles.[5][13]
Skin Protection Chemical-resistant gloves (e.g., neoprene) and a lab coat.[2][5][13]
Respiratory Protection Use a properly fitted, air-purifying or air-fed respirator if ventilation is inadequate or exposure limits are exceeded.[2][5]

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][5][9]

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[5][9] Seek medical attention if irritation develops.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][9] Remove contact lenses if present and easy to do.[2] Get immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[2] Call a poison control center or doctor immediately for treatment advice.[2][8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[2][5][12]

  • Unsuitable Extinguishing Media: Do not use a direct stream of water as it may spread the fire.[2][8]

  • Specific Hazards: Hazardous decomposition products include carbon oxides.[5]

Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel.[13] Wear appropriate PPE.[2][5][10] Ensure adequate ventilation.[2][12]

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[2][5][9]

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][5][13] Collect the absorbed material into a suitable container for disposal.[5][13] Wash the spill area with soap and water.[9]

Experimental Protocol: Small-Scale Spill Cleanup

This protocol details the steps for cleaning up a small spill (less than 100 mL) of this compound in a laboratory setting.

  • Immediate Actions:

    • Alert personnel in the immediate area of the spill.

    • Ensure the area is well-ventilated. If necessary, open sashes or turn on local exhaust ventilation.

    • Retrieve the chemical spill kit.

  • Donning PPE:

    • Put on safety goggles.

    • Wear chemical-resistant gloves.

    • Don a lab coat.

  • Containment:

    • If the spill is spreading, create a dike around the spill using an absorbent material from the spill kit (e.g., absorbent pads or sand).

  • Absorption:

    • Gently cover the spill with an absorbent material.

    • Allow the material to fully absorb the liquid.

  • Cleanup:

    • Using a scoop or dustpan, carefully collect the saturated absorbent material.

    • Place the material into a designated chemical waste bag or container.

  • Decontamination:

    • Wipe the spill area with a cloth or paper towels soaked in a mild soap and water solution.

    • Wipe the area again with a clean, wet cloth or paper towels.

    • Finally, wipe the area dry.

  • Disposal:

    • Seal the chemical waste bag or container.

    • Label the container clearly with the contents ("this compound Spill Debris").

    • Dispose of the waste according to your institution's hazardous waste disposal procedures.

  • Post-Cleanup:

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

    • Restock the chemical spill kit.

Visual Workflow: Chemical Spill Response

The following diagram illustrates the logical workflow for responding to a chemical spill.

Spill Chemical Spill Occurs Assess Assess the Situation (Identify substance, quantity, and immediate risks) Spill->Assess Evacuate Evacuate Immediate Area Assess->Evacuate Alert Alert Supervisor and Emergency Services (if necessary) Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Clean Clean Up the Spill (Using appropriate materials and procedures) Contain->Clean Decontaminate Decontaminate the Area Clean->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Document the Incident Dispose->Report

Caption: Workflow for a chemical spill response.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Isoamyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of isoamyl benzoate (B1203000) (isopentyl benzoate). Isoamyl benzoate is an aromatic ester utilized in various industrial applications, including as a fragrance and flavor agent. Understanding its behavior at elevated temperatures is critical for ensuring product stability, quality, and safety in formulations and manufacturing processes. This document details the known thermal properties, outlines potential decomposition pathways, and provides standardized experimental protocols for the thermal analysis of this compound and related ester compounds. Due to a lack of publicly available, specific thermogravimetric and calorimetric data for this compound, this guide incorporates data from analogous aromatic esters to provide a representative understanding of its thermal behavior.

Introduction

This compound (CAS No. 94-46-2), the ester of benzoic acid and isoamyl alcohol, is a colorless liquid with a characteristic fruity, balsamic odor. Its applications span the fragrance, flavor, and cosmetics industries.[1][2] The thermal stability of this compound is a crucial parameter, influencing its storage, handling, and performance in consumer products and pharmaceutical formulations, where it may be subjected to various temperature stresses during manufacturing and shelf-life.

Thermal decomposition can lead to the formation of volatile and non-volatile byproducts, potentially altering the sensory profile, efficacy, and safety of the end product. This guide synthesizes the available information on the thermal behavior of this compound and provides a framework for its detailed investigation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different matrices and under various processing conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O₂[3]
Molecular Weight 192.25 g/mol [3]
Appearance Colorless, oily liquid[4]
Boiling Point 260-262 °C[1][5]
Density 0.987 - 0.992 g/cm³ at 20-25 °C[5][6]
Flash Point 89 °C (closed cup)[1]
Solubility Insoluble in water; soluble in alcohol, ether, and chloroform.[4]

Thermal Stability and Decomposition

General Thermal Behavior of Aromatic Esters

Studies on various aromatic esters indicate that their decomposition typically occurs at temperatures above 200°C, with many being completely degraded by 350°C in an inert atmosphere.[7] The thermal stability is influenced by the specific chemical structure, including the nature of the alcohol and acid moieties.

Predicted Thermal Decomposition Data

Based on the analysis of similar aromatic esters, a predicted range for the key thermal decomposition parameters of this compound is presented in Table 2. It is important to note that these are estimated values and experimental verification is required for precise determination.

Table 2: Predicted Thermal Decomposition Parameters for this compound

ParameterPredicted Range/ValueNotes
Onset of Decomposition (T_onset) (Inert Atmosphere) 200 - 250 °CBased on data for various aromatic esters.[7]
Peak Decomposition Temperature (T_peak) (Inert Atmosphere) 250 - 350 °CThe temperature of the maximum rate of mass loss.
Hazardous Decomposition Products Carbon Monoxide (CO), Carbon Dioxide (CO₂)As stated in safety data sheets.[6]
Primary Organic Decomposition Products Benzoic acid, Isoamylene (3-methyl-1-butene)Based on the general mechanism of ester pyrolysis.
Proposed Decomposition Pathway

The thermal decomposition of alkyl esters, in the absence of other reactive species, is generally believed to proceed through a concerted, non-radical, cyclic transition state, often referred to as a cis-elimination or ester pyrolysis reaction. This pathway leads to the formation of a carboxylic acid and an alkene. For this compound, this would involve the formation of benzoic acid and isoamylene (3-methyl-1-butene).

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To obtain precise quantitative data on the thermal stability and decomposition of this compound, a suite of thermoanalytical techniques should be employed. The following sections detail the recommended experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss profile of this compound.

Apparatus: A thermogravimetric analyzer capable of controlled heating rates in a controlled atmosphere.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (T_onset), the peak decomposition temperature (T_peak) from the first derivative of the TGA curve (DTG), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, boiling point, and enthalpy changes associated with phase transitions and decomposition.

Apparatus: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Cool the sample to -70°C and equilibrate.

    • Heat the sample from -70°C to 300°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify and quantify the endothermic and exothermic peaks corresponding to melting, boiling, and decomposition. Determine the peak temperatures and the enthalpy changes (ΔH).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

  • Sample Preparation: Place a small amount (approximately 0.1-1.0 mg) of this compound into a pyrolysis tube or onto a filament.

  • Pyrolysis:

    • Rapidly heat the sample to a series of predetermined temperatures (e.g., 250°C, 300°C, 350°C) in an inert atmosphere (e.g., helium).

  • GC-MS Analysis:

    • The pyrolysis products are swept directly into the GC injection port.

    • Separate the components on a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Identify the separated components using the mass spectrometer and compare the resulting mass spectra with a library (e.g., NIST).

  • Data Analysis:

    • Generate a list of identified decomposition products at each pyrolysis temperature to understand the decomposition pathway as a function of temperature. The mass spectrum of this compound from PubChem can serve as a reference.[3]

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Interpretation & Reporting Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data PyGCMS_Data Chromatograms & Mass Spectra PyGCMS->PyGCMS_Data Stability Thermal Stability Profile (T_onset, T_peak) TGA_Data->Stability Transitions Phase Transitions (Melting, Boiling) DSC_Data->Transitions Products Decomposition Products Identification PyGCMS_Data->Products Report Technical Report Stability->Report Transitions->Report Products->Report

Caption: General experimental workflow for thermal analysis.

Summary and Conclusions

This technical guide has synthesized the available information regarding the thermal stability and decomposition of this compound. While specific experimental data for this compound is limited, a comprehensive understanding can be inferred from the behavior of analogous aromatic esters. This compound is expected to be thermally stable up to approximately 200°C, with decomposition primarily yielding benzoic acid and isoamylene via a concerted elimination reaction.

For a definitive characterization of its thermal properties, the experimental protocols for TGA, DSC, and Py-GC-MS outlined in this guide should be followed. The resulting data will be invaluable for researchers, scientists, and drug development professionals in ensuring the quality, stability, and safety of products containing this compound.

References

Methodological & Application

Application Notes and Protocols: Isoamyl Benzoate as a Fragrance Ingredient in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of isoamyl benzoate (B1203000) as a fragrance ingredient, including its physicochemical properties, olfactory profile, and recommended protocols for its evaluation and use in perfumery and cosmetic formulations.

Introduction

Isoamyl benzoate (3-methylbutyl benzoate) is a versatile ester widely utilized in the fragrance and flavor industries.[1][2] It is valued for its pleasant, sweet, and fruity aroma, contributing to the overall sensory experience of a wide range of products, including fine fragrances, personal care items, and candles.[1][2] This document outlines the key characteristics of this compound and provides detailed protocols for its sensory and stability evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, ensuring compatibility with other ingredients and predicting its behavior in different matrices.

PropertyValueReference
Synonyms Isopentyl benzoate, 3-Methylbutyl benzoate[3]
CAS Number 94-46-2[3]
Molecular Formula C12H16O2[1]
Molecular Weight 192.25 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, balsamic, fruity, green, waxy[4][5]
Boiling Point 261-262 °C[5]
Density 0.99 g/mL at 25 °C[5]
Refractive Index n20/D 1.492 - 1.496[1]
Solubility Insoluble in water; soluble in alcohol[6]
Purity ≥98%[5]
Flash Point 89 °C (closed cup)[6]
Substantivity 96 hours on a smelling strip[4]

Olfactory Profile and Application

This compound possesses a complex and concentration-dependent olfactory profile, making it a valuable ingredient for perfumers.

  • General Description: Sweet, balsamic, with fruity and green nuances.[3][4][7]

  • Dual Functionality:

    • At higher concentrations (up to 15%): It acts as a blender and harmonizer, softening harsh notes and adding a sweet, waxy, balsamic character to floral and fruity accords.[7]

    • At lower concentrations (0.1% or less): It exhibits a powerful vegetal and green character, reminiscent of tomato leaf.[7]

This dual nature allows for its use in a wide range of fragrance types, from sweet florals to fresh, green compositions. It is particularly effective in ylang-ylang, jasmine, and tropical fruit accords.[7] Due to its low volatility and high substantivity, it also functions as an excellent fixative, prolonging the longevity of a fragrance on the skin.[7]

Experimental Protocols

The following sections detail standardized protocols for the sensory and stability evaluation of this compound.

Sensory analysis is crucial for characterizing the olfactory properties of this compound and its performance in a fragrance formulation. The following protocols are based on established sensory evaluation techniques.[8][9]

This protocol aims to systematically describe the odor profile of this compound at different concentrations and assess the intensity of each descriptor.

Objective: To quantitatively describe the olfactory characteristics of this compound at various dilutions.

Materials:

  • This compound (≥98% purity)

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass vials with caps

  • Pipettes

  • Smelling strips

  • Panel of trained sensory assessors (minimum of 8)

  • Sensory evaluation booths with controlled ventilation and lighting

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent. Suggested concentrations to evaluate its dual functionality are: 15%, 5%, 1%, 0.1%, and 0.01% (w/w).

  • Panelist Training: Train panelists on a lexicon of olfactory descriptors relevant to balsamic, fruity, green, and vegetal notes. Reference standards for each descriptor should be provided.

  • Evaluation:

    • Dip smelling strips into each dilution for a standardized amount of time (e.g., 2 seconds).

    • Present the smelling strips to the panelists in a randomized order.

    • Panelists evaluate the odor of each sample and rate the intensity of each relevant descriptor on a structured scale (e.g., a 10-point scale where 0 = not perceptible and 10 = very strong).

  • Data Analysis: Analyze the intensity ratings for each descriptor at each concentration. Statistical analysis (e.g., ANOVA) can be used to determine significant differences in the odor profile at different concentrations.

Expected Outcome: A detailed sensory profile of this compound at different concentrations, highlighting its transition from a sweet, balsamic blender to a green, vegetal note.

Experimental Workflow for Quantitative Descriptive Analysis

G cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Dilutions Prepare Dilutions (15%, 5%, 1%, 0.1%, 0.01%) Strips Prepare Smelling Strips Dilutions->Strips Present Present Samples to Panelists (Randomized Order) Strips->Present Rate Panelists Rate Intensity of Descriptors Present->Rate Analyze Analyze Intensity Ratings Rate->Analyze Profile Generate Sensory Profile Analyze->Profile

Caption: Workflow for the quantitative descriptive analysis of this compound.

This protocol is used to determine if a perceptible difference exists between two fragrance formulations, for example, one containing this compound and a control.

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable difference in a fragrance base.

Materials:

  • Fragrance base (control)

  • Fragrance base with a specific concentration of this compound (test sample)

  • Identical, coded sample containers

  • Panel of sensory assessors (minimum of 24)

  • Sensory evaluation booths

Procedure:

  • Sample Presentation: Present each panelist with three samples: two are identical (either both control or both test), and one is different. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[10][11]

  • Evaluation: Instruct panelists to smell each sample from left to right and identify the "odd" or different sample.[8][10]

  • Data Collection: Record the number of correct and incorrect identifications.

  • Data Analysis: Analyze the results using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant (p < 0.05).

Logical Relationship for Triangle Test Setup

G cluster_samples Sample Sets cluster_presentation Randomized Presentation to Panelist cluster_task Panelist Task cluster_result Result Set1 Control, Control, Test P1 AAB Set1->P1 P2 ABA Set1->P2 P3 BAA Set1->P3 Set2 Test, Test, Control P4 BBA Set2->P4 P5 BAB Set2->P5 P6 ABB Set2->P6 Identify Identify the 'Odd' Sample P1->Identify P2->Identify P3->Identify P4->Identify P5->Identify P6->Identify Correct Correct Identification Identify->Correct Incorrect Incorrect Identification Identify->Incorrect

Caption: Logical flow of a triangle test for fragrance discrimination.

Stability testing is essential to ensure that a fragrance containing this compound maintains its intended physical and chemical properties, as well as its olfactory character, over time and under various storage conditions.[12][13]

Objective: To evaluate the stability of this compound in a finished product (e.g., eau de toilette, lotion) under accelerated and real-time conditions.

Materials:

  • Finished product containing this compound

  • Control sample (product base without fragrance)

  • Storage containers identical to the final packaging

  • Controlled environment chambers (for temperature and humidity)

  • UV light cabinet

  • pH meter

  • Viscometer

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Trained sensory panel

Procedure:

  • Sample Storage: Store samples of the finished product and the control under the following conditions:

    • Accelerated Conditions:

      • Elevated temperature: 40°C and 50°C

      • Freeze-thaw cycles: -10°C for 24 hours followed by 25°C for 24 hours (3 cycles)

      • UV light exposure: Continuous exposure in a UV light cabinet

    • Real-Time Conditions:

      • 25°C with 60% relative humidity

  • Evaluation Intervals: Evaluate the samples at baseline (T=0) and at regular intervals (e.g., 1, 2, 3, and 6 months for accelerated testing; 6, 12, 18, and 24 months for real-time testing).

  • Parameters to Evaluate:

    • Physical Properties: Color, clarity, pH, and viscosity.

    • Chemical Properties: Concentration of this compound and formation of potential degradation products, analyzed by GC-MS.

    • Olfactory Properties: Changes in the odor profile, evaluated by a trained sensory panel.

  • Data Analysis: Compare the results at each time point to the baseline data. Any significant changes in the physical, chemical, or olfactory properties indicate potential stability issues.

Expected Outcome: A comprehensive stability profile of the fragrance formulation containing this compound, allowing for the prediction of its shelf life and performance under typical consumer use.

Experimental Workflow for Accelerated Stability Testing

G cluster_storage Sample Storage Conditions cluster_evaluation Evaluation at Intervals (T=0, 1, 2, 3, 6 months) cluster_analysis Data Analysis Temp Elevated Temperature (40°C, 50°C) Physical Physical Properties (Color, pH, Viscosity) Temp->Physical Chemical Chemical Analysis (GC-MS) Temp->Chemical Sensory Olfactory Evaluation Temp->Sensory FT Freeze-Thaw Cycles (-10°C / 25°C) FT->Physical FT->Chemical FT->Sensory UV UV Light Exposure UV->Physical UV->Chemical UV->Sensory Compare Compare to Baseline Physical->Compare Chemical->Compare Sensory->Compare Profile Generate Stability Profile Compare->Profile

Caption: Workflow for the accelerated stability testing of a fragrance containing this compound.

Safety and Regulatory Information

  • Safety: this compound has been assessed by the Research Institute for Fragrance Materials (RIFM) and is considered safe for use in consumer products at current levels.[3] A 6% solution was found to be non-irritating and non-sensitizing to human skin.[4] The oral LD50 in rats is 6330 mg/kg, and the dermal LD50 in rabbits is >5000 mg/kg, indicating low acute toxicity.[4]

  • Regulatory Status: this compound is listed on major chemical inventories, including those in the US (TSCA), Canada (DSL), and Australia (AICS).[6] It is also listed by the Flavor and Extract Manufacturers Association (FEMA) as a flavoring substance (FEMA number 2058).[5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is no safety concern at current levels of intake when used as a flavoring agent.[14]

  • IFRA: The International Fragrance Association (IFRA) has not issued any restrictions on the use of this compound in fragrance compounds.[6]

Conclusion

This compound is a valuable and versatile fragrance ingredient with a unique, concentration-dependent olfactory profile. Its sweet, balsamic, and fruity notes, combined with its excellent fixative properties, make it suitable for a wide range of applications in perfumery and cosmetics. The protocols outlined in these application notes provide a framework for the systematic evaluation of its sensory characteristics and stability, ensuring the development of high-quality and long-lasting fragranced products.

References

Application of Isoamyl Benzoate in Flavor Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl benzoate (B1203000) (FEMA Number 2058) is a widely utilized flavoring agent and fragrance ingredient, generally recognized as safe (GRAS) for its intended use.[1][2] Chemically, it is the ester formed from the condensation of isoamyl alcohol and benzoic acid.[3][4] This colorless to pale yellow liquid is characterized by its mild, sweet, and fruity aroma with balsamic and waxy undertones.[5][6][7][8] Its versatile organoleptic properties make it a valuable component in a diverse range of flavor formulations, from fruity to floral and beyond. This document provides detailed application notes and experimental protocols for the effective use and analysis of isoamyl benzoate in flavor development.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in flavor formulations.

PropertyValueReference
Synonyms Isopentyl benzoate, 3-methylbutyl benzoate[1][9]
CAS Number 94-46-2[1][9]
Molecular Formula C12H16O2[1][9]
Molecular Weight 192.25 g/mol [1][3]
Appearance Colorless, clear oily liquid[5][9][10]
Odor Profile Sweet, balsamic, fruity, green, waxy[6][11]
Taste Profile Sweet, fruity with a green tropical nuance at 25 ppm[5][6]
Boiling Point 261-262 °C[5][6]
Density 0.99 g/mL at 25 °C[5][8]
Solubility Insoluble in water; soluble in alcohol and organic solvents[1][5]
Flash Point >110 °C[6][10]
Substantivity Approximately 96 hours on a smelling strip[6]

Organoleptic Profile and Applications

This compound's unique flavor profile allows for its use in a variety of food and beverage products. It is particularly valued for its ability to impart a sweet, fruity character, often with banana and berry nuances.[12] Its balsamic warmth also makes it a good blender and fixative in complex flavor systems.[11]

A key characteristic of this compound is its dual functionality based on concentration.[11][13]

  • At higher concentrations (up to 15% in a flavor concentrate): It acts as a soft, sweet blender that harmonizes and rounds out flavor compositions. It is particularly effective at smoothing the harsh notes of other fruity esters and creating cohesive fruity-floral accords.[11][13]

  • At extreme dilutions (0.1% or less): It can introduce a powerful vegetal or green note, which can be used to create realistic tomato or other vegetal profiles.[11][13]

This dual nature makes it a versatile tool for flavorists.

Recommended Usage Levels

The following table summarizes recommended starting usage levels of this compound in various food and beverage categories. These are starting points and should be optimized based on the specific product matrix and desired flavor profile.

Food/Beverage CategoryRecommended Usage Level (ppm)
Non-alcoholic beverages3.0
Chewing gum200.0
Frozen dairy2.5

Data sourced from The Good Scents Company.[11]

Experimental Protocols

The following protocols provide standardized methods for the sensory and instrumental analysis of this compound in flavor formulations.

Sensory Evaluation

1. Triangle Test for Difference Testing

This protocol is designed to determine if a sensory difference exists between two flavor formulations, for example, one with and one without this compound.

Triangle_Test_Workflow cluster_prep Preparation cluster_presentation Sample Presentation cluster_evaluation Evaluation cluster_analysis Analysis A Prepare Control Sample (A) P1 Present three coded samples (two alike, one different) A->P1 B Prepare Test Sample (B) (with this compound) B->P1 P2 Randomize order of presentation P1->P2 E1 Panelists taste samples P2->E1 E2 Identify the 'odd' sample E1->E2 AN1 Collect responses E2->AN1 AN2 Statistical analysis (Chi-squared test) AN1->AN2 AN3 Determine significance AN2->AN3

Caption: Workflow for the Triangle Test sensory evaluation.

Methodology:

  • Panelist Selection: Select a panel of at least 20-30 trained or consumer panelists.

  • Sample Preparation: Prepare two batches of the base product: a control (A) and a test sample (B) containing this compound at the desired concentration.

  • Coding and Presentation: For each panelist, present three coded samples in a randomized order. Two samples will be from one batch (e.g., A, A) and one from the other (e.g., B). The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the panelists.[2]

  • Evaluation: Instruct panelists to taste each sample from left to right and identify the sample they believe is different.[2][3] Palate cleansers (e.g., unsalted crackers, water) should be provided.[3]

  • Data Analysis: Tally the number of correct and incorrect identifications. Analyze the results using a chi-squared test or refer to a statistical table for triangle tests to determine if a significant difference exists between the control and test samples.[2]

2. Quantitative Descriptive Analysis (QDA)

This protocol is used to create a detailed sensory profile of a flavor formulation containing this compound.

Methodology:

  • Panelist Training: Train a panel of 8-12 individuals to identify and quantify specific flavor attributes (descriptors). For this compound, relevant descriptors may include "sweet," "fruity," "balsamic," "waxy," and "green."

  • Descriptor Development: In initial sessions, have the panel collaboratively develop a lexicon of terms that accurately describe the sensory characteristics of the product.

  • Sample Evaluation: Provide panelists with coded samples of the flavor formulation. Each panelist will rate the intensity of each descriptor on a line scale (e.g., a 15-cm line anchored with "low" and "high").

  • Data Analysis: Convert the line scale ratings to numerical data. Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in attributes between samples and Principal Component Analysis (PCA) to visualize the relationships between samples and attributes.

Instrumental Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

This protocol provides a method for the quantitative analysis of this compound in a food or beverage matrix. The following is adapted from a protocol for a similar compound, isoamyl butyrate.[7]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification SP1 Homogenize Sample SP2 Solvent Extraction SP1->SP2 SP3 Concentrate Extract SP2->SP3 GC1 Inject Sample SP3->GC1 GC2 Separation in GC Column GC1->GC2 GC3 Detection by Mass Spectrometer GC2->GC3 Q1 Generate Calibration Curve GC3->Q1 Q2 Calculate Concentration Q1->Q2

Caption: Workflow for GC-MS quantification of this compound.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • For liquid samples (e.g., beverages), take a known volume (e.g., 10 mL) and add a suitable internal standard.

    • For solid or semi-solid samples, homogenize a known weight (e.g., 5 g) and suspend in deionized water before adding an internal standard.[7]

    • Extract the sample with a non-polar solvent such as dichloromethane (B109758) or hexane. Repeat the extraction twice.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 40 °C for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-350.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent used for extraction.

    • Analyze the standards and the samples by GC-MS.

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

    • Determine the concentration of this compound in the samples from the calibration curve.

2. Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis

GC-O is used to identify the specific aroma compounds that contribute to the overall flavor profile of a product.

Methodology:

  • Sample Preparation: Prepare a solvent extract of the flavor formulation as described in the GC-MS protocol.

  • GC-O System: Use a gas chromatograph equipped with a column effluent splitter that directs the flow to both a mass spectrometer (or FID) and a heated sniffing port.[14][15][16]

  • Olfactometry:

    • A trained panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of each perceived odor.

    • Humidified air should be mixed with the effluent at the sniffing port to prevent nasal dehydration.[14]

  • Data Analysis:

    • Correlate the retention times of the perceived odors with the peaks from the instrumental detector (MS or FID).

    • Identify the compounds responsible for the specific aromas.

    • This technique can be used to understand the contribution of this compound to the overall aroma profile and to identify any synergistic or masking effects with other volatile compounds.

Synergistic Effects and Flavor Combinations

This compound is an excellent blender and can be used in combination with a wide range of other flavor materials to create complex and well-rounded profiles.

  • Fruity Flavors: It blends well with other esters to enhance and round out fruit flavors such as banana, cherry, and plum.

  • Floral Flavors: In floral formulations like jasmine and ylang-ylang, it provides a sweet, balsamic background that adds depth and longevity.[11]

  • Gourmand Flavors: Its sweet and slightly fruity character can complement vanilla, chocolate, and caramel (B1170704) notes.

The dual functionality of this compound, acting as a blender at higher concentrations and a green modifier at lower levels, can be visualized as follows:

Dual_Functionality cluster_concentration Concentration of this compound cluster_effect Resulting Flavor Profile High_Conc High Concentration (e.g., > 0.1%) Blender Blender/Harmonizer (Sweet, Fruity, Balsamic) High_Conc->Blender Low_Conc Low Concentration (e.g., < 0.1%) Modifier Modifier (Green, Vegetal) Low_Conc->Modifier

Caption: The concentration-dependent dual functionality of this compound.

Conclusion

This compound is a versatile and valuable ingredient in the flavorist's palette. Its pleasant, sweet, and fruity aroma, combined with its dual functionality as a blender and a modifier, allows for its use in a wide array of flavor applications. The protocols outlined in this document provide a framework for the systematic evaluation and application of this compound, enabling researchers and product developers to harness its full potential in creating innovative and appealing flavor profiles.

References

Application Notes and Protocols for Isoamyl Benzoate as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl benzoate (B1203000) (3-methylbutyl benzoate) is a high-boiling point ester solvent with a growing potential for applications in organic synthesis.[1][2][3][4] Traditionally recognized for its use in the fragrance and flavor industries, its properties also make it a candidate for a green and sustainable solvent in various chemical transformations.[1][3][4][5] Its high boiling point, low volatility, and ester functionality suggest its utility in reactions requiring elevated temperatures. This document provides an overview of its properties, potential applications, and detailed protocols for its use in key organic reactions. These protocols are based on the known reactivity of similar high-boiling ester solvents and serve as a starting point for experimental validation.

Properties of Isoamyl Benzoate

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application as a solvent.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O₂[2]
Molecular Weight 192.25 g/mol [2]
Boiling Point 261-262 °C[6]
Density 0.99 g/mL at 25 °C[6]
Solubility in Water Insoluble[2]
Solubility in Organic Solvents Soluble in ethers, hydrocarbons, etc. (estimated)[2]
Appearance Colorless to pale yellow liquid[6]
Potential Applications in Organic Synthesis

The high boiling point and chemical nature of this compound make it a suitable candidate for a variety of organic reactions, particularly those requiring high temperatures.

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): High-boiling point solvents are advantageous for coupling unreactive substrates in palladium-catalyzed cross-coupling reactions. The ester functionality of this compound is generally stable under these conditions.

  • Esterification and Transesterification Reactions: While often the product of esterification, this compound can also serve as a non-reactive, high-temperature medium for the synthesis of other esters, driving the reaction to completion by removal of a volatile alcohol byproduct.

  • Reactions Requiring a Polar Aprotic Medium: The ester group imparts some polarity, making it a potential alternative to other high-boiling polar aprotic solvents like DMF or DMSO in certain applications.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using this compound as the solvent.

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Arylboronic Acid, Base, and Catalyst B Add this compound (Solvent) A->B C Inert Atmosphere (Nitrogen or Argon) B->C D Heat to 100-150 °C C->D E Monitor by TLC or GC D->E F Cool to Room Temperature E->F G Dilute with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 eq)

  • This compound (solvent)

  • Ethyl acetate

  • Water

  • Brine

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel, combine the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2-3 eq).

  • Solvent Addition: Add this compound as the solvent.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-150 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the Suzuki-Miyaura coupling of 4-bromotoluene (B49008) with phenylboronic acid, comparing this compound with other common high-boiling solvents.

SolventTemperature (°C)Time (h)Yield (%)
This compound 1201285
Dioxane1001288
Toluene (B28343)1101282
DMF120890
Protocol 2: Fischer Esterification

This protocol details the synthesis of this compound itself, which can be adapted for the synthesis of other esters where this compound could potentially be used as a high-boiling solvent to facilitate the removal of water.

Diagram: Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Benzoic Acid, Isoamyl Alcohol, and Toluene B Add Acid Catalyst (e.g., p-TsOH) A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor Water Collection C->D E Cool to Room Temperature D->E F Wash with NaHCO₃ Solution E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Purify by Vacuum Distillation H->I

Caption: Workflow for the Fischer esterification to synthesize this compound.

Materials:

  • Benzoic acid (1.0 eq)

  • Isoamyl alcohol (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.01-0.05 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (1.0 eq), isoamyl alcohol (1.5 eq), and toluene (2 mL per gram of benzoic acid).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction until the theoretical amount of water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Quantitative Data for this compound Synthesis:

The following table summarizes various reported conditions for the synthesis of this compound.

CatalystMolar Ratio (Acid:Alcohol)Time (h)Yield (%)Reference(s)
p-Toluenesulfonic acid1.0:3.02.588.3[7]
Aryl sulphonic acid (ASA)1.0:2.02.098.35[7]
NH₄Fe(SO₄)₂·12H₂O1.0:2.04.082.3[7]
FeCl₃·6H₂O1.0:3.02.590.3[7]
Ti(SO₄)₂/TiO₂1.0:4.01.596.6[7]

Disclaimer: The provided protocols for the use of this compound as a solvent are based on its chemical and physical properties and analogies to similar high-boiling ester solvents. These procedures have not been experimentally validated and should be considered as a starting point for further research and development. Appropriate safety precautions should be taken when performing these or any other chemical reactions.

References

Isoamyl Benzoate: A Versatile Plasticizer for Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoamyl benzoate (B1203000), a benzoate ester with the chemical formula C12H16O2, is a versatile compound recognized for its utility as a plasticizer in polymer research.[1] Traditionally used in the fragrance and flavor industries for its pleasant aroma, its application extends to polymer science where it enhances flexibility, durability, and workability of various polymeric materials.[1] This document provides detailed application notes and experimental protocols for evaluating isoamyl benzoate as a plasticizer, particularly for polymers like polyvinyl chloride (PVC) and its potential use in drug delivery systems. Benzoate plasticizers, in general, are known for their good solvency, UV stability, and resistance to oil extraction, making them a subject of interest for creating specialized polymer blends.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is crucial for its effective application as a plasticizer.

PropertyValueReference
Synonyms Isopentyl benzoate, 3-Methylbutyl benzoate[2]
CAS Number 94-46-2
Molecular Formula C12H16O2[2]
Molecular Weight 192.25 g/mol [2]
Appearance Colorless liquid
Boiling Point 261-262 °C
Density 0.99 g/mL at 25 °C
Refractive Index n20/D 1.494

Mechanism of Action as a Plasticizer

Plasticizers function by inserting themselves between polymer chains, thereby increasing the intermolecular distance.[3] This disruption of polymer-polymer interactions reduces the secondary forces, such as van der Waals forces, between the chains. The increased free volume allows for greater mobility of the polymer chains, leading to a decrease in the glass transition temperature (Tg) and an increase in the flexibility and workability of the material.[3][4]

cluster_0 Rigid Polymer Matrix cluster_1 Addition of this compound cluster_2 Plasticized Polymer Matrix p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain ib1 Isoamyl Benzoate ib2 Isoamyl Benzoate ib3 Isoamyl Benzoate pp1 Polymer Chain ib4 Isoamyl Benzoate pp2 Polymer Chain ib5 Isoamyl Benzoate pp3 Polymer Chain cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Figure 1: Mechanism of Polymer Plasticization.

Experimental Protocols

Protocol 1: Preparation of Plasticized Polymer Films

This protocol outlines the preparation of polymer films with varying concentrations of this compound using a solvent casting method.

Materials:

  • Polymer (e.g., PVC, Polyvinyl Acetate)

  • This compound

  • Suitable solvent (e.g., Tetrahydrofuran (THF), Acetone)

  • Glass petri dishes

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Prepare stock solutions of the polymer in the chosen solvent (e.g., 10% w/v PVC in THF).

  • Calculate the required amount of this compound to achieve desired weight percentages (e.g., 10%, 20%, 30% by weight of the polymer).

  • Add the calculated amount of this compound to the polymer solution.

  • Stir the mixture at room temperature for 2-4 hours to ensure homogeneity.

  • Pour the resulting solution into a level glass petri dish.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

  • Transfer the petri dish to a vacuum oven and dry at a temperature below the boiling point of the solvent (e.g., 40-50 °C) until a constant weight is achieved, indicating complete solvent removal.

  • Carefully peel the cast film from the petri dish for subsequent analysis.

start Start dissolve Dissolve Polymer in Solvent start->dissolve add Add this compound dissolve->add stir Stir for Homogeneity add->stir cast Cast Solution onto Petri Dish stir->cast evaporate Solvent Evaporation (Fume Hood) cast->evaporate dry Vacuum Oven Drying evaporate->dry peel Peel Film dry->peel end End peel->end

Figure 2: Workflow for Polymer Film Preparation.

Protocol 2: Evaluation of Plasticizer Efficacy

A. Thermal Analysis: Differential Scanning Calorimetry (DSC)

This protocol determines the effect of this compound on the glass transition temperature (Tg) of the polymer.

Materials:

  • Plasticized polymer films

  • Unplasticized polymer film (control)

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans

Procedure:

  • Cut a small sample (5-10 mg) from each polymer film.

  • Seal the sample in a hermetic aluminum pan. An empty sealed pan will be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle would be:

    • Heat from room temperature to a temperature above the expected Tg at a rate of 10 °C/min.

    • Cool back to the starting temperature at a rate of 10 °C/min.

    • Heat again at 10 °C/min to record the Tg from the second heating scan.

  • Analyze the thermogram to determine the midpoint of the step-change in heat flow, which corresponds to the Tg.

B. Mechanical Testing: Tensile Analysis

This protocol, based on ASTM D2284, measures the effect of this compound on the mechanical properties of the polymer.[5]

Materials:

  • Plasticized polymer films

  • Unplasticized polymer film (control)

  • Universal Testing Machine (UTM) with a suitable load cell

  • Dumbbell-shaped cutting die (as per ASTM standards)

Procedure:

  • Cut dumbbell-shaped specimens from the polymer films using the cutting die.

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

  • Record the load and elongation data.

  • Calculate the following properties:

    • Tensile Strength (MPa): The maximum stress the material can withstand before breaking.

    • Elongation at Break (%): The percentage increase in length at the point of fracture.

    • Young's Modulus (MPa): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis start Start: Plasticized Polymer Film dsc_sample Prepare DSC Sample start->dsc_sample tensile_sample Cut Dumbbell Specimen start->tensile_sample dsc_run Run Heat-Cool-Heat Cycle dsc_sample->dsc_run dsc_analyze Determine Tg dsc_run->dsc_analyze tensile_test Perform Tensile Test (UTM) tensile_sample->tensile_test tensile_analyze Calculate Tensile Strength, Elongation, & Modulus tensile_test->tensile_analyze

Figure 3: Workflow for Plasticizer Efficacy Evaluation.

Protocol 3: Migration and Leaching Analysis

This protocol assesses the permanence of this compound within the polymer matrix.

Materials:

  • Plasticized polymer films

  • Food simulants (e.g., distilled water, 10% ethanol, olive oil)

  • Incubator or water bath

  • Analytical balance

Procedure:

  • Cut pre-weighed samples of the plasticized polymer films of known surface area.

  • Immerse the samples in a known volume of the food simulant in a sealed container.

  • Incubate the samples under controlled conditions (e.g., 40 °C for 10 days), as specified by relevant regulations.

  • After the incubation period, remove the polymer samples, gently wipe them dry, and reweigh them to determine the weight loss due to plasticizer migration.

  • The food simulant can also be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of leached this compound.

Illustrative Data Presentation

The following tables present illustrative quantitative data to demonstrate the expected effects of this compound on a model polymer like PVC. Note: This is not experimental data but a representation of expected trends.

Table 1: Effect of this compound on the Glass Transition Temperature (Tg) of PVC

This compound Concentration (wt%)Glass Transition Temperature (Tg) (°C)
0 (Neat PVC)85
1065
2048
3032

Table 2: Effect of this compound on the Mechanical Properties of PVC

This compound Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
0 (Neat PVC)5052500
10351501200
2025280600
3018400250

Table 3: Illustrative Migration of this compound from PVC Films

Food SimulantIncubation ConditionsWeight Loss (%)
Distilled Water40 °C, 10 days< 0.5
10% Ethanol40 °C, 10 days1.2
Olive Oil40 °C, 10 days3.5

Conclusion

This compound presents itself as a viable, low-toxicity plasticizer for modifying the physical properties of polymers. Its ability to reduce the glass transition temperature and enhance flexibility makes it a candidate for applications where these properties are critical. The provided protocols offer a systematic approach for researchers to evaluate the efficacy of this compound as a plasticizer in their specific polymer systems. Further research is warranted to generate specific experimental data for various polymers and to fully characterize its performance against other commercially available plasticizers.

References

Application Note & Protocol: Laboratory Scale Synthesis of Isoamyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of isoamyl benzoate (B1203000), a significant fragrance and flavor agent. The synthesis is achieved via Fischer esterification of benzoic acid and isoamyl alcohol, utilizing a strong acid catalyst. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization of the final product. The information is intended to guide researchers in the efficient and safe production of isoamyl benzoate in a laboratory setting.

Introduction

This compound is an organic ester known for its pleasant, fruity, and floral aroma.[1] It finds extensive application in the food and fragrance industries as a flavoring agent and scent component.[1][2] Furthermore, it can be utilized as a solvent for fats and resins. The most common and direct method for its synthesis is the Fischer esterification of benzoic acid with isoamyl alcohol in the presence of an acid catalyst.[3][4] This reaction is a reversible process, and to achieve a high yield of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants or by removing water as it is formed.[4][5] This protocol details a reliable method for the synthesis, purification, and characterization of this compound on a laboratory scale.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Benzoic Acid (C₇H₆O₂)

    • Isoamyl Alcohol (3-methyl-1-butanol, C₅H₁₂O)

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)[1][2]

    • Diethyl Ether (or other suitable extraction solvent)

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (NaCl) solution (brine)

    • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Distillation apparatus (optional, for high purity)

    • Standard laboratory glassware and personal protective equipment (PPE)

Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine benzoic acid and isoamyl alcohol. A molar excess of the alcohol is recommended to drive the reaction towards the product.[4]

  • Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature should be maintained at the boiling point of the mixture. The reaction is typically refluxed for 1.5 to 4 hours.[2]

  • Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

Work-up and Purification
  • Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add diethyl ether to dissolve the organic components and then add water to begin the washing process.

  • Washing:

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted benzoic acid, and finally with brine to remove residual water.[3][6]

    • During the bicarbonate wash, be sure to vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide gas.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Distillation (Optional): For higher purity, the crude this compound can be purified by vacuum distillation.

Data Presentation

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of this compound.

ParameterValueReference
Reactants
Benzoic Acid12.2 g (0.1 mol)Stoichiometric Base
Isoamyl Alcohol26.4 g (0.3 mol)Molar Ratio 1:3[2]
Catalyst
p-Toluenesulfonic acid1.25 g[2]
Reaction Conditions
Reaction Time2.5 hours[2]
Reaction TemperatureReflux Temperature[3]
Product Information
Expected Yield~88%[2]
Molecular Weight192.25 g/mol
Boiling Point261-262 °C[7]
Density0.99 g/mL at 25 °C
Refractive Index (n20/D)1.494

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • ¹H NMR (CDCl₃): Expected chemical shifts (ppm) around 8.0 (d, 2H), 7.5 (t, 1H), 7.4 (t, 2H), 4.3 (t, 2H), 1.8 (m, 1H), 1.6 (q, 2H), 0.9 (d, 6H).[8]

  • IR Spectroscopy: Characteristic peaks for the ester carbonyl (C=O) stretch around 1720 cm⁻¹ and C-O stretches.

Visualization of Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup & Synthesis cluster_workup Work-up & Purification cluster_analysis Product Analysis reactants Combine Benzoic Acid & Isoamyl Alcohol catalyst Add Acid Catalyst (e.g., PTSA) reactants->catalyst reflux Reflux for 2.5 hours catalyst->reflux cool Cool to Room Temperature reflux->cool extract Transfer to Separatory Funnel Add Diethyl Ether & Water cool->extract wash_h2o Wash with Water extract->wash_h2o wash_bicarb Wash with 5% NaHCO3 Solution wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (Na2SO4) wash_brine->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate distill Optional: Vacuum Distillation evaporate->distill characterization Characterize by NMR & IR evaporate->characterization Crude Product distill->characterization final_product Pure this compound characterization->final_product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.[9]

  • Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

References

Application Notes and Protocols for the Catalytic Synthesis of Isoamyl Benzoate Using Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoamyl benzoate (B1203000) is an ester known for its characteristic fruity and floral scent, making it a valuable compound in the fragrance, flavor, and cosmetics industries. It also serves as a specialty solvent and an intermediate in pharmaceutical synthesis. Traditionally, its synthesis involves the Fischer esterification of benzoic acid with isoamyl alcohol using homogeneous mineral acids like sulfuric acid. However, these conventional methods suffer from drawbacks such as catalyst non-reusability, corrosion of equipment, and the generation of acidic waste streams, posing environmental and handling challenges.

Solid acid catalysts have emerged as a promising alternative, offering advantages such as ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced environmental impact. This document provides detailed application notes and experimental protocols for the synthesis of isoamyl benzoate using various solid acid catalysts.

Data Presentation: Comparison of Solid Acid Catalysts

The following table summarizes the performance of various solid acid catalysts in the synthesis of this compound, based on literature data. This allows for a direct comparison of their catalytic efficiency under optimized conditions.

Catalyst TypeCatalystMolar Ratio (Acid:Alcohol)Reaction Time (h)Catalyst AmountMaximum Yield (%)Reference
Sulfonic Acid p-Toluenesulfonic Acid1.0:3.02.51.25 g88.3[1]
Aryl Sulfonic Acid (ASA)1.0:2.02.00.73 g98.35[1]
Inorganic Salt NH₄Fe(SO₄)₂·12H₂O1.0:2.04.04.0 g82.3[1]
Solid Super Acid Ti(SO₄)₂/TiO₂1.0:4.01.52.5 g96.6[1]
Zr(SO₄)₂·4H₂O1.0:2.52.50.4 g96.3[1]

Experimental Protocols

This section provides detailed methodologies for the preparation of selected solid acid catalysts and the subsequent synthesis of this compound.

Protocol 1: Preparation of a Carbon-Based Solid Acid Catalyst (Sulfonated Activated Carbon)

This protocol describes the synthesis of a sulfonated activated carbon catalyst, a type of aryl sulfonic acid solid catalyst.

Materials:

  • Activated Carbon (AC)

  • 4-Aminobenzenesulfonic acid

  • Hydrochloric acid (HCl), 1 M

  • Sodium nitrite (B80452) (NaNO₂), 1 M

  • Ethanol

  • Distilled water

  • Ice bath

  • Three-necked flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Diazotization of 4-Aminobenzenesulfonic Acid:

    • In a three-necked flask, disperse 13.0 g of 4-aminobenzenesulfonic acid in 75 mL of 1 M HCl.

    • Cool the mixture to 0-5 °C using an ice-water bath.

    • Slowly add 83 mL of 1 M NaNO₂ dropwise while maintaining the temperature.

    • Stir the mixture for 50 minutes. A white precipitate of 4-benzenediazonium sulfonate will form.

    • Filter the precipitate and wash it with cold water.[2]

  • Functionalization of Activated Carbon:

    • In a separate three-necked flask, add 100 mL of distilled water, 100 mL of ethanol, 12.0 g of the prepared diazonium salt, and 2.0 g of activated carbon.

    • Stir the mixture vigorously at room temperature for 12 hours.

    • Filter the resulting sulfonated activated carbon (AC-SO₃H).

    • Wash the catalyst thoroughly with distilled water until the filtrate is neutral, and then with ethanol.

    • Dry the catalyst in an oven at 100 °C overnight.

Protocol 2: Preparation of a Supported Heteropolyacid Catalyst (HPW/Al₂O₃)

This protocol outlines the preparation of 12-tungstophosphoric acid (HPW) supported on neutral alumina (B75360).

Materials:

  • 12-Tungstophosphoric acid (H₃PW₁₂O₄₀)

  • Neutral alumina (Al₂O₃)

  • Distilled water

  • Rotary evaporator

  • Oven

  • Furnace

Procedure:

  • Impregnation:

    • Dissolve the desired amount of 12-tungstophosphoric acid in a minimum amount of distilled water to form a solution. For a 30% loading, use 3 g of HPW for 7 g of alumina.

    • Add the neutral alumina support to the HPW solution.

    • Stir the slurry at room temperature for 4 hours to ensure uniform impregnation.

  • Drying and Calcination:

    • Remove the solvent using a rotary evaporator at 60 °C.

    • Dry the resulting solid in an oven at 110 °C for 12 hours.

    • Calcine the dried powder in a furnace at a specified temperature (e.g., 300 °C or 500 °C) for 3 hours. The calcination temperature can influence the catalyst's acidic properties.[3]

Protocol 3: Catalytic Synthesis of this compound

This protocol describes a general procedure for the esterification of benzoic acid and isoamyl alcohol using a solid acid catalyst.

Materials:

  • Benzoic acid

  • Isoamyl alcohol

  • Solid acid catalyst (e.g., prepared from Protocol 1 or 2)

  • Toluene (B28343) (optional, for water removal)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Heating mantle with magnetic stirrer

  • Sodium bicarbonate (NaHCO₃) solution, 5% aqueous

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, add benzoic acid and isoamyl alcohol in the desired molar ratio (e.g., 1:3).

    • Add the solid acid catalyst (e.g., 5-10 wt% relative to the benzoic acid).

    • If using a Dean-Stark trap to remove water, add toluene as the azeotropic solvent.

    • Attach a reflux condenser (and Dean-Stark trap if used) to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used (e.g., the boiling point of the isoamyl alcohol/toluene mixture).

    • Monitor the reaction progress by collecting aliquots periodically and analyzing them by Gas Chromatography (GC) or by measuring the amount of water collected in the Dean-Stark trap.

    • Continue the reaction until the conversion of benzoic acid is complete or no more water is evolved.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the catalyst by filtration and wash it with a suitable solvent (e.g., ethyl acetate). The catalyst can be dried and stored for reuse.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 5% NaHCO₃ solution (to remove unreacted benzoic acid) and brine.[4]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[4]

    • Purify the crude this compound by vacuum distillation to obtain the final product. Collect the fraction boiling at the appropriate temperature and pressure.

Protocol 4: Characterization of Solid Acid Catalysts

1. Surface Acidity Measurement (Ammonia Temperature-Programmed Desorption, NH₃-TPD):

  • Purpose: To determine the total acidity and the distribution of acid strength of the catalyst.

  • Procedure Outline:

    • Pre-treat a known amount of the catalyst sample by heating under an inert gas flow to remove adsorbed species.

    • Cool the sample to a suitable adsorption temperature (e.g., 100 °C).

    • Introduce a flow of ammonia (B1221849) gas over the sample to saturate the acid sites.

    • Purge the sample with an inert gas to remove physisorbed ammonia.

    • Heat the sample at a constant rate under a continuous flow of inert gas.

    • Detect the desorbed ammonia as a function of temperature using a thermal conductivity detector (TCD). The area under the desorption peaks corresponds to the total amount of acid sites, and the desorption temperature indicates the acid strength.

2. Structural Analysis (Fourier-Transform Infrared Spectroscopy, FTIR):

  • Purpose: To identify the functional groups present on the catalyst surface, such as -SO₃H groups.

  • Procedure Outline:

    • Prepare a sample by mixing a small amount of the catalyst with KBr powder and pressing it into a thin pellet.

    • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Identify characteristic absorption bands corresponding to specific functional groups.

Protocol 5: Characterization of this compound

1. Purity and Composition Analysis (Gas Chromatography-Mass Spectrometry, GC-MS):

  • Purpose: To determine the purity of the synthesized this compound and identify any byproducts.

  • Procedure Outline:

    • Dissolve a small sample of the purified product in a suitable solvent (e.g., dichloromethane (B109758) or ethanol).

    • Inject the solution into the GC-MS instrument.

    • The components of the mixture are separated in the GC column based on their boiling points and polarity.

    • The separated components are then ionized and fragmented in the mass spectrometer, providing a mass spectrum for each component.

    • Compare the retention time and mass spectrum of the major peak with a known standard of this compound to confirm its identity and determine its purity.[5][6]

2. Functional Group Confirmation (Fourier-Transform Infrared Spectroscopy, FTIR):

  • Purpose: To confirm the presence of the ester functional group in the final product.

  • Procedure Outline:

    • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR accessory.

    • Record the FTIR spectrum.

    • Look for the characteristic strong absorption band of the ester carbonyl group (C=O) typically in the region of 1735-1750 cm⁻¹ and the C-O stretching bands.[5][6]

Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_synthesis This compound Synthesis cluster_analysis Product Analysis start_cat Select Solid Acid Catalyst Type prep_sulfonic Prepare Sulfonated Carbon start_cat->prep_sulfonic prep_hetero Prepare Supported Heteropolyacid start_cat->prep_hetero characterize_cat Characterize Catalyst (FTIR, NH3-TPD) prep_sulfonic->characterize_cat prep_hetero->characterize_cat reactants Charge Reactants (Benzoic Acid, Isoamyl Alcohol) & Catalyst characterize_cat->reactants Use Catalyst reaction Heat to Reflux reactants->reaction monitor Monitor Reaction (GC/Water Collection) reaction->monitor workup Work-up (Filter, Wash, Dry) monitor->workup purify Purify (Vacuum Distillation) workup->purify analyze_gcms GC-MS Analysis purify->analyze_gcms Analyze Product analyze_ftir FTIR Analysis purify->analyze_ftir final_product Pure this compound analyze_gcms->final_product analyze_ftir->final_product

Caption: Experimental workflow for the synthesis and analysis of this compound.

reaction_pathway benzoic_acid Benzoic Acid activated_complex Protonated Benzoic Acid benzoic_acid->activated_complex + H⁺ (from catalyst) isoamyl_alcohol Isoamyl Alcohol tetrahedral_intermediate Tetrahedral Intermediate isoamyl_alcohol->tetrahedral_intermediate solid_acid Solid Acid Catalyst isoamyl_benzoate This compound activated_complex->tetrahedral_intermediate + Isoamyl Alcohol tetrahedral_intermediate->isoamyl_benzoate - H₂O, - H⁺ water Water

Caption: Simplified reaction pathway for the solid acid-catalyzed esterification.

References

Application Notes and Protocols for the Enzymatic Synthesis of Isoamyl Benzoate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl benzoate (B1203000), an aromatic ester with a characteristic fruity, balsamic odor, finds applications in the fragrance, flavor, and pharmaceutical industries. Traditional chemical synthesis of this ester often requires harsh conditions, including high temperatures and strong acid catalysts, leading to potential environmental concerns and byproduct formation. Enzymatic synthesis, employing lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) as biocatalysts, presents a green and highly specific alternative. This approach offers mild reaction conditions, reduced energy consumption, and high purity of the final product.

Immobilized lipases are particularly advantageous as they exhibit enhanced stability and can be easily recovered and reused, making the process more economically viable. This document provides a comprehensive overview and detailed protocols for the synthesis of isoamyl benzoate through the lipase-catalyzed esterification of isoamyl alcohol and benzoic acid.

Principle of the Reaction

The enzymatic synthesis of this compound involves the direct esterification of isoamyl alcohol and benzoic acid, catalyzed by a lipase (B570770) in a non-aqueous solvent system. The solvent shifts the reaction equilibrium towards the formation of the ester by minimizing the concentration of water, which is a byproduct of the reaction. The reaction kinetics for lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism. In this mechanism, the lipase first reacts with the acyl donor (benzoic acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the acyl-enzyme complex reacts with the nucleophile (isoamyl alcohol) to produce the ester (this compound) and regenerate the free enzyme.

Key Experimental Parameters and Optimization

The efficiency of the lipase-catalyzed synthesis of this compound is influenced by several critical parameters. Optimization of these factors is crucial for maximizing the ester conversion and yield.

  • Enzyme Selection: Immobilized lipases are generally preferred for their stability and reusability. Commercially available lipases such as Novozym 435 (from Candida antarctica lipase B), Lipozyme IM-20 (from Rhizomucor miehei), and lipases from Thermomyces lanuginosus have shown high efficacy in esterification reactions.

  • Solvent System: The reaction is typically conducted in non-aqueous organic solvents like hexane, heptane, or cyclohexane (B81311) to favor ester synthesis. Solvent-free systems are also a viable and even more environmentally friendly option, though they may present challenges with substrate solubility and viscosity.

  • Substrate Molar Ratio: The molar ratio of isoamyl alcohol to benzoic acid is a critical parameter. An excess of the alcohol is often used to shift the equilibrium towards the product. However, very high concentrations of either substrate can lead to enzyme inhibition.

  • Temperature: Lipase activity is temperature-dependent, with optimal temperatures for esterification often falling between 40°C and 60°C. Higher temperatures can lead to enzyme denaturation and reduced activity.

  • Enzyme Loading: The amount of lipase used will affect the reaction rate. An optimal enzyme concentration needs to be determined, as an excessively high amount may not lead to a proportional increase in the reaction rate and would be uneconomical.

  • Water Content: While the reaction is conducted in a non-aqueous medium, a minimal amount of water is essential for maintaining the catalytic activity of the lipase. However, excess water, including the water produced during the reaction, can promote the reverse reaction (hydrolysis). The use of molecular sieves can help to control the water content.

Data Presentation

Table 1: Typical Range of Reaction Parameters for Lipase-Catalyzed Isoamyl Ester Synthesis

ParameterTypical RangeRemarks
Temperature40 - 60 °CHigher temperatures may lead to enzyme denaturation.
Substrate Molar Ratio (Alcohol:Acid)1:1 to 5:1An excess of alcohol often improves the yield.
Enzyme Loading5 - 15% (w/w of substrates)Higher loading increases the reaction rate but also the cost.
SolventHeptane, Hexane, Cyclohexane, Toluene, or Solvent-freeThe choice of solvent can affect enzyme activity and substrate solubility.
Agitation Speed150 - 250 rpmAdequate mixing is necessary to overcome mass transfer limitations.
Water Activity (aw)< 0.5Controlled by the addition of molecular sieves or by using dry reagents.

Table 2: Hypothetical Optimization of this compound Synthesis

RunTemperature (°C)Molar Ratio (Alcohol:Acid)Enzyme Loading (%)Reaction Time (h)Conversion (%)
1401:152465
2501:1102478
3602:1102485
4503:1104892
5503:1154895

Note: The data in Table 2 is illustrative and represents a potential outcome of an optimization study. Actual results will vary depending on the specific enzyme and conditions used.

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound
  • Reaction Setup: In a screw-capped flask (e.g., 100 mL), add benzoic acid and isoamyl alcohol in the desired molar ratio.

  • Solvent Addition: Add a suitable organic solvent (e.g., n-heptane) to achieve the desired substrate concentration. For a solvent-free system, this step is omitted.

  • Water Removal (Optional): Add activated molecular sieves (3Å or 4Å, typically 10% w/v) to the mixture to adsorb the water produced during the reaction.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture.

  • Incubation: Place the flask in a shaking incubator set to the desired temperature and agitation speed.

  • Reaction Monitoring: Withdraw small aliquots of the reaction mixture at regular intervals. The samples should be filtered to remove the enzyme before analysis.

  • Analysis: Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of this compound and the remaining substrates.

  • Product Recovery: After the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and stored for reuse.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Analytical Method for Reaction Monitoring by Gas Chromatography (GC)
  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for separating esters (e.g., HP-5, DB-5, or equivalent).

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 15°C/min.

    • Hold: Hold at 220°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Quantification: Use an internal standard (e.g., n-dodecane) for accurate quantification of this compound. Prepare a calibration curve with known concentrations of this compound.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_downstream Downstream Processing substrates Isoamyl Alcohol + Benzoic Acid solvent Add Organic Solvent (e.g., Heptane) substrates->solvent sieves Add Molecular Sieves (Optional) solvent->sieves enzyme Add Immobilized Lipase sieves->enzyme incubation Incubate with Shaking (Temperature & Time) enzyme->incubation monitoring Monitor Reaction (GC/HPLC) incubation->monitoring filtration Filter to Recover Enzyme monitoring->filtration purification Solvent Evaporation & Product Purification filtration->purification recycled_enzyme Recycled Enzyme filtration->recycled_enzyme product Pure this compound purification->product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

G cluster_release1 cluster_release2 E Lipase (E) EA Acyl-Enzyme Intermediate (EA) E->EA + A EQ Enzyme-Ester Complex (EQ) E->EQ + Q A Benzoic Acid (A) P Water (P) EA->E - A EA->EQ + B B Isoamyl Alcohol (B) EQ->E - Q EQ->EA - B Q This compound (Q)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

High-Yield Synthesis of Isoamyl Benzoate Under Microwave Irradiation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of isoamyl benzoate (B1203000), a common fragrance and flavor agent, utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved energy efficiency, and often higher yields.[1][2][3]

Introduction

Isoamyl benzoate is an ester known for its characteristic fruity and floral scent, making it a valuable component in the fragrance, food, and cosmetic industries. Traditionally, its synthesis via Fischer esterification of benzoic acid and isoamyl alcohol requires prolonged heating under reflux with an acid catalyst. Microwave-assisted synthesis presents a green and efficient alternative by directly and rapidly heating the reaction mixture, leading to a significant acceleration of the reaction rate.[1][2] This protocol outlines a high-yield, solvent-free approach to synthesizing this compound under microwave irradiation.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the Fischer esterification of benzoic acid with isoamyl alcohol. The reaction is catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid. The overall reaction is an equilibrium process. To drive the reaction towards the formation of the ester, an excess of one of the reactants, usually the alcohol, is used.[2]

Overall Reaction:

C₆H₅COOH (Benzoic Acid) + (CH₃)₂CHCH₂CH₂OH (Isoamyl Alcohol) ⇌ C₆H₅COOCH₂CH₂(CH₃)₂ (this compound) + H₂O

The reaction mechanism involves the initial protonation of the carbonyl oxygen of benzoic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of isoamyl alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound
ParameterConventional HeatingMicrowave Irradiation (Optimized)Reference
Catalyst p-Toluenesulfonic acidp-Toluenesulfonic acid
Molar Ratio (Acid:Alcohol) 1:31:3
Reaction Time 2.5 hours~10 - 40 minutes[4]
Yield 88.3%>90% (expected)
Table 2: Effect of Various Catalysts on the Yield of this compound (Conventional Heating)

This table provides yields obtained through conventional heating methods, which can inform the selection of catalysts for optimization under microwave conditions.

CatalystMolar Ratio (Acid:Alcohol)Reaction Time (hours)Yield (%)Reference
Aryl sulphonic acid1.0:2.02.098.35
Ti(SO₄)₂/TiO₂1.0:4.01.596.6
Zr(SO₄)₂·4H₂O1.0:2.52.596.3
FeCl₃·6H₂O1.0:3.02.590.3
p-Toluenesulfonic acid1.0:3.02.588.3
NH₄Fe(SO₄)₂·12H₂O1.0:2.04.082.3

Experimental Protocols

This protocol is an adaptation based on general procedures for microwave-assisted Fischer esterification and the synthesis of similar esters.[1][2][4] Optimization may be required for specific microwave systems and desired purity levels.

Materials and Equipment
  • Benzoic acid (≥99.5%)

  • Isoamyl alcohol (≥99%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Microwave reactor with appropriate reaction vessels and magnetic stir bars

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

Detailed Experimental Procedure
  • Reagent Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine benzoic acid (e.g., 1.0 mmol, 122.1 mg), isoamyl alcohol (e.g., 3.0 mmol, 0.32 mL, to ensure an excess), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 mmol, 9.5 mg) or 1-2 drops of concentrated sulfuric acid.

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 120-150°C and the reaction time to 10-40 minutes with stirring. The microwave power will automatically adjust to maintain the set temperature.

  • Cooling: After the irradiation is complete, allow the vial to cool to a safe temperature (below 50°C) before carefully opening it.

  • Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel containing 20 mL of diethyl ether and 20 mL of water. b. Wash the organic layer sequentially with 20 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), and then with 20 mL of brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter or decant the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound. e. If necessary, further purification can be achieved by vacuum distillation.

Visualizations

Reaction Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_products Products benzoic_acid Benzoic Acid protonated_acid Protonated Benzoic Acid benzoic_acid->protonated_acid + H+ isoamyl_alcohol Isoamyl Alcohol h_plus H+ (catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + Isoamyl Alcohol protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H2O isoamyl_benzoate This compound protonated_ester->isoamyl_benzoate - H+ water Water

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental Workflow

Experimental_Workflow reagent_prep 1. Reagent Preparation (Benzoic Acid, Isoamyl Alcohol, Catalyst) sealing 2. Vessel Sealing reagent_prep->sealing microwave 3. Microwave Irradiation (Set Temp & Time) sealing->microwave cooling 4. Cooling microwave->cooling workup 5. Work-up (Extraction & Washing) cooling->workup drying 6. Drying (Anhydrous MgSO4) workup->drying concentration 7. Concentration (Rotary Evaporation) drying->concentration analysis 8. Product Analysis (GC-MS, NMR, IR) concentration->analysis

Caption: General workflow for microwave-assisted synthesis of this compound.

References

Application Notes and Protocols: Isoamyl Benzoate as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography (GC), the use of an internal standard (IS) is a critical technique for improving the accuracy and precision of analytical measurements. An internal standard helps to correct for variations in injection volume, sample evaporation, and changes in detector response. The ideal internal standard is a compound that is chemically similar to the analyte of interest, is not naturally present in the sample, and is well-resolved from other components in the chromatogram.

Isoamyl benzoate (B1203000) is a suitable candidate as an internal standard for the analysis of various organic compounds, particularly esters and aromatic compounds, in complex matrices. Its physical and chemical properties, such as a high boiling point and stability, make it a robust choice for many GC applications. This document provides detailed application notes and protocols for the use of isoamyl benzoate as an internal standard in gas chromatography.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is essential for method development. Key properties of this compound are summarized in the table below.[1][2][3][4]

PropertyValue
Chemical FormulaC12H16O2
Molecular Weight192.26 g/mol [3]
Boiling Point260-262 °C[1][3][4]
Density0.99 g/cm³ at 20 °C[1]
Purity (GC)≥98.0% - ≥99.0%[2][3][5]
FormLiquid[1]
SolubilityInsoluble in water; soluble in organic solvents and oils.[4]
Flash Point89 °C[1]

Experimental Protocols

The following protocols provide a general framework for the use of this compound as an internal standard. Optimization of these methods may be required for specific applications and instrumentation.

Protocol 1: Preparation of Stock and Working Standard Solutions
  • Internal Standard Stock Solution (ISSS):

    • Accurately weigh approximately 100 mg of pure this compound.

    • Dissolve it in a suitable solvent (e.g., methanol, ethanol, or acetone) in a 100 mL volumetric flask.

    • Fill the flask to the mark with the solvent and mix thoroughly to create a 1 mg/mL stock solution.

  • Analyte Stock Solution (ASS):

    • Accurately weigh approximately 100 mg of the pure analyte.

    • Dissolve it in the same solvent used for the ISSS in a 100 mL volumetric flask.

    • Fill the flask to the mark and mix thoroughly to create a 1 mg/mL stock solution.

  • Calibration Standards:

    • Prepare a series of calibration standards by making serial dilutions of the ASS.

    • To each calibration standard, add a constant aliquot of the ISSS to achieve a final, consistent concentration of the internal standard (e.g., 10 µg/mL).

    • The concentration of the analyte in the calibration standards should bracket the expected concentration range in the samples.

Protocol 2: Sample Preparation
  • Accurately weigh or measure a known amount of the sample.

  • Extract the analyte from the sample matrix using an appropriate solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).

  • Add a known amount of the this compound internal standard solution to the extracted sample.

  • The final volume of the sample should be adjusted to a known value.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following GC-MS parameters are provided as a starting point and should be optimized for the specific analytes and matrix.[6]

ParameterRecommended Setting
Gas Chromatograph
ColumnRtx-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness[6]
Carrier GasHelium at a constant linear velocity of 45.0 cm/sec[6]
Injection ModeSplit (10:1 ratio)[6]
Injection Volume1 µL[6]
Injector Temperature250 °C[6]
Oven ProgramInitial temperature of 60 °C, ramp at 15 °C/min to 280 °C, hold for 20 min[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[6]
Interface Temperature260 °C[6]
Ion Source Temperature230 °C[6]
Scan Rangem/z 40-300[6]

Data Presentation and Analysis

The use of an internal standard requires the calculation of a response factor (RF) for the analyte relative to the internal standard.

Illustrative Quantitative Data

The following table presents hypothetical data for the analysis of a target analyte using this compound as an internal standard.

ParameterAnalyteThis compound (IS)
Retention Time (min)12.515.2
Quantitation Ion (m/z)(Specific to analyte)105
Calibration Curve Data
Concentration Range1 - 100 µg/mL10 µg/mL
Linearity (R²)0.999N/A
Response Factor (RF)(Calculated)N/A

Visualizations

Workflow for GC Analysis with an Internal Standard

The following diagram illustrates the general workflow for quantitative analysis using an internal standard in gas chromatography.

GC_Internal_Standard_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Weigh/Measure Sample IS_Addition Add Known Amount of this compound (IS) Sample->IS_Addition Extraction Extract Analytes & IS IS_Addition->Extraction Final_Volume Adjust to Final Volume Extraction->Final_Volume Injection Inject Sample into GC Final_Volume->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Integrate Peak Areas (Analyte & IS) Data_Acquisition->Peak_Integration RF_Calculation Calculate Response Factor (RF) from Standards Peak_Integration->RF_Calculation Concentration_Calculation Calculate Analyte Concentration RF_Calculation->Concentration_Calculation Result Final Result Concentration_Calculation->Result

Caption: Workflow for GC analysis using an internal standard.

Logical Relationship in Quantification

The diagram below outlines the logical relationship for calculating the analyte concentration using the internal standard method.

Quantification_Logic Quantification Logic using Internal Standard cluster_inputs Measured Inputs cluster_calculation Calculation Steps cluster_output Final Output Area_Analyte Peak Area of Analyte (Ax) Response_Factor Response Factor (RF) = (Ax / Ais) / (Cx / Cis) Area_Analyte->Response_Factor Area_IS Peak Area of Internal Standard (Ais) Area_IS->Response_Factor Conc_IS Concentration of Internal Standard (Cis) Concentration_Analyte Concentration of Analyte (Cx) Conc_IS->Concentration_Analyte Response_Factor->Concentration_Analyte Final_Result Analyte Concentration Concentration_Analyte->Final_Result

Caption: Logical flow for internal standard quantification.

Conclusion

This compound is a viable internal standard for a range of gas chromatography applications. Its chemical stability and high boiling point ensure that it remains in solution during sample preparation and elutes at a reasonable retention time, separate from many common analytes. The protocols and data presented here provide a foundation for the development of robust and reliable quantitative GC methods. As with any analytical method, validation is essential to ensure that the chosen internal standard is appropriate for the specific matrix and analytes of interest.

References

Green Synthesis of Isoamyl Benzoate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the green synthesis of isoamyl benzoate (B1203000), an important fragrance and flavor compound. Traditional synthesis methods often rely on corrosive mineral acids like concentrated sulfuric acid, leading to significant environmental and operational challenges. The protocols outlined below focus on cleaner, more sustainable alternatives, including the use of solid acid catalysts, enzymatic catalysis, and microwave-assisted synthesis. These methods offer advantages such as milder reaction conditions, easier product purification, catalyst reusability, and reduced waste generation.

Heterogeneous Solid Acid Catalysis

The use of solid acid catalysts provides a green alternative to traditional homogeneous acid catalysts for the esterification of benzoic acid with isoamyl alcohol. These catalysts are easily separable from the reaction mixture, reusable, and generally less corrosive to equipment.

Data Presentation: Solid Acid Catalyzed Synthesis of Isoamyl Benzoate
CatalystMolar Ratio (Acid:Alcohol)Catalyst AmountReaction Time (hours)Yield (%)Reference
Ti(SO₄)₂/TiO₂1.0:4.02.5 g1.596.6[1]
Zr(SO₄)₂·4H₂O1.0:2.50.4 g2.596.3[1]
Aryl Sulphonic Acid (ASA)1.0:2.00.73 g2.098.35[1]
p-Toluene-sulfonic acid1.0:3.01.25 g2.588.3[1]
NH₄Fe(SO₄)₂·12H₂O1.0:2.04.0 g4.082.3[1]
Experimental Protocol: Synthesis using Zr(SO₄)₂·4H₂O Solid Acid Catalyst

This protocol describes the synthesis of this compound using a reusable solid superacid catalyst.

Materials:

  • Benzoic Acid

  • Isoamyl Alcohol

  • Zirconium Sulfate Tetrahydrate (Zr(SO₄)₂·4H₂O) catalyst

  • Toluene (B28343) (or other suitable water-entraining solvent)

  • Sodium Bicarbonate solution (5% w/v)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid and isoamyl alcohol in a 1.0:2.5 molar ratio. Add the Zr(SO₄)₂·4H₂O catalyst (e.g., 0.4 g for a specific scale) and a suitable volume of toluene to facilitate water removal.

  • Esterification: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete within 2.5 hours.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by filtration and washed with a solvent like toluene for reuse.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize any unreacted benzoic acid, followed by water, and finally with saturated brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Workflow Diagram: Solid Acid Catalysis

G cluster_0 Reaction cluster_1 Purification Reactants Benzoic Acid, Isoamyl Alcohol, Zr(SO₄)₂·4H₂O, Toluene Setup Assemble Reaction Flask with Dean-Stark and Condenser Reactants->Setup Reflux Heat to Reflux (2.5 h) Setup->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter to Recover Catalyst Cooling->Filtration Washing Wash with NaHCO₃, H₂O, Brine Filtration->Washing Drying Dry with Anhydrous MgSO₄ Washing->Drying Evaporation Solvent Removal (Rotovap) Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for solid acid catalyzed synthesis.

Enzymatic Synthesis using Immobilized Lipase (B570770)

Enzymatic catalysis offers a highly specific and mild approach to ester synthesis, operating under near-neutral pH and low temperatures. Immobilized enzymes, such as Candida antarctica lipase B (Novozym 435), are particularly advantageous as they can be easily recovered and reused, making the process economically and environmentally attractive. While specific data for this compound is limited, protocols for similar esters like isoamyl butyrate (B1204436) and acetate (B1210297) are readily adaptable.

Data Presentation: Lipase-Catalyzed Synthesis of Isoamyl Esters (Representative Data)
EnzymeEster ProductMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (hours)Conversion (%)Reference
Novozym 435Isoamyl Acetate1:1408~80Adapted from[2]
Lipozyme TL IMIsoamyl Butyrate1:150~0.896.1[3]
Rhizomucor miehei lipaseIsoamyl Isovalerate1.5:150144>85[3]
Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from established procedures for lipase-catalyzed synthesis of isoamyl esters.

Materials:

  • Benzoic Acid

  • Isoamyl Alcohol

  • Immobilized Lipase (e.g., Novozym 435)

  • Solvent (optional, e.g., n-heptane or solvent-free)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or magnetic stirrer with temperature control

  • Reaction vessel (e.g., screw-capped flask)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a screw-capped flask, combine benzoic acid and isoamyl alcohol, typically in an equimolar ratio. A solvent-free system is preferred for green chemistry principles. If a solvent is used (e.g., n-heptane), add it to the mixture.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10% by weight of substrates). If operating in a solvent-free system, the addition of molecular sieves can help to remove water and drive the equilibrium towards product formation.

  • Incubation: Place the sealed flask in a shaking incubator or on a magnetic stirrer with heating. Maintain a constant temperature (e.g., 40-50°C) and agitation for the duration of the reaction.

  • Reaction Monitoring: The reaction can be monitored by taking small aliquots over time and analyzing them by GC or HPLC to determine the conversion to this compound.

  • Enzyme Recovery: Once the desired conversion is achieved, separate the immobilized lipase from the reaction mixture by simple filtration. The enzyme can be washed with a solvent and dried for reuse in subsequent batches.

  • Product Isolation: If the reaction was performed solvent-free and with high conversion, the filtered product may be of sufficient purity. If a solvent was used, it can be removed using a rotary evaporator. Further purification can be achieved by vacuum distillation if necessary.

Workflow Diagram: Enzymatic Synthesis

G cluster_0 Enzymatic Reaction cluster_1 Product Recovery Reactants Benzoic Acid, Isoamyl Alcohol, Immobilized Lipase Incubation Incubate with Shaking (e.g., 40-50°C) Reactants->Incubation Monitoring Monitor by GC/HPLC Incubation->Monitoring Filtration Filter to Recover Enzyme Monitoring->Filtration SolventRemoval Solvent Removal (if applicable) Filtration->SolventRemoval Purification Optional: Vacuum Distillation SolventRemoval->Purification Product Pure this compound Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. This technique is a powerful tool for green chemistry, especially when combined with solvent-free conditions.

Data Presentation: Microwave-Assisted Ester Synthesis (Representative Data)
Ester ProductReactantsCatalystTimeTemperature (°C)Yield (%)Reference
Ethyl BenzoateBenzoic Acid, EthanolSulfuric Acid5 min170High (unspecified)Adapted from[4]
n-Propyl BenzoateBenzoic Acid, n-PropanolSulfuric Acid6 minN/AHigh (unspecified)[5]
Isoamyl MyristateMyristic Acid, Isoamyl AlcoholNovozym 4351 hour6096
Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a general procedure for microwave-assisted benzoate ester synthesis.

Materials:

  • Benzoic Acid

  • Isoamyl Alcohol

  • Catalyst (e.g., a few drops of concentrated sulfuric acid or a solid acid catalyst)

  • Microwave reaction vial (10 mL) with a stir bar

  • Microwave reactor

  • Sodium Bicarbonate solution (5% w/v)

  • Ethyl Acetate or Diethyl Ether (for extraction)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial, combine benzoic acid (e.g., 1.0 mmol) and isoamyl alcohol (e.g., 2.5 mmol). Add a magnetic stir bar. Carefully add a catalytic amount of concentrated sulfuric acid (1-2 drops).

  • Vessel Sealing: Securely cap the vial using a crimping tool to ensure a proper seal.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the target temperature (e.g., 150-170°C) and a short reaction time (e.g., 5-10 minutes). The microwave power will be automatically modulated to maintain the set temperature.

  • Cooling: After the irradiation is complete, allow the vial to cool to a safe temperature (below 50°C) before carefully opening it.

  • Work-up: Transfer the reaction mixture to a separatory funnel containing water. Extract the product with an organic solvent like ethyl acetate.

  • Neutralization and Washing: Wash the organic layer with 5% sodium bicarbonate solution to remove unreacted acid, followed by a wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound. Further purification can be done via distillation if needed.

Workflow Diagram: Microwave-Assisted Synthesis

G cluster_0 Microwave Reaction cluster_1 Work-up & Purification Preparation Combine Reactants & Catalyst in Microwave Vial Irradiation Microwave Irradiation (e.g., 170°C, 5 min) Preparation->Irradiation Cooling Cool to <50°C Irradiation->Cooling Extraction Aqueous Work-up & Extraction Cooling->Extraction Washing Wash with NaHCO₃ & Brine Extraction->Washing Drying Dry over Anhydrous MgSO₄ Washing->Drying Evaporation Solvent Removal Drying->Evaporation Product This compound Evaporation->Product

Caption: Workflow for microwave-assisted synthesis of this compound.

References

Troubleshooting & Optimization

How to improve the yield of isoamyl benzoate synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoamyl Benzoate (B1203000) Synthesis

Welcome to the technical support center for isoamyl benzoate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of benzoic acid with isoamyl alcohol. This reaction is typically catalyzed by a strong acid.

Q2: Why is a catalyst necessary for this compound synthesis?

A2: A catalyst is crucial to increase the reaction rate. The Fischer esterification is a reversible process with a relatively high activation energy. An acid catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by isoamyl alcohol.

Q3: What are the common by-products in this compound synthesis?

A3: The primary by-product is water. Depending on the reaction conditions and catalyst, other potential by-products could include di-isoamyl ether (from the dehydration of isoamyl alcohol) or unwanted side-products from impurities in the starting materials.

Q4: How can I purify the final this compound product?

A4: Purification typically involves several steps. First, the reaction mixture is washed with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and any unreacted benzoic acid.[1] This is followed by washing with water to remove any remaining salts and water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) and finally purified by distillation under reduced pressure to obtain the pure ester.[2]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Possible Cause 1: Incomplete Reaction.

    • Solution: The Fischer esterification is an equilibrium-limited reaction. To drive the equilibrium towards the product side, you can:

      • Use an excess of one reactant, typically the less expensive one (isoamyl alcohol).[3] Molar ratios of benzoic acid to isoamyl alcohol ranging from 1:2 to 1:4 have been shown to improve yields.

      • Remove water as it is formed, for example, by using a Dean-Stark apparatus.[3]

  • Possible Cause 2: Suboptimal Catalyst.

    • Solution: The choice and amount of catalyst significantly impact the yield. While concentrated sulfuric acid is a traditional catalyst, it can cause charring and environmental issues.[4] Consider using alternative catalysts that have demonstrated high yields:

      • Aryl sulphonic acid (ASA) has been reported to give yields as high as 98.35%.[5]

      • Solid super acids like Ti(SO₄)₂/TiO₂ and Zr(SO₄)₂·4H₂O have shown yields exceeding 96%.

      • p-Toluenesulfonic acid (PTSA) is a good alternative to sulfuric acid, offering good catalytic performance with less corrosion.[5]

  • Possible Cause 3: Inappropriate Reaction Time and Temperature.

    • Solution: Ensure the reaction is run for a sufficient amount of time at the optimal temperature. Reaction times typically range from 1.5 to 4 hours. The optimal temperature depends on the specific catalyst and solvent used, but refluxing the mixture is a common practice.

Issue 2: Product is Contaminated with Starting Materials

  • Possible Cause 1: Inefficient Purification.

    • Solution: Improve the post-reaction workup. Ensure thorough washing with a sodium bicarbonate solution to remove all acidic components.[1] Multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) will help separate the ester from water-soluble starting materials.

  • Possible Cause 2: Incomplete Reaction.

    • Solution: Refer to the solutions for "Incomplete Reaction" under Issue 1. Driving the reaction to completion will minimize the amount of unreacted starting materials in the final product.

Data Presentation

Table 1: Comparison of Different Catalysts and Conditions for this compound Synthesis

CatalystMolar Ratio (Benzoic Acid:Isoamyl Alcohol)Reaction Time (hours)Maximum Yield (%)Reference
Aryl sulphonic acid (ASA)1.0:2.02.098.35[5]
Ti(SO₄)₂/TiO₂1.0:4.01.596.6
Zr(SO₄)₂·4H₂O1.0:2.52.596.3
FeCl₃·6H₂O1.0:3.02.590.3
p-Toluenesulfonic acid1.0:3.02.588.3
TiSiW₁₂O₄₀/TiO₂1.0:4.02.583.3
NH₄Fe(SO₄)₂·12H₂O1.0:2.04.082.3[5]
H₄O₄₀W₁₂1.0:1.51.578.0

Experimental Protocols

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid (PTSA) as a Catalyst

This protocol is based on optimized conditions reported in the literature.

Materials:

  • Benzoic acid

  • Isoamyl alcohol

  • p-Toluenesulfonic acid (PTSA)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid and isoamyl alcohol in a 1.0:3.0 molar ratio. Add p-toluenesulfonic acid (a catalytic amount, e.g., 1-2% by weight of the benzoic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for approximately 2.5 hours.

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dilute the mixture.

  • Washing:

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the PTSA catalyst and any unreacted benzoic acid. Repeat until no more gas evolution (CO₂) is observed.

    • Wash the organic layer with water.

    • Wash the organic layer with brine to help break any emulsions.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Benzoic Acid, Isoamyl Alcohol, and Catalyst reflux Reflux for Specified Time reactants->reflux cool Cool to Room Temperature reflux->cool extract Dilute with Ether and Transfer to Separatory Funnel cool->extract wash_bicarb Wash with NaHCO3 Solution extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Yield Troubleshooting Low Yield in this compound Synthesis cluster_equilibrium Equilibrium Issues cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low Yield? check_ratio Is Molar Ratio of Reactants Optimized? start->check_ratio check_catalyst Is the Catalyst Effective? start->check_catalyst check_time Is Reaction Time Sufficient? start->check_time adjust_ratio Increase Excess of Isoamyl Alcohol (e.g., 1:3 or 1:4) check_ratio->adjust_ratio No remove_water Is Water Being Removed? use_deanstark Use a Dean-Stark Apparatus remove_water->use_deanstark No change_catalyst Consider Aryl Sulphonic Acid or a Solid Super Acid check_catalyst->change_catalyst No check_catalyst_amount Is Catalyst Amount Optimal? adjust_catalyst Adjust Catalyst Concentration check_catalyst_amount->adjust_catalyst No increase_time Increase Reflux Time check_time->increase_time No check_temp Is Temperature Optimal? adjust_temp Ensure Proper Reflux check_temp->adjust_temp No

Caption: Troubleshooting guide for low yield of this compound.

References

Common side reactions in the synthesis of isoamyl benzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoamyl benzoate (B1203000). Our aim is to help you identify and mitigate common side reactions to improve product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing isoamyl benzoate?

A1: The most common method for synthesizing this compound is the Fischer esterification of isoamyl alcohol (3-methyl-1-butanol) with benzoic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process where water is also formed as a byproduct.[1][2][3][4][5] To drive the reaction towards the formation of the ester, it is crucial to remove the water as it is formed.[1][4]

Q2: What are the most common side reactions I should be aware of during the synthesis of this compound?

A2: The primary side reactions in the acid-catalyzed synthesis of this compound include:

  • Ether Formation: Self-condensation of isoamyl alcohol to form di-isoamyl ether.[6][7][8][9][10]

  • Dehydration to Alkenes: Elimination of water from isoamyl alcohol to form various isomers of amylene.[11][12][13][14]

  • Oxidation and Charring: If using concentrated sulfuric acid, it can oxidize the alcohol, leading to the formation of carbon dioxide, sulfur dioxide, and char.[12]

  • Reverse Reaction (Hydrolysis): As Fischer esterification is a reversible reaction, the presence of excess water can lead to the hydrolysis of the this compound product back to the starting materials.[1][3]

Q3: How can I minimize the formation of di-isoamyl ether?

A3: The formation of di-isoamyl ether is another acid-catalyzed dehydration reaction, but between two molecules of isoamyl alcohol.[6][9] To minimize this side reaction:

  • Control the temperature: Higher temperatures can favor the bimolecular dehydration of the alcohol. Following the recommended temperature for the esterification is critical.

  • Use an appropriate molar ratio of reactants: Using a slight excess of the carboxylic acid can favor the esterification reaction over the self-condensation of the alcohol.

Q4: What causes the reaction mixture to darken, and how can I prevent it?

A4: Darkening of the reaction mixture, often to a brown or black color, is typically due to charring of the organic material. This is a common issue when using concentrated sulfuric acid as a catalyst, as it is a strong oxidizing and dehydrating agent.[12] To prevent this:

  • Use a milder acid catalyst: Consider using p-toluenesulfonic acid or an acidic ion-exchange resin instead of concentrated sulfuric acid.

  • Maintain strict temperature control: Avoid overheating the reaction mixture, as this accelerates the decomposition and charring processes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides systematic steps to identify and resolve them.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound 1. Incomplete reaction due to equilibrium. 2. Reverse reaction (hydrolysis) is occurring. 3. Loss of product during workup and purification.1. Ensure removal of water: Use a Dean-Stark apparatus or a drying agent to remove water as it is formed, shifting the equilibrium towards the product.[1][4] 2. Increase reaction time: Allow the reaction to proceed for a sufficient duration to reach completion. 3. Use an excess of one reactant: Employing an excess of isoamyl alcohol can help drive the reaction forward.[1] 4. Optimize purification: Carefully monitor the distillation or chromatography process to minimize loss of the desired ester.
Presence of a Low-Boiling Point Impurity Formation of amylenes (alkenes) via dehydration of isoamyl alcohol.[12][13][14]1. Lower the reaction temperature: Dehydration to alkenes is favored at higher temperatures. 2. Use a less aggressive acid catalyst: Strong acids like sulfuric acid are more likely to promote elimination reactions. 3. Purification: These lower-boiling point alkenes can typically be removed by fractional distillation.
Presence of a High-Boiling Point Impurity Formation of di-isoamyl ether.[6][7][10][15]1. Control the reaction temperature: Avoid excessive heat which can favor ether formation. 2. Adjust reactant stoichiometry: A molar ratio closer to 1:1 or a slight excess of benzoic acid may reduce alcohol self-condensation. 3. Purification: Di-isoamyl ether has a boiling point different from this compound and can be separated by fractional distillation.
Dark Brown or Black Reaction Mixture Charring of the organic material by the acid catalyst, particularly concentrated sulfuric acid.[12]1. Switch to a milder catalyst: Use p-toluenesulfonic acid or a solid acid catalyst. 2. Maintain strict temperature control: Do not exceed the recommended reaction temperature. 3. Ensure even heating: Use a heating mantle with stirring to prevent localized overheating.

Experimental Protocols

General Protocol for Fischer Esterification of Isoamyl Alcohol and Benzoic Acid:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine benzoic acid and a molar excess (e.g., 1.5 to 2 equivalents) of isoamyl alcohol. Add a catalytic amount of a strong acid (e.g., 0.1-0.5 mol% of p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted benzoic acid. Then, wash with brine and dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Purification: Filter off the drying agent and remove the excess isoamyl alcohol under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting this compound Synthesis start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes impurity Impurity Detected (GC/NMR) issue->impurity Yes dark_color Dark Reaction Color issue->dark_color Yes success Successful Synthesis issue->success No check_h2o Check Water Removal (Dean-Stark) low_yield->check_h2o identify_impurity Identify Impurity B.P. impurity->identify_impurity check_catalyst Check Catalyst Type dark_color->check_catalyst check_time Increase Reaction Time check_h2o->check_time Ineffective check_ratio Adjust Reactant Ratio (Excess Alcohol) check_h2o->check_ratio Effective check_time->check_ratio check_workup Optimize Workup/ Purification check_ratio->check_workup check_workup->success low_bp Low B.P. Impurity (Alkene) identify_impurity->low_bp Low high_bp High B.P. Impurity (Ether) identify_impurity->high_bp High lower_temp Lower Reaction Temp. low_bp->lower_temp high_bp->lower_temp milder_catalyst Use Milder Catalyst lower_temp->milder_catalyst milder_catalyst->success is_h2so4 Using H2SO4? check_catalyst->is_h2so4 switch_catalyst Switch to p-TsOH or Solid Acid is_h2so4->switch_catalyst Yes control_temp Ensure Strict Temp. Control is_h2so4->control_temp No switch_catalyst->control_temp control_temp->success

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude Isoamyl Benzoate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude isoamyl benzoate (B1203000) using fractional distillation. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a visual representation of the workflow to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude isoamyl benzoate?

A1: Crude this compound, typically synthesized from the Fischer esterification of isoamyl alcohol and benzoic acid, is likely to contain unreacted starting materials such as isoamyl alcohol and benzoic acid.[1][2] Additionally, the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) and water, a byproduct of the reaction, will be present.[1][2]

Q2: Why is fractional distillation a suitable method for purifying this compound?

A2: Fractional distillation is effective when the components of a liquid mixture have different boiling points.[3][4] There is a significant difference between the boiling point of this compound (260-262 °C) and its main volatile impurity, isoamyl alcohol (131.1 °C), allowing for efficient separation.[5][6][7] While the boiling point of benzoic acid (250 °C) is closer to the product, careful control of the distillation process can still achieve good separation.[8][9]

Q3: What is the expected purity of this compound after a single fractional distillation?

A3: A properly executed fractional distillation can significantly increase the purity of this compound, often to levels of 98% or higher, depending on the efficiency of the column and the initial composition of the crude mixture.[5][7]

Q4: Can simple distillation be used instead of fractional distillation?

A4: Simple distillation is generally used when the boiling points of the components differ by more than 25 °C.[3] While it can remove the lower-boiling isoamyl alcohol, it will not be as effective at separating this compound from benzoic acid due to their closer boiling points.[8][9] For high purity, fractional distillation is the recommended method.

Q5: How can I confirm the purity of my distilled this compound?

A5: The purity of the final product can be assessed by measuring its physical properties, such as the refractive index and boiling point, and comparing them to the literature values. Spectroscopic methods like Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy can provide a more detailed analysis of purity.

Data Presentation

The successful separation of this compound from its common impurities via fractional distillation relies on the differences in their boiling points. The following table summarizes the key physical properties of the components involved.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)
This compoundC₁₂H₁₆O₂192.25260-2621.494
Isoamyl AlcoholC₅H₁₂O88.15131.11.405
Benzoic AcidC₇H₆O₂122.12250N/A (solid at 20°C)
Sulfuric AcidH₂SO₄98.08~337 (decomposes)N/A
p-Toluenesulfonic AcidC₇H₈O₃S172.20DecomposesN/A (solid at 20°C)

Data sourced from multiple references.[5][6][7][8][9]

Experimental Protocol: Fractional Distillation of Crude this compound

This protocol outlines the procedure for purifying crude this compound. Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Clamps and stands

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Place a magnetic stir bar or boiling chips into a dry round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its volume.

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

  • Distillation Process:

    • Begin stirring and gently heat the crude mixture using the heating mantle.

    • Observe the mixture as it begins to boil. A ring of condensate will start to rise slowly through the fractionating column.

    • To ensure good separation, the heating rate should be controlled to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • If the distillation is too slow, you can insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.

  • Fraction Collection:

    • Fraction 1 (Fore-run): Collect the initial distillate, which will primarily consist of the lowest boiling point impurity, isoamyl alcohol. The temperature should hold steady around the boiling point of isoamyl alcohol (~131 °C).

    • Fraction 2 (Intermediate): As the temperature begins to rise after the first fraction is collected, switch to a new receiving flask. This fraction will be a mixture of isoamyl alcohol and this compound.

    • Fraction 3 (Product): Once the temperature stabilizes near the boiling point of this compound (260-262 °C), collect the purified product in a clean, pre-weighed receiving flask.

    • Residue: Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue. The high-boiling benzoic acid and the acid catalyst will remain in the distillation flask.

  • Analysis:

    • Measure the refractive index of the purified this compound and compare it to the literature value.

    • If available, perform GC analysis to determine the purity of the collected fraction.

Mandatory Visualization

Fractional_Distillation_Workflow setup Apparatus Setup crude_mixture Crude this compound in Round-Bottom Flask setup->crude_mixture Contains heating Heating & Vaporization crude_mixture->heating separation Separation in Fractionating Column heating->separation residue Residue: Benzoic Acid, Catalyst condensation Condensation separation->condensation collection Fraction Collection condensation->collection fraction1 Fraction 1: Isoamyl Alcohol (~131°C) collection->fraction1 Low BP fraction2 Fraction 2: Intermediate collection->fraction2 Mid BP fraction3 Fraction 3: Pure this compound (260-262°C) collection->fraction3 High BP analysis Purity Analysis (Refractive Index, GC) fraction3->analysis

Caption: Workflow for the purification of crude this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No distillate is being collected. - Insufficient heating.- Leaks in the glassware joints.- Gradually increase the heating mantle temperature.- Check all joints and ensure they are properly sealed. Use vacuum grease if necessary.
The distillation is proceeding too slowly. - Excessive heat loss from the column.- Insulate the fractionating column and distillation head with glass wool or aluminum foil.
The temperature is fluctuating and not holding steady. - Heating rate is too high or uneven.- The liquid is bumping.- Reduce the heating rate to achieve a slow, steady distillation.- Ensure boiling chips or a stir bar are in the flask.
Poor separation of components. - Distillation rate is too fast.- Inefficient fractionating column.- Decrease the heating to slow down the distillation rate (1-2 drops per second).- Use a longer or more efficient fractionating column (e.g., packed with Raschig rings or metal sponges).
The distillate is cloudy. - Water is co-distilling with the product.- Ensure the crude product is dry before distillation. A pre-distillation wash with brine and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) may be necessary.
The liquid in the distillation flask is darkening significantly. - The product may be decomposing at high temperatures.- Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

References

Technical Support Center: Purification of Isoamyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the removal of unreacted benzoic acid from isoamyl benzoate (B1203000), a common purification challenge in organic synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing unreacted benzoic acid from my isoamyl benzoate product?

The most common and effective method is liquid-liquid extraction using a mild aqueous basic solution, such as sodium bicarbonate (NaHCO₃). This process, often referred to as a "base wash," selectively converts the acidic benzoic acid into its water-soluble salt, sodium benzoate. The this compound, being an ester, is not acidic and will remain in the organic layer. The two layers can then be separated, effectively removing the benzoic acid impurity.

Q2: Which basic solution should I use: sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH)?

For the purification of esters like this compound, sodium bicarbonate is the recommended choice . Here's a comparison to help you make an informed decision:

FeatureSodium Bicarbonate (NaHCO₃)Sodium Hydroxide (NaOH)
Basicity Weak baseStrong base
Reactivity Reacts with strong acids like benzoic acid.Reacts with both strong and some weak acids.
Risk of Ester Hydrolysis Low. As a weak base, it is less likely to hydrolyze the ester product back into isoamyl alcohol and benzoic acid.High. As a strong base, it can significantly increase the rate of ester hydrolysis (saponification), leading to product loss.[1][2]
Safety Generally safer to handle.More caustic and requires greater handling precautions.
Byproduct Formation Reacts with acid to produce carbon dioxide (CO₂) gas, which requires careful venting of the separatory funnel.Neutralization reaction produces water.

Q3: Why is my crude this compound not separating from the aqueous wash solution (emulsion formation)?

Emulsion is the formation of a stable mixture of two immiscible liquids, which appears as a cloudy or milky layer between the organic and aqueous phases, preventing clear separation.

Common Causes and Solutions for Emulsion:

Potential CauseRecommended Solution
Vigorous Shaking Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient mixing without high shear forces.
High Concentration of Impurities Dilute the reaction mixture with more of the organic solvent (e.g., diethyl ether, ethyl acetate) before washing.
Surfactant-like Impurities Add a small amount of a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer helps to break the emulsion.
Insufficient Time for Separation Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, gentle swirling of the funnel can help the layers to coalesce.
Close Densities of the Two Phases While less common with typical organic solvents, if the densities are similar, adding brine can increase the density of the aqueous layer, aiding separation.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of this compound.

Problem 1: After washing with sodium bicarbonate, I still detect benzoic acid in my product.

  • Possible Cause 1: Incomplete Extraction. A single wash may not be sufficient to remove all the benzoic acid, especially if the initial concentration is high.

    • Solution: Perform multiple washes with fresh portions of the sodium bicarbonate solution. Two to three washes are typically recommended. Monitor the purity of the organic layer after each wash using a suitable analytical technique like Thin Layer Chromatography (TLC).

  • Possible Cause 2: Insufficient Amount of Sodium Bicarbonate. The amount of sodium bicarbonate used was not enough to neutralize all the benzoic acid.

    • Solution: Ensure you are using a saturated or a sufficiently concentrated solution of sodium bicarbonate. It is good practice to use a molar excess of the base relative to the estimated amount of unreacted benzoic acid.

  • Possible Cause 3: pH of the Aqueous Layer is not Basic Enough. If the aqueous layer is not sufficiently basic, the equilibrium will not favor the formation of the water-soluble sodium benzoate.

    • Solution: After separation, test the pH of the aqueous layer with pH paper. It should be basic. If not, the concentration of your bicarbonate solution may be too low, or the amount of acid is much higher than anticipated.

Problem 2: A white solid is precipitating in the separatory funnel during the wash.

  • Possible Cause: Precipitation of Sodium Benzoate. Sodium benzoate has a limited solubility in water, which decreases at lower temperatures.[3][4][5][6][7] If a highly concentrated solution of benzoic acid is treated with a small volume of sodium bicarbonate solution, the resulting sodium benzoate may exceed its solubility limit and precipitate.

    • Solution 1: Add More Water. Add a sufficient amount of deionized water to the separatory funnel to dissolve the precipitated sodium benzoate. This will increase the volume of the aqueous phase and bring the salt back into solution.

    • Solution 2: Warm the Solution Gently (with caution). If working with a solvent with a low boiling point, this is generally not recommended. However, for higher-boiling solvents, gentle warming by running warm water over the outside of the separatory funnel can increase the solubility of the sodium benzoate. Extreme caution must be exercised to avoid pressure buildup.

Problem 3: Low yield of this compound after purification.

  • Possible Cause 1: Ester Hydrolysis. As mentioned, using a strong base like sodium hydroxide can lead to the hydrolysis of your ester product.

    • Solution: Use a milder base like sodium bicarbonate for the extraction.

  • Possible Cause 2: Physical Loss During Extraction. Product can be lost during the separation process, especially if multiple extractions are performed or if an emulsion is not fully resolved.

    • Solution: Be careful when draining the layers from the separatory funnel. To minimize loss, you can back-extract the combined aqueous layers with a small portion of fresh organic solvent to recover any dissolved this compound.

  • Possible Cause 3: Incomplete Reaction. The initial esterification reaction may not have gone to completion, resulting in a lower starting amount of product.

    • Solution: Review and optimize your esterification reaction conditions (e.g., reaction time, temperature, catalyst amount).

Experimental Protocols

Protocol: Removal of Unreacted Benzoic Acid using Sodium Bicarbonate Wash

  • Dissolution: Dissolve the crude this compound reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). The volume of the solvent should be sufficient to ensure the product is fully dissolved and to allow for effective mixing with the aqueous phase.

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel of an appropriate size.

  • First Wash: Add a volume of saturated sodium bicarbonate solution approximately equal to the volume of the organic layer to the separatory funnel.

  • Mixing and Venting: Stopper the separatory funnel, and while holding the stopper and stopcock firmly, gently invert the funnel several times. Periodically open the stopcock while the funnel is inverted to vent the pressure buildup from the carbon dioxide gas produced.

  • Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense organic layer containing the this compound will be the top layer, and the aqueous layer containing the sodium benzoate will be the bottom layer.

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat Washes: Repeat the washing procedure (steps 3-6) two more times with fresh portions of saturated sodium bicarbonate solution.

  • Water Wash: After the final bicarbonate wash, wash the organic layer with a portion of deionized water to remove any residual sodium bicarbonate.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Solvent Removal: Filter the dried organic layer to remove the drying agent. The solvent can then be removed from the filtrate using a rotary evaporator to yield the purified this compound.

Logical Workflow for Purification

The following diagram illustrates the decision-making process and experimental workflow for the purification of this compound.

experimental_workflow start Crude this compound (contains Benzoic Acid) dissolve Dissolve in Organic Solvent start->dissolve extract Liquid-Liquid Extraction with NaHCO3 (aq) dissolve->extract troubleshoot_emulsion Emulsion Forms? extract->troubleshoot_emulsion separate Separate Layers organic_layer Organic Layer (this compound) separate->organic_layer aqueous_layer Aqueous Layer (Sodium Benzoate) separate->aqueous_layer check_purity Check Purity (TLC) organic_layer->check_purity wash_water Wash with Water wash_brine Wash with Brine wash_water->wash_brine dry Dry with Anhydrous Agent (e.g., MgSO4) wash_brine->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate pure_product Pure this compound filter_evaporate->pure_product troubleshoot_emulsion->separate No break_emulsion Break Emulsion (add brine, wait, etc.) troubleshoot_emulsion->break_emulsion Yes break_emulsion->separate check_purity->wash_water Pure repeat_wash Repeat NaHCO3 Wash check_purity->repeat_wash Impure repeat_wash->extract

Caption: Workflow for the purification of this compound.

References

Optimizing catalyst concentration for isoamyl benzoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isoamyl benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing isoamyl benzoate?

A1: this compound is synthesized through the Fischer esterification of benzoic acid with isoamyl alcohol in the presence of an acid catalyst.[1] The reaction is reversible, and water is produced as a byproduct.[2][3]

Reaction Scheme: Benzoic Acid + Isoamyl Alcohol ⇌ this compound + Water

Q2: Which catalysts are commonly used for this compound synthesis?

A2: A variety of catalysts can be used, including sulfonic acids (p-toluenesulfonic acid, aryl sulphonic acid), inorganic salts (NH4Fe(SO4)2·12H2O, FeCl3·6H2O), heteropolyacids, and solid superacids (e.g., Ti(SO4)2/TiO2, Zr(SO4)2·4H2O). The choice of catalyst can significantly impact reaction time and yield.

Q3: Why is my reaction yield of this compound consistently low?

A3: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2][4] The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[2][4] Other potential causes include incomplete reaction due to insufficient catalyst concentration or activity, suboptimal reaction time, or incorrect temperature.[2][4]

Q4: How can I improve the yield of my this compound synthesis?

A4: To improve the yield, you can:

  • Remove water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[3][4]

  • Use excess reactant: Employing an excess of one reactant (typically the less expensive one, isoamyl alcohol) can shift the equilibrium towards the product side.[3][4]

  • Optimize catalyst concentration: Ensure you are using the optimal amount of a suitable catalyst.[2]

Troubleshooting Guide

Issue: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inactive or Insufficient Catalyst - Verify the activity of your catalyst. If it's old or has been improperly stored, it may be inactive. - Ensure the correct amount of catalyst is added according to the experimental protocol. Insufficient catalyst will result in a slow or incomplete reaction.[2]
Presence of Water - Ensure all reactants and glassware are thoroughly dry before starting the reaction. - Use a Dean-Stark apparatus or other methods to remove water as it is formed during the reaction.[3][4]
Suboptimal Reaction Temperature - Check that the reaction is being conducted at the optimal temperature for the specific catalyst being used. Too low a temperature will slow down the reaction rate, while too high a temperature can lead to side reactions or decomposition.
Insufficient Reaction Time - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[4] Ensure the reaction is allowed to proceed for a sufficient amount of time to reach completion or equilibrium.[2]

Issue: Product Contamination or Impurities

Potential Cause Troubleshooting Steps
Incomplete Reaction - If unreacted starting materials (benzoic acid or isoamyl alcohol) are present, consider increasing the reaction time or optimizing the catalyst concentration.
Side Reactions - Depending on the reaction conditions and catalyst, side reactions such as ether formation from the alcohol may occur. Adjusting the temperature or choosing a more selective catalyst can help minimize these.
Improper Work-up - Ensure the post-reaction work-up procedure (e.g., washing with sodium bicarbonate to remove unreacted acid) is performed correctly and thoroughly.

Data Presentation: Catalyst Concentration and Reaction Conditions

The following table summarizes optimal conditions found for various catalysts in the synthesis of this compound.

CatalystMolar Ratio (Benzoic Acid:Isoamyl Alcohol)Catalyst AmountReaction Time (hours)Max. Yield (%)
Aryl Sulphonic Acid (ASA)1.0:2.00.73 g2.098.35
Ti(SO4)2/TiO21.0:4.02.5 g1.596.6
Zr(SO4)2·4H2O1.0:2.50.4 g2.596.3
FeCl3·6H2O1.0:3.01.0 g2.590.3
p-toluene-sulfonic acid1.0:3.01.25 g2.588.3
TiSiW12O40/TiO21.0:4.05.93 g2.583.3
NH4Fe(SO4)2·12H2O1.0:2.04.0 g4.082.3
H4O40W121.0:1.50.18 g1.578.0

Data compiled from an overview of synthetic methods for this compound.

Experimental Protocols

General Protocol for this compound Synthesis via Fischer Esterification

This protocol provides a general methodology. Optimal amounts of reactants and catalyst, as well as reaction time and temperature, may vary depending on the specific catalyst used (refer to the data table above).

Materials:

  • Benzoic Acid

  • Isoamyl Alcohol

  • Acid Catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., Toluene, if using a Dean-Stark trap)

  • 5% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, but recommended)

  • Heating mantle

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • Reactant Setup: In a round-bottom flask, combine benzoic acid and isoamyl alcohol in the desired molar ratio.

  • Catalyst Addition: Add the specified amount of the acid catalyst to the flask.

  • Apparatus Assembly: Attach a reflux condenser (and a Dean-Stark apparatus if used) to the round-bottom flask.

  • Reaction: Heat the mixture to reflux for the specified amount of time. If using a Dean-Stark trap, monitor the collection of water.

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any unreacted benzoic acid and the acid catalyst. Be sure to vent the separatory funnel frequently as CO2 gas will be generated.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Decant or filter the dried organic layer and remove the solvent (if any) and excess isoamyl alcohol under reduced pressure to obtain the crude this compound.

  • Purification (Optional): The crude product can be further purified by distillation under reduced pressure.

Visualizations

experimental_workflow start Start reactants Combine Benzoic Acid and Isoamyl Alcohol start->reactants catalyst Add Acid Catalyst reactants->catalyst reflux Heat to Reflux (with optional water removal) catalyst->reflux cool Cool to Room Temperature reflux->cool workup Work-up: - Neutralization Wash - Water Wash - Drying cool->workup isolation Isolate Crude Product (Solvent Removal) workup->isolation purification Purify by Distillation (Optional) isolation->purification end End purification->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide start Low Yield of This compound check_catalyst Is the catalyst active and concentration optimal? start->check_catalyst check_water Is water being effectively removed from the reaction? check_catalyst->check_water Yes solution_catalyst Replace catalyst or adjust concentration. check_catalyst->solution_catalyst No check_time_temp Are reaction time and temperature sufficient? check_water->check_time_temp Yes solution_water Use Dean-Stark trap or ensure dry reactants/glassware. check_water->solution_water No solution_time_temp Increase reaction time or optimize temperature. check_time_temp->solution_time_temp No end_node Yield Improved check_time_temp->end_node Yes solution_catalyst->end_node solution_water->end_node solution_time_temp->end_node

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Effect of temperature on isoamyl benzoate synthesis rate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoamyl benzoate (B1203000). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides and FAQs

Q1: My isoamyl benzoate yield is lower than expected. What are the common causes and how can I improve it?

A1: Low yield in this compound synthesis, a type of Fischer esterification, is a frequent issue. The primary reason is the reversible nature of the reaction between benzoic acid and isoamyl alcohol. To improve the yield, consider the following strategies:

  • Shifting the Equilibrium: According to Le Châtelier's principle, the equilibrium can be shifted towards the product side.

    • Use of Excess Reactant: Employ a molar excess of one of the reactants, typically the less expensive one (isoamyl alcohol). A common molar ratio of benzoic acid to isoamyl alcohol is 1.0:1.5 or higher.

    • Water Removal: The formation of water as a byproduct drives the reverse reaction. Actively removing water as it forms will push the equilibrium towards the formation of the ester. This can be achieved using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at an optimal temperature to reach equilibrium. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can lose its activity. Ensure the catalyst is fresh and used in the appropriate amount.

  • Purity of Reactants: Impurities in the benzoic acid or isoamyl alcohol can lead to side reactions, reducing the yield of the desired ester. Use reactants of high purity.

  • Work-up and Purification Losses: Product can be lost during the extraction and purification steps. Ensure efficient separation of layers during extraction and minimize transfers between glassware.

Q2: What is the optimal temperature for this compound synthesis and how does temperature affect the reaction rate?

A2: The optimal temperature for this compound synthesis is highly dependent on the catalyst used. Generally, increasing the reaction temperature increases the reaction rate. However, since the esterification is a reversible and typically exothermic process, excessively high temperatures may not favor the equilibrium position for product formation.

The conversion of the limiting reactant will generally increase with temperature until the reaction begins to approach equilibrium. For instance, one study on a similar esterification (isoamyl acetate) showed that increasing the temperature to 98°C resulted in a substantial yield. In the synthesis of this compound using specific catalysts, optimal temperature ranges have been reported to be higher. For example, with a TiSiW12O40/TiO2 catalyst, the optimal temperature range is 140-148°C.

It is crucial to determine the optimal temperature experimentally for your specific reaction conditions and catalyst.

Q3: I am observing the formation of side products. What are they and how can I minimize them?

A3: A common side reaction in Fischer esterification, especially at higher temperatures, is the dehydration of the alcohol to form an ether or an alkene. In the case of isoamyl alcohol, this could lead to the formation of diisoamyl ether.

To minimize side product formation:

  • Control the Temperature: Avoid excessively high reaction temperatures that might favor the dehydration of the alcohol.

  • Catalyst Concentration: Use the minimum effective amount of the acid catalyst, as a high concentration of strong acid can promote side reactions.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side product formation. Monitor the reaction to determine the optimal time to stop the reaction.

Data Presentation: Effect of Temperature and Catalyst on this compound Yield

The following table summarizes findings from various studies on the synthesis of this compound and a similar ester, isoamyl acetate, highlighting the impact of temperature and catalyst choice on the final product yield.

EsterCatalystTemperature (°C)Reaction Time (hours)Molar Ratio (Acid:Alcohol)Yield (%)
This compoundH4O40W12Not Specified1.51.0:1.578.0
This compoundTiSiW12O40/TiO2140 - 1482.51.0:4.083.3
This compoundTi(SO4)2/TiO2Not Specified1.51.0:4.096.6
Isoamyl AcetateImmobilized Lipase5515Not Specified64.6 (mM)
Isoamyl AcetateBall-milled Seashells983.651:3.7 (Alcohol:Acid)91

Experimental Protocols

General Protocol for Sulfuric Acid-Catalyzed this compound Synthesis

This protocol provides a general procedure for the synthesis of this compound using sulfuric acid as a catalyst.

Materials:

  • Benzoic acid

  • Isoamyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid and a molar excess of isoamyl alcohol (e.g., a 1:1.5 molar ratio).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be close to the boiling point of the mixture.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC. The reaction is typically refluxed for 1-2 hours.

  • Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dissolve the ester.

  • Washing:

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the unreacted benzoic acid and the sulfuric acid catalyst. Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently.

    • Wash the organic layer with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation if necessary.

Mandatory Visualizations

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow start Start: Low this compound Yield check_equilibrium Issue: Unfavorable Equilibrium? start->check_equilibrium shift_equilibrium Action: Shift Equilibrium - Increase molar ratio of isoamyl alcohol - Remove water (Dean-Stark or drying agent) check_equilibrium->shift_equilibrium Yes check_reaction_conditions Issue: Incomplete Reaction? check_equilibrium->check_reaction_conditions No shift_equilibrium->check_reaction_conditions optimize_conditions Action: Optimize Conditions - Increase reaction time - Optimize temperature check_reaction_conditions->optimize_conditions Yes check_catalyst Issue: Catalyst Inactivity? check_reaction_conditions->check_catalyst No optimize_conditions->check_catalyst use_fresh_catalyst Action: Use Fresh Catalyst check_catalyst->use_fresh_catalyst Yes check_reactants Issue: Impure Reactants? check_catalyst->check_reactants No use_fresh_catalyst->check_reactants purify_reactants Action: Purify Reactants check_reactants->purify_reactants Yes check_workup Issue: Product Loss During Work-up? check_reactants->check_workup No purify_reactants->check_workup improve_workup Action: Improve Work-up Technique check_workup->improve_workup Yes end End: Improved Yield check_workup->end No improve_workup->end

Caption: Troubleshooting workflow for low this compound yield.

Signaling Pathway: Fischer Esterification of this compound

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products benzoic_acid Benzoic Acid protonated_carbonyl Protonated Benzoic Acid benzoic_acid->protonated_carbonyl + H+ isoamyl_alcohol Isoamyl Alcohol acid_catalyst H+ (e.g., H2SO4) protonated_carbonyl->benzoic_acid - H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + Isoamyl Alcohol tetrahedral_intermediate->protonated_carbonyl - Isoamyl Alcohol isoamyl_benzoate This compound tetrahedral_intermediate->isoamyl_benzoate - H2O, - H+ isoamyl_benzoate->tetrahedral_intermediate + H2O, + H+ water Water

Caption: Fischer esterification mechanism for this compound synthesis.

Troubleshooting low conversion in isoamyl benzoate esterification.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoamyl Benzoate (B1203000) Esterification

Welcome to the technical support center for isoamyl benzoate synthesis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low conversion in the Fischer esterification of this compound.

Troubleshooting Guide: Low Conversion

Low conversion in the esterification of benzoic acid with isoamyl alcohol is a common issue. The following sections address potential causes and provide actionable solutions.

Question: My this compound yield is significantly lower than expected. What are the common causes?

Answer:

Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[1][2][3][4] The equilibrium between reactants (benzoic acid and isoamyl alcohol) and products (this compound and water) can favor the starting materials if not properly managed.[1][2] Key factors that can lead to low conversion include:

  • Presence of Water: Water is a product of the reaction. Its presence in the reaction mixture, either from wet reagents or as the reaction proceeds, can shift the equilibrium back towards the reactants, hydrolyzing the ester.[4][5][6]

  • Suboptimal Reactant Ratio: An inappropriate molar ratio of isoamyl alcohol to benzoic acid can limit the extent of the reaction.

  • Inefficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be inactive due to hydration or used in insufficient quantities.[5]

  • Inadequate Temperature and Reaction Time: The reaction may not have reached equilibrium or is proceeding too slowly due to insufficient heat or a short reaction time.[5][7]

  • Improper Mixing: Poor mixing can lead to localized concentration gradients and prevent the reactants from interacting effectively.

  • Loss of Product During Workup: Significant amounts of the ester can be lost during extraction and purification steps.[6]

Question: How can I improve the conversion of my this compound synthesis?

Answer:

To drive the reaction towards the formation of this compound, you can implement one or more of the following strategies:

  • Water Removal: Actively removing water as it forms is a highly effective method to shift the equilibrium towards the products.[1][2][3][8] This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) to azeotropically remove water.[1][8]

    • Drying Agents: Adding a desiccant such as molecular sieves to the reaction mixture to absorb water.[2][3]

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, often isoamyl alcohol), can increase the concentration of that reactant and push the equilibrium to the product side.[1][2][4]

  • Catalyst Optimization: Ensure your acid catalyst is active and used in the correct amount.

    • Use a fresh, anhydrous acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[5]

    • The typical catalytic amount is 1-2% of the mass of the carboxylic acid.[5]

  • Optimize Reaction Conditions:

    • Temperature: The reaction is typically performed at reflux to ensure a sufficient reaction rate.[4][8]

    • Reaction Time: Monitor the reaction progress using a technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Reaction times can range from a few hours to over 24 hours depending on the scale and specific conditions.[5][8]

The following diagram illustrates a general troubleshooting workflow for low conversion in esterification.

Troubleshooting_Workflow Troubleshooting Workflow for Low Esterification Conversion start Low Conversion Observed check_water Check for Water Contamination (Reagents, Glassware) start->check_water check_ratio Verify Reactant Molar Ratio start->check_ratio check_catalyst Assess Catalyst Activity and Amount start->check_catalyst check_conditions Review Reaction Temperature and Time start->check_conditions analyze_workup Analyze Workup Procedure for Product Loss start->analyze_workup implement_removal Implement Water Removal (e.g., Dean-Stark) check_water->implement_removal increase_excess Increase Excess of One Reactant check_ratio->increase_excess optimize_catalyst Use Fresh/More Catalyst check_catalyst->optimize_catalyst optimize_conditions Increase Temperature or Time check_conditions->optimize_conditions end Improved Conversion implement_removal->end increase_excess->end optimize_catalyst->end optimize_conditions->end refine_workup Refine Extraction/Purification Steps analyze_workup->refine_workup refine_workup->end

Caption: Troubleshooting workflow for low esterification conversion.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer esterification for this compound?

A1: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several steps:

  • Protonation of the carbonyl oxygen of benzoic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic attack by the oxygen atom of isoamyl alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

  • Elimination of water as a leaving group, forming a protonated ester.

  • Deprotonation of the protonated ester to yield the final this compound and regenerate the acid catalyst.[1][2][3]

The following diagram illustrates this signaling pathway.

Fischer_Esterification_Mechanism Fischer Esterification Mechanism for this compound benzoic_acid Benzoic Acid protonated_benzoic_acid Protonated Benzoic Acid (Activated) benzoic_acid->protonated_benzoic_acid + H+ isoamyl_alcohol Isoamyl Alcohol tetrahedral_intermediate Tetrahedral Intermediate h_plus H+ protonated_benzoic_acid->tetrahedral_intermediate + Isoamyl Alcohol proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer Proton Shift protonated_intermediate Protonated Intermediate proton_transfer->protonated_intermediate water Water protonated_ester Protonated Ester protonated_intermediate->protonated_ester - H2O isoamyl_benzoate This compound protonated_ester->isoamyl_benzoate - H+

Caption: Mechanism of Fischer esterification for this compound.

Q2: What are the optimal reaction conditions for synthesizing this compound?

A2: The optimal conditions can vary depending on the catalyst and setup. However, based on literature, here are some effective conditions that have been reported to give high yields.

CatalystMolar Ratio (Benzoic Acid:Isoamyl Alcohol)Catalyst AmountReaction Time (hours)Yield (%)Reference
p-Toluenesulfonic acid1.0:3.01.25 g2.588.3
FeCl₃·6H₂O1.0:3.01.0 g2.590.3
H₄O₄₀W₁₂1.0:1.50.18 g1.578.0
NH₄Fe(SO₄)₂·12H₂O1.0:2.04.0 g482.3
Aryl sulphonic acidNot SpecifiedNot SpecifiedNot Specified98.35

Q3: Can I use a different catalyst than sulfuric acid or p-toluenesulfonic acid?

A3: Yes, various other catalysts have been successfully used for the synthesis of this compound, some of which are listed in the table above. These include inorganic salts like ferric chloride (FeCl₃·6H₂O) and solid acid catalysts. The choice of catalyst can influence reaction time, temperature, and the ease of workup. Solid acid catalysts, for instance, can simplify purification as they can be filtered off from the reaction mixture.

Q4: What is a suitable experimental protocol for the synthesis of this compound with troubleshooting considerations?

A4: Below is a general protocol for the synthesis of this compound using p-toluenesulfonic acid as a catalyst, incorporating best practices to maximize yield.

Materials:

  • Benzoic acid

  • Isoamyl alcohol (ensure it is anhydrous)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethyl acetate (B1210297) (for extraction)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a reflux apparatus with a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Reactants: To the round-bottom flask, add benzoic acid, a 3-fold molar excess of isoamyl alcohol, and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents). Add toluene to fill the Dean-Stark trap.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until the theoretical amount of water has been collected or the reaction is complete as monitored by TLC. This may take 2.5 to 5 hours.

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted benzoic acid. Be cautious as CO₂ evolution can cause pressure buildup.

    • Wash the organic layer with brine to remove any remaining water-soluble components.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent and excess isoamyl alcohol using a rotary evaporator.

  • Purification (Optional): If necessary, the crude this compound can be further purified by vacuum distillation.

The logical relationship between key reaction parameters and the final conversion is depicted below.

Parameter_Relationships Relationship of Reaction Parameters to Conversion temp Reaction Temperature rate Reaction Rate temp->rate Increases time Reaction Time conversion Conversion to this compound time->conversion Allows completion ratio Reactant Molar Ratio (Alcohol Excess) equilibrium Equilibrium Position ratio->equilibrium Shifts to products catalyst Catalyst Activity/Concentration catalyst->rate Increases water_removal Water Removal Efficiency water_removal->equilibrium Shifts to products rate->conversion Determines speed equilibrium->conversion Determines max. yield

Caption: Relationship between reaction parameters and conversion.

References

Technical Support Center: GC-MS Analysis of Isoamyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isoamyl benzoate (B1203000) and its impurities using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in isoamyl benzoate?

A1: The most common impurities in this compound typically originate from its synthesis, which is the esterification of benzoic acid and isoamyl alcohol. Therefore, likely impurities include:

  • Unreacted Starting Materials: Isoamyl alcohol and benzoic acid.

  • Byproducts: Di-isoamyl ether (from the self-condensation of isoamyl alcohol) or other esters formed from alcohol impurities.

  • Residual Solvents: Solvents used during the synthesis and purification process, such as toluene, hexane, or ethanol.[1]

Q2: How should I prepare my this compound sample for GC-MS analysis?

A2: Sample preparation is typically straightforward. A standard dilution is usually sufficient.

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve it in a high-purity volatile solvent like ethanol, acetonitrile, or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.[2][3]

  • Vortex the sample to ensure it is completely dissolved.

  • Transfer the solution to a 2 mL autosampler vial for injection.

  • If you are specifically looking for acidic impurities like benzoic acid and are experiencing poor peak shape, derivatization with a silylating agent (e.g., MSTFA) might be necessary to improve volatility and chromatographic performance.[2]

Q3: What is the general procedure for identifying an unknown peak in my chromatogram?

A3: Identifying an unknown impurity involves a systematic approach:

  • Obtain the Mass Spectrum: First, obtain a clean mass spectrum of the unknown peak by performing a background subtraction.

  • Library Search: Compare the obtained mass spectrum against a commercial mass spectral library, such as the NIST or Wiley library. The quality of the match (often given as a percentage) will suggest potential candidates.[4]

  • Manual Interpretation: Manually interpret the fragmentation pattern of the mass spectrum. Look for characteristic ions. For example, the molecular ion (M+) peak can help determine the molecular weight, and fragment ions can suggest the presence of specific functional groups (e.g., a peak at m/z 105 often suggests a benzoyl group).

  • Confirmation with Standards: The most reliable method of confirmation is to inject a certified reference standard of the suspected impurity. If the retention time and the mass spectrum of the standard match your unknown peak under the same analytical conditions, the identification is confirmed.

Q4: How can I quantify the impurities once they are identified?

A4: Impurity quantification requires creating a calibration curve.

  • Prepare a series of standard solutions of the confirmed impurity at different, known concentrations.

  • Inject each standard into the GC-MS under the same conditions used for your sample analysis.

  • Generate a calibration curve by plotting the peak area of the impurity against its concentration.

  • Inject your this compound sample, determine the peak area of the impurity, and use the calibration curve to calculate its concentration in your sample.[3] An internal standard can be used to improve accuracy and precision.

Troubleshooting Guide

Problem: I am not seeing any peaks, or the peaks are very small.

  • Possible Cause 1: Sample Concentration.

    • Solution: Verify that your sample is at the expected concentration. Prepare and inject a fresh, slightly more concentrated sample (e.g., 50-100 µg/mL) to see if peaks appear.[2]

  • Possible Cause 2: Injection Issue.

    • Solution: Check the autosampler syringe for blockage or damage. Ensure the injection volume is appropriate (a typical starting point is 1 µL).[2] Verify your split ratio; a very high split ratio (e.g., >100:1) might be venting most of your sample. For trace analysis, consider using a lower split ratio or a splitless injection.[2]

  • Possible Cause 3: Incorrect Instrument Parameters.

    • Solution: Confirm that the inlet temperature is high enough to ensure proper vaporization (a common starting point is 250 °C).[2] Check for leaks in the carrier gas lines.[5]

Problem: My peaks are tailing (asymmetrical with a drawn-out end).

  • Possible Cause 1: Active Sites in the Inlet or Column.

    • Solution: Peak tailing, especially for polar compounds like residual benzoic acid, is often due to interaction with active sites.[6]

      • Inlet Liner: Replace the inlet liner with a new, deactivated one. Using a liner with glass wool can trap non-volatile residues but can also be a source of activity if not properly deactivated.[7]

      • Column Contamination: Trim the first 10-15 cm from the front of the GC column to remove non-volatile residues and active sites that have built up over time.[6]

  • Possible Cause 2: Incompatible Column Phase.

    • Solution: Ensure you are using a column with appropriate deactivation for your analytes. While a standard non-polar column is generally suitable for this compound, highly active impurities may require a column specifically designed for inertness.[6]

Problem: I am seeing "ghost peaks" (peaks appearing in blank runs).

  • Possible Cause 1: Contamination in the Injection Port.

    • Solution: Ghost peaks are often caused by residue from previous injections baked onto the inlet liner or septum. Replace the septum and the inlet liner.[7]

  • Possible Cause 2: Carryover from Autosampler Syringe.

    • Solution: Program extra solvent washes for the syringe before and after each injection in your sequence to ensure it is thoroughly cleaned.

Problem: My baseline is noisy or rising significantly.

  • Possible Cause 1: Column Bleed.

    • Solution: All columns exhibit some level of bleed (degradation of the stationary phase) at high temperatures, which causes the baseline to rise.[8] If the bleed is excessive, it may indicate the column is old or has been damaged by oxygen. Ensure your carrier gas is high purity and that oxygen traps are functioning correctly.[8] If the problem persists, the column may need to be replaced.

  • Possible Cause 2: Contaminated Gas Source.

    • Solution: Impurities in the carrier gas can lead to a noisy or elevated baseline.[8] Ensure high-purity gas is being used and that all gas purifiers and traps are in good condition.

Data Presentation: GC-MS Parameters

The following table summarizes a typical starting point for a GC-MS method for analyzing impurities in this compound. Optimization may be required based on your specific instrument and target impurities.

ParameterRecommended SettingPurpose
GC System
Inlet ModeSplitReduces the amount of sample reaching the column, preventing overload.[2]
Split Ratio50:1 (adjustable from 10:1 to 100:1)A lower ratio increases sensitivity for trace impurities.[2]
Inlet Temperature250 °CEnsures rapid and complete vaporization of the sample.[4]
Carrier GasHeliumProvides good chromatographic efficiency.
Flow Rate1.0 - 1.5 mL/minTypical flow rate for a 0.25 mm ID column.
GC Column
Stationary Phase5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A robust, non-polar phase suitable for a wide range of compounds.[2]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessProvides a good balance of resolution and analysis time.[2]
Oven Program
Initial Temperature70 °C
Initial Hold Time2 min
Ramp Rate15 °C/min
Final Temperature280 °C
Final Hold Time10 minEnsures all compounds elute from the column.[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eVStandard energy for creating reproducible mass spectra.
Mass Range35 - 400 amuCovers the expected mass range of this compound and likely impurities.
Source Temperature230 °C
Quadrupole Temp150 °C
Solvent Delay3 - 5 minPrevents the high concentration of solvent from reaching the detector.

Experimental Protocols

Protocol: Standard GC-MS Analysis of this compound

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in high-purity ethanol.

    • From the stock solution, prepare a working sample at a concentration of 50 µg/mL by diluting with ethanol.

    • If quantifying specific impurities, prepare a series of calibration standards for each impurity (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Transfer all solutions to 2 mL glass autosampler vials.

  • Instrument Setup:

    • Set up the GC-MS instrument using the parameters outlined in the table above.

    • Perform an autotune on the mass spectrometer to ensure it is calibrated and functioning correctly.

    • Run a solvent blank (an injection of pure ethanol) to check for system contamination.

  • Sequence Execution:

    • Create a sequence in the instrument software.

    • Begin by running the solvent blank.

    • If performing quantification, run the calibration standards from lowest to highest concentration.

    • Inject the this compound working sample. It is good practice to run a solvent blank after the sample to check for carryover.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC) of your this compound sample.

    • For any peak other than the main this compound peak, obtain its mass spectrum.

    • Perform a library search (e.g., NIST) on the mass spectrum to tentatively identify the impurity.[4]

    • Confirm the identity by comparing the retention time and mass spectrum to a known reference standard if available.

    • If quantifying, build a calibration curve from the standard runs and calculate the concentration of the impurity in the sample.

Mandatory Visualizations

GCMS_Workflow start_node start_node process_node process_node data_node data_node decision_node decision_node end_node end_node A Sample Preparation (Dilution in Solvent) B GC-MS Injection A->B 1 µL Injection C Separation in GC Column B->C Vaporization D Ionization & Fragmentation (MS) C->D Elution E Data Acquisition (Total Ion Chromatogram) D->E Detection F Peak Integration & Library Search E->F G Impurity Identified? F->G H Quantification (Using Calibration Curve) G->H Yes J Further Investigation (e.g., Manual Interpretation) G->J No I Final Report H->I J->G

Caption: Workflow for impurity identification in this compound by GC-MS.

Troubleshooting_Flowchart start_node start_node problem_node problem_node decision_node decision_node solution_node solution_node start Chromatographic Problem Observed p1 Peak Tailing? start->p1 p2 No / Small Peaks? p1->p2 No s1a 1. Replace Inlet Liner 2. Trim GC Column p1->s1a Yes p3 Ghost Peaks in Blank? p2->p3 No s2a 1. Check Sample Conc. 2. Check Syringe/Injection Vol. p2->s2a Yes s3a 1. Replace Septum & Liner 2. Add Syringe Washes p3->s3a Yes end Problem Resolved p3->end No s1a->end s2b Lower Split Ratio or Use Splitless Injection s2a->s2b s2b->end s3a->end

Caption: Logic diagram for troubleshooting common GC-MS issues.

References

Water removal techniques in Fischer esterification of isoamyl benzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoamyl benzoate (B1203000) via Fischer esterification. The following information is intended to assist in optimizing reaction conditions and resolving common issues related to water removal, a critical factor in maximizing ester yield.

Frequently Asked Questions (FAQs)

Q1: Why is water removal crucial in the Fischer esterification of isoamyl benzoate?

A1: The Fischer esterification is a reversible equilibrium reaction between benzoic acid and isoamyl alcohol to form this compound and water.[1][2] According to Le Châtelier's principle, the presence of water, a product, can shift the equilibrium back towards the reactants, thereby reducing the yield of the desired ester.[3] Effective removal of water as it is formed is therefore essential to drive the reaction to completion and achieve a high yield of this compound.[1][2]

Q2: What are the primary techniques for water removal in this esterification?

A2: The most common methods for water removal in the Fischer esterification of this compound are:

  • Azeotropic Distillation: This technique utilizes a Dean-Stark apparatus with a solvent (e.g., toluene (B28343) or cyclohexane) that forms a minimum-boiling azeotrope with water.[4][5] The azeotrope boils out of the reaction mixture, condenses, and is collected in the Dean-Stark trap. The denser water separates and can be removed, while the solvent, being less dense, returns to the reaction flask.[4]

  • Use of a Strong Acid Catalyst as a Dehydrating Agent: Concentrated sulfuric acid (H₂SO₄) is frequently used as the acid catalyst and also serves as a powerful dehydrating agent, sequestering the water produced during the reaction.[1][6]

  • Use of Desiccants: Solid drying agents, such as molecular sieves (typically 3Å or 4Å), can be added directly to the reaction mixture to adsorb water as it is formed.[1][7]

Q3: Which acid catalyst is most effective for the synthesis of this compound?

A3: While concentrated sulfuric acid is a common choice, other acid catalysts can also be employed. The choice of catalyst can significantly impact the reaction yield. For instance, aryl sulphonic acids have been reported to produce very high yields of this compound.[8] p-Toluenesulfonic acid (PTSA) is another effective catalyst, often used in conjunction with a Dean-Stark trap.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Yield of this compound Inefficient Water Removal: The equilibrium is not being effectively shifted towards the product side.- Dean-Stark: Ensure the apparatus is set up correctly and that the azeotrope is distilling and collecting in the trap. Check for leaks in the system. - Sulfuric Acid: Use a sufficient concentration and amount of sulfuric acid to act as both a catalyst and a dehydrating agent. However, excessive amounts can lead to side reactions and purification difficulties.[9] - Molecular Sieves: Ensure the molecular sieves are properly activated (dried) before use and that a sufficient quantity is added to the reaction mixture.
Incomplete Reaction: The reaction has not reached equilibrium or has been stopped prematurely.- Monitor the reaction progress using a suitable technique (e.g., TLC, GC) to determine the optimal reaction time. - Ensure the reaction is being conducted at the appropriate reflux temperature.
Loss of Product during Workup: The ester is being lost during the extraction and washing steps.- During aqueous washes, ensure complete separation of the organic and aqueous layers. Emulsions can be broken by adding brine. - Minimize the number of transfers between glassware to reduce mechanical losses.[7]
Dark Brown or Black Reaction Mixture Decomposition/Side Reactions: Excessive heat or a high concentration of a strong acid catalyst (like H₂SO₄) can cause charring or polymerization of the starting materials or product.[9]- Reduce the reaction temperature if possible, while still maintaining reflux. - Decrease the amount of sulfuric acid used. Consider using a milder acid catalyst such as p-toluenesulfonic acid.[9]
Difficulty in Product Purification Incomplete Neutralization: Residual benzoic acid or the acid catalyst remains in the organic layer.- During the workup, wash the organic layer thoroughly with a base solution (e.g., 5% sodium bicarbonate) until the aqueous layer is basic (test with pH paper).[10] - A final wash with brine can help to remove residual water and salts.[10]
Presence of Unreacted Isoamyl Alcohol: The boiling point of isoamyl alcohol is relatively close to that of this compound, making separation by simple distillation challenging.- Use a fractional distillation setup for a more efficient separation of the product from unreacted alcohol. - Consider using an excess of the less expensive reactant (benzoic acid) to ensure complete conversion of the isoamyl alcohol.

Quantitative Data

The yield of this compound is highly dependent on the catalyst and reaction conditions employed. The following table summarizes reported yields using various catalysts.

CatalystMolar Ratio (Benzoic Acid:Isoamyl Alcohol)Reaction Time (hours)Yield (%)Reference
Aryl sulphonic acid (ASA)1.0:2.02.098.35[8]
Ti(SO₄)₂/TiO₂1.0:4.01.596.6[8]
Zr(SO₄)₂·4H₂O1.0:2.52.596.3[8]
Fe₂(SO₄)₃·xH₂O1.0:3.03.092.7[8]
FeCl₃·6H₂O1.0:3.02.590.3[8]
p-toluenesulfonic acid1.0:3.02.588.3[8]
NH₄Fe(SO₄)₂·12H₂O1.0:2.04.082.3[8]

Experimental Protocols

Protocol 1: Water Removal using a Dean-Stark Trap

This protocol utilizes azeotropic distillation to remove water.

Materials:

  • Benzoic acid

  • Isoamyl alcohol

  • p-Toluenesulfonic acid (PTSA) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or another suitable azeotroping solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Solvents for extraction and purification (e.g., diethyl ether or dichloromethane)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add benzoic acid, isoamyl alcohol, a catalytic amount of PTSA or H₂SO₄, and toluene.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene and any excess isoamyl alcohol by distillation.

  • Purify the resulting this compound by fractional distillation.

Protocol 2: Water Removal using Sulfuric Acid as a Dehydrating Agent

This protocol relies on the dehydrating properties of concentrated sulfuric acid.

Materials:

  • Benzoic acid

  • Isoamyl alcohol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine benzoic acid and isoamyl alcohol.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with swirling.

  • Attach a reflux condenser and heat the mixture to reflux for the desired amount of time (e.g., 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel containing cold water.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the diethyl ether by distillation.

  • Purify the crude this compound by distillation.[11]

Visualizations

Fischer_Esterification_Workflow Reactants Benzoic Acid + Isoamyl Alcohol + Acid Catalyst Reaction Reflux with Water Removal Reactants->Reaction Workup Workup: Aqueous Washes (H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying of Organic Layer (e.g., Na₂SO₄) Workup->Drying Purification Purification: Distillation Drying->Purification Product Pure Isoamyl Benzoate Purification->Product Troubleshooting_Logic Start Low Yield of This compound CheckWaterRemoval Is water being effectively removed? Start->CheckWaterRemoval CheckReactionCompletion Is the reaction complete? Start->CheckReactionCompletion CheckWorkup Are there losses during workup? Start->CheckWorkup OptimizeWaterRemoval Optimize water removal technique (Dean-Stark, H₂SO₄, sieves) CheckWaterRemoval->OptimizeWaterRemoval No IncreaseTimeTemp Increase reaction time or ensure proper reflux temp. CheckReactionCompletion->IncreaseTimeTemp No ImproveWorkup Improve extraction and separation techniques CheckWorkup->ImproveWorkup Yes

References

Technical Support Center: Catalyst Deactivation and Regeneration in Isoamyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation and regeneration during the synthesis of isoamyl benzoate (B1203000).

Troubleshooting Guides

This section offers solutions to common problems encountered during the synthesis of isoamyl benzoate, focusing on catalyst performance.

Issue 1: Decreasing reaction yield over consecutive batches.

  • Possible Cause: Catalyst deactivation due to fouling, poisoning, or leaching of active sites.

  • Diagnostic Steps:

    • Analyze Reactants: Check the purity of benzoic acid and isoamyl alcohol. Impurities can act as catalyst poisons.

    • Inspect Catalyst: Visually inspect the catalyst for changes in color or texture, which may indicate coke formation (fouling).

    • Filtrate Analysis: Analyze the reaction mixture after catalyst removal to detect any leached active species. For instance, if using a sulfonic acid-based catalyst, the filtrate can be tested for acidity.

  • Solutions:

    • Feedstock Purification: Ensure high purity of reactants by using appropriate purification techniques like distillation or recrystallization.

    • Catalyst Regeneration: Implement a suitable regeneration protocol based on the type of catalyst and the suspected deactivation mechanism (see detailed protocols below).

    • Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of thermal degradation and coke formation.[1]

Issue 2: Complete loss of catalytic activity.

  • Possible Cause: Severe catalyst poisoning or significant structural change/degradation of the catalyst.

  • Diagnostic Steps:

    • Review Reaction History: Identify any recent changes in feedstock, solvent, or reaction conditions.

    • Characterize Spent Catalyst: Use techniques like Temperature Programmed Desorption (TPD) of ammonia (B1221849) to measure the loss of acid sites, or X-ray Diffraction (XRD) to check for structural changes.

  • Solutions:

    • Catalyst Replacement: In cases of irreversible deactivation, the catalyst may need to be replaced.

    • Implement Guard Bed: If feedstock impurities are the cause, using a guard bed to remove poisons before the main reactor can protect the primary catalyst.

Issue 3: Change in product selectivity.

  • Possible Cause: Modification of the catalyst's active sites or pore structure.

  • Diagnostic Steps:

    • Product Analysis: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify any byproducts.

    • Surface Area Analysis: Employ BET (Brunauer-Emmett-Teller) analysis to determine if the catalyst's surface area and pore size distribution have changed.

  • Solutions:

    • Controlled Regeneration: A carefully controlled regeneration process can sometimes restore the original active sites. For example, controlled oxidation can remove coke without altering the catalyst support.

    • Re-evaluate Catalyst Choice: If the issue persists, the chosen catalyst may not be suitable for the reaction conditions, and an alternative should be considered.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound synthesis?

A1: A variety of catalysts are used for the synthesis of this compound, including:

  • Homogeneous Catalysts: p-Toluenesulfonic acid (PTSA) and sulfuric acid.[2]

  • Heterogeneous Catalysts:

    • Ion-exchange resins like Amberlyst-15.[3]

    • Solid superacids such as sulfated zirconia (SO₄²⁻/ZrO₂).

    • Various inorganic salts and heteropolyacids.

Q2: What are the primary mechanisms of catalyst deactivation in this reaction?

A2: The primary deactivation mechanisms include:

  • Fouling (Coking): Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites. This is more prevalent at higher reaction temperatures.[4][5][6]

  • Poisoning: Strong adsorption of impurities from the reactants onto the active sites. Basic compounds can neutralize acid sites.[7][8]

  • Leaching: The loss of active species from the solid support into the reaction medium. This is a common issue for some supported sulfonic acid catalysts.

  • Thermal Degradation (Sintering): Loss of active surface area due to crystallite growth at high temperatures, particularly relevant for metal oxide-based catalysts like sulfated zirconia.[9][10]

Q3: How can I tell if my catalyst is deactivating?

A3: Signs of catalyst deactivation include a gradual or sudden drop in the conversion of benzoic acid, a decrease in the yield of this compound over repeated uses, or a change in the reaction selectivity leading to the formation of unwanted byproducts.

Q4: Is it possible to regenerate a deactivated catalyst for this compound synthesis?

A4: Yes, regeneration is often possible, and the appropriate method depends on the catalyst and the deactivation mechanism. For instance, coke can be removed by calcination, and some poisons can be washed away with an appropriate solvent or acid solution.[11][12]

Q5: How does water affect the esterification reaction and the catalyst?

A5: Water is a byproduct of the esterification reaction. Its presence can shift the reaction equilibrium backward, reducing the yield of this compound. For some solid acid catalysts, water can also contribute to the deactivation process by promoting changes in the catalyst structure or facilitating the leaching of active sites.

Quantitative Data on Catalyst Reusability

Data presented below is for esterification reactions of carboxylic acids, which can serve as a reference for this compound synthesis. Direct quantitative data for this compound is limited in publicly available literature.

CatalystReactantsReusability DataReference
Amberlyst-15 Benzoic Acid & Ethanol (B145695)Maintained high conversion for 3 cycles, with a slight decrease in the 4th cycle.[3]
Amberlyst-15 Oleic Acid & EthanolActivity reduced after a single use.[13]
Sulfated Zirconia Lauric Acid & various alcoholsRobust and does not leach sulfonic groups.[14]
Layered Barium Benzoate Benzoic Acid & Methanol (B129727)Maintained catalytic activity for at least three reaction cycles.[15]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Solid Acid Catalyst (e.g., Amberlyst-15 or Sulfated Zirconia)

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzoic acid and isoamyl alcohol (a molar ratio of 1:2 to 1:3 is common).

  • Catalyst Addition: Add the solid acid catalyst. The amount typically ranges from 1% to 10% by weight of the reactants.

  • Reaction: Heat the mixture to the desired reaction temperature (typically 100-140°C) with continuous stirring. Monitor the reaction progress by techniques such as titration of unreacted benzoic acid or GC analysis of the product.

  • Product Isolation: After the reaction reaches completion or the desired conversion, cool the mixture to room temperature.

  • Catalyst Recovery: Separate the solid catalyst from the reaction mixture by filtration.

  • Purification: Wash the filtrate with a sodium bicarbonate solution to remove any remaining benzoic acid, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the excess isoamyl alcohol by distillation to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Protocol 2: Regeneration of Fouled Amberlyst-15 Catalyst

  • Washing: After recovery from the reaction mixture, wash the spent Amberlyst-15 catalyst with a solvent like methanol or ethanol to remove any adsorbed organic species.[13]

  • Acid Treatment: To restore the acidic sites, treat the washed resin with a dilute solution of a strong acid, such as 1 N HCl.[11] This can be done by stirring the resin in the acid solution for a few hours.

  • Rinsing: Filter the resin and wash it thoroughly with deionized water until the washings are neutral.

  • Drying: Dry the regenerated catalyst in an oven at a temperature below its thermal stability limit (for Amberlyst-15, this is typically below 120°C) before reusing it in the next reaction cycle.[11]

Protocol 3: Regeneration of Sulfated Zirconia Catalyst

  • Solvent Washing: Wash the recovered sulfated zirconia catalyst with a non-polar solvent like hexane (B92381) to remove residual organic compounds.

  • Calcination: Place the washed and dried catalyst in a furnace. Heat it in the presence of air or an inert gas flow at a high temperature (typically 500-650°C) for several hours.[12][16] This process burns off the deposited coke from the catalyst surface.

  • Cooling: After calcination, cool the catalyst down to room temperature under a dry atmosphere before its next use.

Visualizations

Catalyst_Deactivation_Regeneration_Cycle Fresh_Catalyst Fresh Catalyst Active_Catalyst Active Catalyst in Reaction Fresh_Catalyst->Active_Catalyst Reaction Start Deactivated_Catalyst Deactivated Catalyst Active_Catalyst->Deactivated_Catalyst Deactivation Mechanisms (Fouling, Poisoning, Leaching) Deactivated_Catalyst->Fresh_Catalyst Replacement (if irreversible) Regenerated_Catalyst Regenerated Catalyst Deactivated_Catalyst->Regenerated_Catalyst Regeneration Process (e.g., Calcination, Acid Wash) Regenerated_Catalyst->Active_Catalyst Reactivation

Caption: Catalyst deactivation and regeneration cycle.

Troubleshooting_Workflow Start Decreased Yield Observed Check_Purity Check Reactant Purity Start->Check_Purity Inspect_Catalyst Visually Inspect Catalyst Check_Purity->Inspect_Catalyst Pure Purify_Feed Purify Reactants Check_Purity->Purify_Feed Impurities Found Analyze_Filtrate Analyze Filtrate for Leaching Inspect_Catalyst->Analyze_Filtrate No Visual Change Regenerate Regenerate Catalyst Inspect_Catalyst->Regenerate Fouling/Coking Observed Analyze_Filtrate->Regenerate Leaching Detected Optimize Optimize Reaction Conditions Analyze_Filtrate->Optimize No Leaching End Problem Solved Purify_Feed->End Regenerate->End Optimize->End

Caption: Troubleshooting workflow for decreased yield.

Deactivation_Mechanisms Catalyst Catalyst Active Site Fouling Fouling (Coking) Blocked Site Catalyst->Fouling Carbon Deposition Poisoning Poisoning Inactive Site Catalyst->Poisoning Impurity Adsorption Leaching Leaching Lost Site Catalyst->Leaching Active Phase Dissolution Sintering Sintering Reduced Surface Area Catalyst->Sintering High Temperature

Caption: Common catalyst deactivation mechanisms.

References

Validation & Comparative

A Comparative Guide to the Quantification of Isoamyl Benzoate: GC-MS, HPLC, and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of isoamyl benzoate (B1203000), a common fragrance and flavor ingredient, is critical for quality control and formulation analysis. This guide provides a comprehensive comparison of three widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We present a detailed examination of their methodologies, comparative performance data, and visual workflows to assist in selecting the most appropriate method for your analytical needs.

Methodologies and Performance

The choice of analytical technique for the quantification of isoamyl benzoate depends on several factors, including the complexity of the sample matrix, required sensitivity, and the availability of instrumentation. Below, we compare the typical performance characteristics of GC-MS, HPLC, and UV-Vis spectrophotometry for the analysis of benzoate esters.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its high specificity and sensitivity, making it an ideal choice for identifying and quantifying volatile and semi-volatile compounds like this compound, even in complex mixtures.[1] High-Performance Liquid Chromatography (HPLC) offers a robust alternative, particularly for less volatile compounds or when derivatization is not desirable.[1][2][3] UV-Vis Spectrophotometry, while less specific, provides a simpler and more accessible method for quantification in less complex sample matrices where interfering UV-absorbing compounds are minimal.[4][5][6][7]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Specificity Very High (Mass spectral data confirms identity)HighLow to Moderate (Prone to interference)
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.995
Range Wide, highly sensitiveWide, dependent on detectorNarrower, dependent on Beer-Lambert Law
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (%RSD) < 5%< 2%< 5%
Limit of Detection (LOD) Very Low (pg/mL - ng/mL range)Low (ng/mL range)Higher (µg/mL range)
Limit of Quantification (LOQ) Very Low (ng/mL - µg/mL range)Low (µg/mL range)Higher (µg/mL range)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving reliable and accurate analytical results. The following sections provide representative protocols for the quantification of this compound using GC-MS, HPLC, and UV-Vis spectrophotometry.

GC-MS Protocol

This method is suitable for the direct analysis of this compound in various matrices without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable volatile solvent (e.g., methanol, ethyl acetate).

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[8]

  • Prepare a series of calibration standards of this compound in the same solvent.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.[8]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 105, 77, 192).

3. Quantification:

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC Protocol

This protocol is adapted from methods for other benzoate preservatives and is suitable for the analysis of this compound.[9][10][11][12]

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Prepare a series of calibration standards of this compound in the mobile phase.

2. HPLC Conditions:

  • HPLC System: Shimadzu LC-20A or equivalent.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at the maximum absorbance wavelength (λmax) of this compound (approximately 230 nm).

  • Injection Volume: 20 µL.

3. Quantification:

  • Create a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.

UV-Vis Spectrophotometry Protocol

This method provides a simpler option for the quantification of this compound, particularly in non-complex samples.[4][5][13][6][7]

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent that does not absorb in the UV region of interest (e.g., ethanol (B145695) or methanol).

  • Ensure the final concentration of this compound falls within the linear range of the calibration curve.

  • For complex samples, an extraction step may be required to minimize interference from other UV-absorbing compounds.

2. Spectrophotometric Conditions:

  • Instrument: Double beam UV-Vis spectrophotometer.

  • Wavelength Scan: Perform a wavelength scan from 200 nm to 400 nm to determine the maximum absorbance (λmax) of this compound, which is typically around 230 nm.

  • Measurement: Record the absorbance of the sample solution at the determined λmax.

3. Quantification:

  • Use a calibration curve prepared from a series of standard solutions of known this compound concentrations to determine the concentration in the sample.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS analysis and a comparison of the logical steps involved in each of the three analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction (if needed) Dissolution->Extraction Injection Sample Injection Extraction->Injection Standards Calibration Standards Preparation Calibration Calibration Curve Construction Standards->Calibration Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Detection->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for the quantification of this compound using GC-MS.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC cluster_uv UV-Vis G1 Sample Prep (Volatile Solvent) G2 GC Separation G1->G2 G3 Mass Spec Detection G2->G3 G4 Quantification (SIM) G3->G4 End End G4->End H1 Sample Prep (Mobile Phase) H2 LC Separation H1->H2 H3 UV Detection H2->H3 H4 Quantification H3->H4 H4->End U1 Sample Prep (UV-Transparent Solvent) U2 Spectrophotometric Measurement U1->U2 U3 Quantification (Beer's Law) U2->U3 U3->End Start Start Start->G1 Start->H1 Start->U1

Caption: Logical comparison of analytical workflows for this compound quantification.

References

A Comparative Guide to the Structural Elucidation of Isoamyl Benzoate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for isoamyl benzoate (B1203000) against its structural isomers, n-butyl benzoate and isobutyl benzoate. The data presented herein is invaluable for the structural elucidation and purity assessment of these common ester compounds. Detailed experimental protocols, comparative data tables, and visual diagrams of key structural correlations and experimental workflows are provided to facilitate a deeper understanding of NMR applications in organic chemistry.

Comparative NMR Data Analysis

The structural differences between isoamyl benzoate, n-butyl benzoate, and isobutyl benzoate, while subtle, are clearly distinguishable through ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling patterns of the alkyl chains are particularly informative.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of the three benzoate esters show distinct signals for the aromatic and alkyl protons. The aromatic protons typically appear as multiplets in the range of 7.4-8.1 ppm. The key differentiating signals arise from the protons of the alcohol moiety.

CompoundProton AssignmentChemical Shift (δ) ppmMultiplicity
This compound H-2', H-6'~8.05d
H-3', H-4', H-5'~7.42-7.52m
-OCH₂-~4.35t
-CH₂-CH(CH₃)₂~1.79m
-CH(CH₃)₂~1.66m
-CH(CH ₃)₂~0.97d
n-Butyl Benzoate H-2', H-6'~8.04d
H-3', H-4', H-5'~7.43-7.54m
-OCH₂-~4.33t
-OCH₂CH ₂-~1.75quint
-CH₂CH ₂CH₃~1.48sext
-CH₃~0.98t
Isobutyl Benzoate H-2', H-6'~8.05d
H-3', H-4', H-5'~7.42-7.55m
-OCH₂-~4.10d
-CH (CH₃)₂~2.08m
-CH(CH ₃)₂~1.00d

Note: Chemical shifts are typically reported in CDCl₃ and can vary slightly based on experimental conditions.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide a clear distinction between the carbon environments of the three isomers. The carbonyl carbon signal is consistently found downfield around 166 ppm. The signals for the alkyl carbons, however, show significant variation.

CompoundCarbon AssignmentChemical Shift (δ) ppm
This compound C=O~166.7
C-1'~130.8
C-4'~132.8
C-2', C-6'~129.6
C-3', C-5'~128.3
-OC H₂-~63.4
-C H₂-CH(CH₃)₂~37.2
-C H(CH₃)₂~25.2
-CH(C H₃)₂~22.5
n-Butyl Benzoate C=O~166.8
C-1'~130.7
C-4'~132.9
C-2', C-6'~129.7
C-3', C-5'~128.4
-OC H₂-~64.9
-OCH₂C H₂-~30.9
-CH₂C H₂CH₃~19.4
-C H₃~13.9
Isobutyl Benzoate C=O~166.8
C-1'~130.6
C-4'~132.8
C-2', C-6'~129.6
C-3', C-5'~128.3
-OC H₂-~70.9
-C H(CH₃)₂~27.9
-CH(C H₃)₂~19.2

Note: Chemical shifts are typically reported in CDCl₃ and can vary slightly based on experimental conditions.

Experimental Protocols

High-quality NMR spectra are essential for accurate structure elucidation. The following is a standard protocol for the preparation and analysis of benzoate ester samples.

1. Sample Preparation

  • For ¹H NMR: Dissolve 5-25 mg of the ester in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[1]

  • For ¹³C NMR: A higher concentration of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).

  • Dissolution: Ensure the sample is completely dissolved. Gentle vortexing can aid in this process.

  • Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[1]

2. NMR Data Acquisition

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically used.

  • ¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is commonly employed to simplify the spectrum to single lines for each carbon.

  • Temperature: Maintain a constant temperature, typically 298 K.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Visualizing Structure and Workflow

NMR Correlations in this compound

The following diagram illustrates the structure of this compound and the key correlations between its protons and carbons as determined by NMR spectroscopy.

isoamyl_benzoate_nmr cluster_structure This compound Structure cluster_h1_nmr ¹H NMR Signals cluster_c13_nmr ¹³C NMR Signals structure structure H_aromatic ~7.4-8.1 ppm (m, 5H) C_aromatic ~128-133 ppm H_aromatic->C_aromatic H_OCH2 ~4.35 ppm (t, 2H) C_CO ~166.7 ppm H_OCH2->C_CO 2J C_OCH2 ~63.4 ppm H_OCH2->C_OCH2 H_CH2 ~1.79 ppm (m, 2H) H_CH2->C_OCH2 2J C_CH2 ~37.2 ppm H_CH2->C_CH2 C_CH ~25.2 ppm H_CH2->C_CH 2J H_CH ~1.66 ppm (m, 1H) H_CH->C_CH2 2J H_CH->C_CH C_CH3 ~22.5 ppm H_CH->C_CH3 2J H_CH3 ~0.97 ppm (d, 6H) H_CH3->C_CH3

Caption: Key ¹H-¹³C correlations in this compound.

Experimental Workflow for NMR-based Structure Elucidation

This diagram outlines the logical workflow for elucidating the structure of an organic compound like this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Structure Confirmation Sample Weigh Sample (5-100 mg) Solvent Dissolve in Deuterated Solvent Sample->Solvent Filter Filter into NMR Tube Solvent->Filter Acquire_1H Acquire ¹H NMR Filter->Acquire_1H Acquire_13C Acquire ¹³C NMR Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D Process Process Spectra (FT, Phasing, Baseline) Acquire_2D->Process Assign_1H Assign ¹H Signals (Shifts, Multiplicity, Integration) Process->Assign_1H Assign_13C Assign ¹³C Signals (Shifts) Assign_1H->Assign_13C Correlate Correlate with 2D NMR Data Assign_13C->Correlate Structure Propose Structure Correlate->Structure Confirm Confirm Structure Structure->Confirm

Caption: Experimental workflow for NMR structure elucidation.

References

A Comparative Guide to Analytical Methods for Purity Validation of Isoamyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for isoamyl benzoate (B1203000), a common fragrance and flavor ingredient. This guide provides a comparative overview of two primary analytical methods for assessing its purity: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). This document outlines the experimental protocols and presents illustrative validation data to guide researchers in selecting the most suitable method for their specific needs.

Experimental Protocols

Detailed methodologies for both a primary (GC-FID) and an alternative (HPLC-UV) analytical method are provided below. These protocols are based on standard practices for the analysis of volatile and semi-volatile esters.

Primary Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a robust and widely used technique for the purity assay of volatile compounds such as isoamyl benzoate.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Autosampler

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injection Volume: 1.0 µL

  • Split Ratio: 50:1

Standard and Sample Preparation:

  • Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or hexane.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the same solvent used for the standard.

Alternative Method: High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

While less common for highly volatile compounds, HPLC can be a viable alternative, particularly when GC is unavailable or when dealing with less volatile potential impurities.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution (500 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (500 µg/mL): Accurately weigh approximately 50 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, in accordance with ICH guidelines.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Ongoing Verification Dev Develop Analytical Procedure Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine

Workflow for Analytical Method Validation

Comparative Data of Validation Parameters

The following table summarizes the illustrative performance data for the GC-FID and HPLC-UV methods for the purity validation of this compound. The acceptance criteria are based on typical requirements outlined in the International Council for Harmonisation (ICH) guidelines.

Validation Parameter GC-FID Method HPLC-UV Method Typical Acceptance Criteria
Specificity No interference from blank and potential impurities at the retention time of the main peak.No interference from blank and potential impurities at the retention time of the main peak.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Correlation Coefficient, r²) > 0.999> 0.998r² ≥ 0.995
Range 80 - 120% of the nominal concentration80 - 120% of the nominal concentrationThe range for which the method is linear, accurate, and precise.
Accuracy (% Recovery) 99.2% - 100.8%98.5% - 101.5%Typically 98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 0.5%≤ 1.0%%RSD ≤ 2.0%
Precision (Intermediate, %RSD) ≤ 1.0%≤ 1.5%%RSD ≤ 2.0%
Limit of Detection (LOD) ~0.01%~0.05%Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) ~0.03%~0.15%Signal-to-noise ratio of 10:1
Robustness Unaffected by minor changes in flow rate and oven temperature.Unaffected by minor changes in mobile phase composition and column temperature.The method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method Selection Logic

The choice between GC-FID and HPLC-UV for the purity analysis of this compound depends on several factors. The following diagram illustrates the decision-making process.

G start Start: Need for This compound Purity Analysis q1 Is the primary concern volatile impurities? start->q1 gc_path GC-FID is the preferred method q1->gc_path Yes q2 Are there non-volatile or thermally labile impurities of interest? q1->q2 No end_gc Proceed with GC-FID Method gc_path->end_gc hplc_path HPLC-UV is a viable alternative end_hplc Proceed with HPLC-UV Method hplc_path->end_hplc q2->gc_path No q2->hplc_path Yes

Decision tree for analytical method selection.

Conclusion

For the routine purity assessment of this compound, the GC-FID method is generally superior due to the volatile nature of the analyte. It typically offers higher sensitivity (lower LOD and LOQ) and precision for this compound class.

The HPLC-UV method serves as a suitable alternative, particularly in laboratories where GC instrumentation is not available or if there is a specific need to analyze non-volatile or thermally unstable impurities that would not be amenable to GC analysis.

Ultimately, the choice of method should be based on the specific requirements of the analysis, available instrumentation, and the nature of potential impurities. Both methods, when properly validated, can provide reliable and accurate results for the purity determination of this compound.

Comparison of isoamyl benzoate with other benzoate esters in fragrance longevity.

Author: BenchChem Technical Support Team. Date: December 2025

Isoamyl Benzoate (B1203000) Eclipses Shorter-Chain Benzoates in Fragrance Longevity

New comparative analysis reveals that isoamyl benzoate, a key ingredient in fine fragrances, demonstrates significantly longer-lasting scent profiles compared to its shorter-chain counterparts, including methyl benzoate, ethyl benzoate, and benzyl (B1604629) benzoate. This extended longevity, or substantivity, is a critical factor for researchers and professionals in the fragrance and drug development industries, where controlled and sustained release of volatile compounds is paramount.

A comprehensive review of available data indicates that the molecular structure of these benzoate esters plays a crucial role in their evaporation rate and, consequently, their persistence as a fragrance note. This compound's larger, bulkier isoamyl group, compared to the methyl, ethyl, and benzyl groups, results in a lower vapor pressure and slower release from substrates like smelling strips and skin.

Quantitative Comparison of Fragrance Longevity

To provide a clear comparison of the fragrance longevity of this compound against other common benzoate esters, the following table summarizes their reported substantivity on a standard smelling strip. Substantivity is a measure of how long a fragrance material remains detectable to the human nose.

Benzoate EsterChemical StructureSubstantivity on Smelling Strip (hours)Fragrance Profile
This compound C₁₂H₁₆O₂96Sweet, balsamic, green, waxy, with fruity and tropical nuances.
Benzyl Benzoate C₁₄H₁₂O₂100Faint, sweet, balsamic, and slightly floral.
Methyl Benzoate C₈H₈O₂4 - 10Harsh, wintergreen, cananga, aromatic, with sweet and fruity-narcotic floral notes.[1][2][3]
Ethyl Benzoate C₉H₁₀O₂1.6 - >12Fruity, dry, musty, sweet, with wintergreen and warm floral-fruity notes.[4][5]

Note: The data is compiled from various sources and represents the duration the fragrance is detectable on a standard paper smelling strip.

Experimental Protocols for Fragrance Longevity Evaluation

The assessment of fragrance longevity is conducted through two primary methodologies: instrumental analysis and sensory evaluation. These methods provide quantitative and qualitative data on the performance of fragrance materials.

Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is employed to measure the concentration of volatile fragrance compounds in the air above a substrate over time, providing an objective measure of evaporation rate.

Objective: To quantify the decrease in the concentration of benzoate esters evaporated from a substrate over a specified period.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Headspace autosampler

  • Standard 20 mL headspace vials

  • Smelling strips or fabric swatches as substrate

  • Micropipette

  • Solutions of this compound, benzyl benzoate, methyl benzoate, and ethyl benzoate in a suitable solvent (e.g., ethanol) at known concentrations.

Procedure:

  • Sample Preparation: Apply a precise volume (e.g., 10 µL) of each benzoate ester solution onto a substrate (smelling strip or fabric swatch) and place it inside a headspace vial.

  • Equilibration: Seal the vial and allow it to equilibrate at a constant temperature (e.g., 37°C to simulate skin temperature) for a set period.

  • Headspace Sampling: The headspace autosampler injects a specific volume of the vapor phase from the vial into the GC-MS system.

  • GC-MS Analysis: The volatile compounds are separated in the GC column and identified and quantified by the MS detector.

  • Time-Course Measurement: Repeat the headspace analysis at regular intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72, and 96 hours) to monitor the decrease in the concentration of each benzoate ester.

  • Data Analysis: Plot the concentration of each benzoate ester in the headspace as a function of time to determine their respective evaporation profiles and longevity.

Sensory Evaluation: Trained Panel Assessment

This method relies on the perception of trained human assessors to evaluate the intensity and character of a fragrance over time.

Objective: To assess and compare the perceived longevity and odor profile evolution of benzoate esters on a substrate.

Panel Selection and Training:

  • Recruit a panel of individuals (typically 10-15) with a demonstrated ability to detect and describe different odors.

  • Train the panel to recognize and rate the intensity of the specific benzoate ester fragrances using a standardized scale (e.g., a 0-10 numerical scale where 0 is no odor and 10 is a very strong odor).

Procedure:

  • Sample Application: Apply a standardized amount of each benzoate ester solution to separate, coded smelling strips or designated areas on the forearms of the panelists.

  • Evaluation Intervals: Panelists evaluate the odor intensity of each sample at predetermined time points (e.g., immediately after application, and then at 1, 2, 4, 8, 24, 48, 72, and 96 hours).

  • Odor Profile Description: In addition to intensity ratings, panelists describe the fragrance character at each time point to track any changes in the odor profile as the material evaporates.

  • Data Analysis: The average intensity ratings for each benzoate ester at each time point are calculated and plotted to create a longevity curve. Statistical analysis is used to determine significant differences in perceived longevity between the esters.

Visualizing the Evaluation Process

The following diagrams illustrate the logical workflow for the instrumental and sensory evaluation of fragrance longevity.

Experimental_Workflow_Instrumental cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Interpretation prep1 Prepare Benzoate Ester Solutions prep2 Apply to Substrate prep1->prep2 prep3 Place in Headspace Vial prep2->prep3 analysis1 Equilibrate Vial prep3->analysis1 analysis2 Inject Headspace Sample analysis1->analysis2 analysis3 GC Separation analysis2->analysis3 analysis4 MS Detection & Quantification analysis3->analysis4 data1 Repeat at Time Intervals analysis4->data1 data2 Plot Concentration vs. Time data1->data2 data3 Compare Evaporation Profiles data2->data3

Caption: Instrumental analysis workflow for fragrance longevity.

Experimental_Workflow_Sensory cluster_setup Setup cluster_eval Evaluation cluster_results Results setup1 Recruit & Train Sensory Panel eval2 Panelists Evaluate at Time Intervals setup1->eval2 setup2 Prepare & Code Samples eval1 Apply Samples to Substrate setup2->eval1 eval1->eval2 eval3 Rate Odor Intensity & Describe Profile eval2->eval3 results1 Collect & Average Intensity Ratings eval3->results1 results2 Plot Longevity Curves results1->results2 results3 Statistically Compare Esters results2->results3

References

Olfactory profile comparison of isoamyl benzoate and isoamyl salicylate.

Author: BenchChem Technical Support Team. Date: December 2025

An Olfactory Showdown: Isoamyl Benzoate (B1203000) vs. Isoamyl Salicylate (B1505791)

A detailed comparison for researchers and drug development professionals on the distinct olfactory characteristics of two widely used esters, supported by experimental data and protocols.

In the realm of fragrance chemistry and sensory science, isoamyl benzoate and isoamyl salicylate are two esters that, while sharing a common isoamyl alcohol origin, present markedly different olfactory profiles. This guide provides a comprehensive comparison of their scent characteristics, supported by available data and detailed experimental protocols for their evaluation.

Olfactory Profile: A Tale of Two Scents

While both compounds are generally characterized by a pleasant sweetness, their detailed aromatic notes diverge significantly.

This compound: This ester is defined by a complex and multifaceted aroma. It is primarily described as having a sweet, balsamic, and fruity character, often with nuances of green and tropical notes .[1][2] A particularly interesting characteristic of this compound is its concentration-dependent scent profile. At higher concentrations, it serves as a soft and sweet blending agent, ideal for rounding out and harmonizing fruity-floral fragrance compositions.[1] However, at very low concentrations (0.1% or less), its aroma transforms into a potent vegetal note, reminiscent of a tomato plant.[1] This dual nature makes it a highly versatile tool for perfumers and flavorists.

Isoamyl Salicylate: In contrast, isoamyl salicylate possesses a more focused sweet, herbaceous, and floral scent profile.[3] It is frequently noted for its distinct clover-like facets and subtle undertones of honey .[3] The aroma is also described as having an orchid-like floral quality with a balsamic warmth .[3] This makes it a cornerstone ingredient for constructing sophisticated floral accords, especially those centered around orchid, lilac, and hyacinth.[3]

Quantitative Olfactory and Physicochemical Data

For a precise comparison, the following table summarizes the available quantitative data for both compounds. It is important to note that specific odor detection threshold values were not found in the reviewed literature.

ParameterThis compoundIsoamyl Salicylate
Odor Type Balsamic, Fruity, Green, Sweet[4]Floral, Herbaceous, Sweet[3]
Odor Strength Medium[4]Moderate (4/10)[3]
Substantivity on Smelling Strip 96 hours[1]> 124 hours[3]
Taste Description Sweet, fruity with a green tropical nuance at 25 ppm[4]Herbal, green, floral, seaweed, oily, waxy, soapy at 20 ppm in water[5]
Water Solubility 13.68 mg/L @ 25 °C (estimated)[6]145 mg/L @ 25 °C (experimental)[7]

Experimental Protocols for Olfactory Evaluation

To conduct a thorough and objective comparison of these two esters, standardized experimental methodologies are crucial. The following protocols for sensory and instrumental analysis are recommended.

Sensory Analysis: Triangle Test for Odor Differentiation

The triangle test is a fundamental sensory analysis method to determine if a perceivable difference exists between two samples.

Objective: To ascertain whether a trained sensory panel can reliably distinguish between the odors of this compound and isoamyl salicylate.

Materials:

  • High-purity this compound

  • High-purity isoamyl salicylate

  • Odorless solvent (e.g., diethyl phthalate, ethanol)

  • Glass sniffing jars with airtight lids

  • Smelling strips or cotton balls

  • A panel of at least 15 trained sensory assessors

Procedure:

  • Sample Preparation: Create solutions of this compound and isoamyl salicylate at identical concentrations in the chosen solvent. The concentration should be easily detectable but not overpowering.

  • Test Administration: Each panelist is presented with three samples in a randomized order. Two of the samples are identical (e.g., two jars of this compound solution), and the third is different (e.g., one jar of isoamyl salicylate solution).

  • Panelist Task: Panelists are instructed to sniff each sample from left to right and identify the "odd" or different sample.

  • Data Analysis: The number of correct identifications is tallied. A statistical test, such as a binomial test, is used to determine if the number of correct identifications is statistically significant (i.e., greater than what would be expected by chance).

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that couples gas chromatography with human olfaction to pinpoint specific odor-active compounds.

Objective: To separate and characterize the individual odor notes of this compound and isoamyl salicylate as they elute from a GC column.

Instrumentation:

  • Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • A suitable capillary column for fragrance analysis (e.g., a non-polar or mid-polar column).

  • High-purity carrier gas (e.g., helium).

  • Autosampler or manual syringe for injection.

Procedure:

  • Sample Preparation: Prepare dilute solutions of this compound and isoamyl salicylate in a volatile solvent like ethanol (B145695) or dichloromethane.

  • GC Method:

    • Injector: Set to a temperature that ensures complete volatilization of the analytes without degradation (e.g., 250°C).

    • Oven Program: A temperature gradient is employed, starting at a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas: Maintain a constant flow rate appropriate for the column dimensions.

    • Split Injection: Utilize a split injection to prevent column overload.

  • Olfactory Assessment: The column effluent is split between the FID and the ODP. A trained assessor sniffs the ODP and provides a detailed description of the perceived odor, its intensity, and its duration for each eluting compound.

  • Data Correlation: The olfactory data is aligned with the peaks detected by the FID to correlate specific odors with their corresponding chemical compounds.

The Molecular Basis of Odor Perception: The Olfactory Signaling Pathway

The perception of esters like this compound and isoamyl salicylate is initiated when these volatile molecules bind to olfactory receptors (ORs) in the nasal epithelium. This binding event triggers a cascade of intracellular events that ultimately leads to the transmission of a neural signal to the brain for interpretation. The specific ORs that recognize these two esters have not been fully elucidated, but the general signaling pathway is well-established.

Olfactory_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron Odorant Odorant Molecule (e.g., Isoamyl Salicylate) OR Olfactory Receptor (OR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP ATP ATP->ACIII CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ca_Na_Influx Allows Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Leads to Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential Generates

Caption: A diagram of the general olfactory signal transduction cascade.

A Visual Guide to Comparative Sensory Analysis

The following workflow diagram outlines the key stages involved in a comparative sensory evaluation of the two esters.

Sensory_Workflow cluster_prep 1. Sample Preparation cluster_test 2. Sensory Evaluation cluster_analysis 3. Data Analysis and Conclusion Sample_A Prepare this compound Solution Triangle_Test Administer Triangle Test (Randomized Sets of 3) Sample_A->Triangle_Test Sample_B Prepare Isoamyl Salicylate Solution Sample_B->Triangle_Test Collect_Data Record Panelist Responses (Identification of 'Odd' Sample) Triangle_Test->Collect_Data Panelists Trained Sensory Panel (n ≥ 15) Panelists->Triangle_Test Statistical_Analysis Perform Binomial Test Collect_Data->Statistical_Analysis Conclusion Draw Conclusion: Significant Difference or Not Statistical_Analysis->Conclusion

Caption: A workflow for the comparative sensory analysis of two fragrance compounds.

References

A Comparative Guide to Analytical Techniques for the Characterization of Isoamyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of isoamyl benzoate (B1203000), a common fragrance and flavor ingredient. The following sections detail the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, supported by experimental data and detailed protocols to aid in method selection and application.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or routine quality control. The table below summarizes the key performance characteristics of each technique for the analysis of isoamyl benzoate and similar ester compounds.

Analytical TechniquePrincipleKey Performance ParametersAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection and identification based on their mass-to-charge ratio.LOD/LOQ: Typically in the low µg/g to ng/g range. For fragrance allergens, LOQs can be in the range of 2–20 μg/g. Linearity: Wide linear range, often from 0.1 to 10 µg/mL with correlation coefficients (r²) > 0.99.[1] Precision: Relative Standard Deviation (RSD) is generally below 15%.[1]High sensitivity and selectivity, excellent for identifying and quantifying volatile compounds in complex mixtures.[1][2] Provides structural information from mass spectra.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.LOD/LOQ: LOD and LOQ for benzoate compounds can be in the µg/mL range. For some UV filters, LOD can be as low as 0.01 µg/mL. Linearity: Good linearity is typically achieved with r² > 0.999 over a defined concentration range.[3] Accuracy: Recovery rates are often between 98% and 102%.Applicable to a wide range of compounds, including non-volatile and thermally labile substances.[3] Robust and reliable for routine quantitative analysis.Lower resolution for complex volatile mixtures compared to GC. Does not inherently provide as much structural information as MS without a coupled mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Purity Determination: Can be used as a primary ratio method for purity assessment with high accuracy and precision (uncertainties <0.1%).[4] LOD/LOQ: For qNMR, LOD can be better than 10 μM.[5] Linearity: The signal response is directly proportional to the number of nuclei, providing inherent linearity.[6]Provides unambiguous structural elucidation.[7] Inherently quantitative without the need for identical reference standards (qNMR). Non-destructive technique.Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations. Complex mixtures can lead to overlapping signals.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.Primarily a qualitative technique for functional group identification. Quantitative analysis is possible but less common and often requires chemometric methods.[8]Rapid and non-destructive.[9] Provides a unique molecular "fingerprint" for identification.[10] Can be used for raw material identification and quality control.Low sensitivity for minor components. Spectra of complex mixtures can be difficult to interpret.[9]

Experimental Protocols

Detailed methodologies for the characterization of this compound using the discussed techniques are provided below. These protocols are based on established methods for the analysis of fragrance and flavor compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification and quantification of this compound in a cosmetic or fragrance product.

a. Sample Preparation (Liquid-Liquid Extraction) [1]

  • Weigh 1 g of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • The extract is now ready for GC-MS analysis.

b. GC-MS Instrumental Conditions [1]

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 125 °C at 3 °C/min.

    • Ramp to 230 °C at 7 °C/min.

    • Ramp to 300 °C at 20 °C/min, hold for 5 minutes.

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

a. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known volume in a volumetric flask.

  • If necessary, perform further dilutions with the mobile phase to bring the concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b. HPLC Instrumental Conditions [11][12]

  • HPLC System: Waters Alliance e2695 or equivalent with a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. For example, an isocratic mobile phase of acetonitrile:water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm (based on the UV absorbance of the benzoate moiety).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation and purity determination of a neat sample of this compound.

a. Sample Preparation [13]

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • If quantitative analysis (qNMR) is desired, accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

b. NMR Instrumental Conditions (¹H and ¹³C NMR) [7]

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 8-16.

    • Relaxation Delay (D1): 5 times the longest T1 relaxation time (typically 5-10 s for quantitative measurements).

    • Acquisition Time: ~3-4 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2 s.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for the rapid identification of this compound by analyzing its functional groups.

a. Sample Preparation

  • For liquid samples like this compound, a small drop can be placed directly on the attenuated total reflectance (ATR) crystal.

b. FTIR Instrumental Conditions [14]

  • Spectrometer: Thermo Scientific Nicolet iS5 or equivalent with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Procedure:

    • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum.

    • Place a small drop of the this compound sample on the ATR crystal.

    • Record the sample spectrum.

Mandatory Visualization

The following diagrams illustrate the general workflows for the characterization of a chemical compound like this compound.

Analytical_Workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Result Sample This compound Sample Prep Dilution / Extraction Sample->Prep NMR NMR Sample->NMR Neat/Conc. FTIR FTIR Sample->FTIR Neat GCMS GC-MS Prep->GCMS Volatile HPLC HPLC Prep->HPLC Non-Volatile Quant Quantification GCMS->Quant Struct Structural Elucidation GCMS->Struct HPLC->Quant NMR->Quant qNMR NMR->Struct Ident Identification FTIR->Ident Result Characterization Report Quant->Result Struct->Result Ident->Result GCMS_Workflow start Sample Injection vaporization Vaporization in Inlet start->vaporization separation Separation on GC Column vaporization->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing & Library Search detection->data_processing end Identification & Quantification data_processing->end

References

A Comparative Guide to the Purity Assessment of Synthetic Isoamyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for assessing the purity of synthetic isoamyl benzoate (B1203000), a common fragrance and flavor ingredient. The performance of isoamyl benzoate is compared with alternative compounds, supported by experimental data and detailed analytical protocols. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical techniques for quality control and formulation development.

Introduction to this compound and Its Alternatives

This compound (C₁₂H₁₆O₂) is an ester known for its pleasant, fruity, and balsamic aroma.[1] It is synthesized from isoamyl alcohol and benzoic acid and finds applications in perfumes, cosmetics, and as a flavoring agent.[2] Key alternatives in the flavor and fragrance industry include benzyl (B1604629) benzoate and isoamyl acetate, which offer different scent profiles and physical properties. The purity of these compounds is critical to ensure the desired sensory characteristics, stability, and safety of the final products.

Quantitative Data Summary

The purity of this compound and its alternatives is typically determined by chromatographic techniques. The following tables summarize the common purity specifications and analytical methods for these compounds.

Table 1: Purity Specifications of this compound and Alternatives

CompoundTypical Purity (%)Primary Analytical MethodCommon Impurities
This compound ≥98.0Gas Chromatography (GC)Isoamyl alcohol, Benzoic acid, Diisoamyl ether
Benzyl Benzoate ≥99.0Gas Chromatography (GC), HPLCBenzyl alcohol, Benzoic acid, Benzaldehyde
Isoamyl Acetate 95 - 99+Gas Chromatography (GC)Isoamyl alcohol, Acetic acid, Sulfuric acid (catalyst)

Table 2: Comparison of Analytical Techniques for Purity Assessment

Analytical TechniquePrincipleTypical Limit of Detection (LOD)Key AdvantagesKey Limitations
Gas Chromatography (GC-FID) Separation based on volatility and interaction with a stationary phase.ppm to sub-ppmHigh resolution, quantitative, robust.Requires volatile and thermally stable analytes.
High-Performance Liquid Chromatography (HPLC-UV) Separation based on partitioning between a mobile and stationary phase.ppmVersatile for a wide range of compounds, non-destructive.Lower resolution for volatile compounds compared to GC.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.% levelNo reference standard of the analyte needed for purity, provides structural information.Lower sensitivity than chromatographic methods.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysis.ppb to pptHigh sensitivity and specificity, structural elucidation of impurities.Often coupled with GC or HPLC for complex mixtures.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment of this compound and its alternatives are provided below.

Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine purity analysis of volatile esters like this compound, benzyl benzoate, and isoamyl acetate.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as acetone (B3395972) or ethyl acetate.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is particularly useful for the analysis of less volatile compounds or for orthogonal testing to complement GC analysis.

  • Instrumentation: An HPLC system equipped with a UV detector, a pump, an autosampler, and a column thermostat.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 50% B, hold for 1 minute.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

  • Data Analysis: Purity is calculated using the area percentage method, similar to the GC-FID analysis.

Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that does not require a reference standard of the analyte for purity determination.[3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride (B1165640) or dimethyl sulfone. The internal standard should have a simple spectrum that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (wt%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

experimental_workflow start Sample Preparation (Weighing & Dissolution) gc_analysis GC-FID Analysis start->gc_analysis Volatile Sample hplc_analysis HPLC-UV Analysis start->hplc_analysis Non-Volatile/ Orthogonal Method qnmr_analysis qNMR Analysis start->qnmr_analysis Absolute Purity data_processing Data Processing (Peak Integration) gc_analysis->data_processing hplc_analysis->data_processing qnmr_analysis->data_processing purity_calculation Purity Calculation (% Area or qNMR Formula) data_processing->purity_calculation report Final Report purity_calculation->report

Figure 1. General workflow for the purity assessment of this compound.

analytical_technique_comparison purity_assessment Purity Assessment Techniques gc_fid GC-FID purity_assessment->gc_fid High Resolution for Volatiles hplc_uv HPLC-UV purity_assessment->hplc_uv Versatility for Non-Volatiles qnmr qNMR purity_assessment->qnmr Absolute Quantification gc_ms GC-MS purity_assessment->gc_ms Impurity Identification

Figure 2. Comparison of analytical techniques for purity assessment.

signaling_pathway_placeholder cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities isoamyl_alcohol Isoamyl Alcohol esterification Fischer Esterification isoamyl_alcohol->esterification side_product Side Products (e.g., Diisoamyl Ether) isoamyl_alcohol->side_product Side Reaction benzoic_acid Benzoic Acid benzoic_acid->esterification catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->esterification isoamyl_benzoate This compound (Product) esterification->isoamyl_benzoate unreacted_ia Unreacted Isoamyl Alcohol esterification->unreacted_ia Incomplete Reaction unreacted_ba Unreacted Benzoic Acid esterification->unreacted_ba Incomplete Reaction

References

A Comparative Guide to the Quantitative Analysis of Isoamyl Benzoate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of isoamyl benzoate (B1203000) in complex matrices such as cosmetics, food products, and pharmaceutical formulations.[1][2] Isoamyl benzoate, an ester known for its pleasant fruity aroma, is utilized as a fragrance and flavoring agent, as well as a solvent in various products.[1][3][4] Accurate quantification is crucial for quality control and regulatory compliance.

This document outlines detailed experimental protocols, presents comparative performance data, and offers visualizations of the analytical workflows to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Comparative Overview of Analytical Methods

The choice between HPLC and GC-MS is pivotal for the accurate quantification of chemical compounds.[5] HPLC is versatile for a wide range of analytes, including those that are non-volatile, while GC-MS is the gold standard for volatile and semi-volatile compounds, offering excellent separation and identification capabilities.[5][6]

Data Presentation: Quantitative Method Performance

The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS for the analysis of this compound, based on validation data for analogous compounds.

Parameter HPLC-UV GC-MS Reference
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5]
Linearity (r²) > 0.999> 0.995[5]
Accuracy (% Recovery) 98-102%95-105%[5][6]
Precision (%RSD) < 2%< 5%[5][6]
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL[5]
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL[7][8]
Sample Preparation Generally simpler; analyte must be soluble in the mobile phase.Can be more complex; analyte must be volatile or made volatile.[5]
Typical Use Case Routine quality control, assay of bulk and finished products.Trace analysis, impurity profiling, and confirmatory analysis.[6]

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various sample matrices.

1. Sample Preparation (General Protocol for a Cream Matrix)

  • Accurately weigh 1 gram of the sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol (B129727) and vortex for 2 minutes to extract this compound.[9]

  • Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.[10]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant (the methanol layer).

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[11] The sample is now ready for analysis.

2. HPLC-UV Instrumental Conditions

Parameter Condition Reference
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7][9]
Mobile Phase Acetonitrile and water (60:40, v/v)[9]
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL[9]
Column Temperature 35°C[12]
UV Detection 230 nm[5]
Run Time 10 minutes[5]

3. Calibration Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve. The linearity should be demonstrated across a minimum of five concentration points.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for trace analysis and confirmatory purposes.

1. Sample Preparation (General Protocol for a Cream Matrix)

  • Accurately weigh 0.5 g of the sample into a 50 mL centrifuge tube.[13]

  • Spike the sample with an appropriate internal standard (e.g., benzyl (B1604629) benzoate-d5) to improve accuracy and precision.[13]

  • Add 5 mL of deionized water and 5 mL of a suitable organic solvent like methyl tert-butyl ether (MTBE).[13]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.[13]

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.[13]

  • Carefully collect the upper organic layer.[13]

  • Dry the extract by passing it through anhydrous sodium sulfate.[13]

  • Filter the final extract through a 0.45 µm syringe filter into a GC vial.[13]

2. GC-MS Instrumental Conditions

Parameter Condition Reference
Column DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)[5][14]
Carrier Gas Helium at a constant flow of 1.2 mL/min[5]
Injector Temperature 250°C[5]
Oven Temperature Program Initial temperature of 90°C (hold for 1 min), ramp to 280°C at 20°C/min, hold for 5 min.[5]
Transfer Line Temp 280°C[5]
Ion Source Temp 230°C[5]
MS Detection Electron Ionization (EI) at 70 eV, scanning from m/z 50-350. For quantification, Selected Ion Monitoring (SIM) can be used.[5]

3. Calibration Prepare calibration standards by spiking known amounts of this compound and a fixed amount of the internal standard into a blank matrix extract. This will help to compensate for any matrix effects.[13]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the quantitative analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Weigh 1g of Sample AddMethanol Add 10mL Methanol & Vortex Sample->AddMethanol Sonicate Ultrasonic Bath (15 min) AddMethanol->Sonicate Centrifuge Centrifuge (4000 rpm) Sonicate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Filter Filter (0.45 µm) CollectSupernatant->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial HPLC_Analysis Inject into HPLC-UV System HPLC_Vial->HPLC_Analysis Data_Processing Data Acquisition & Processing HPLC_Analysis->Data_Processing

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Weigh 0.5g of Sample & Spike with IS AddSolvents Add Water & MTBE, then Vortex Sample->AddSolvents Centrifuge Centrifuge (4000 rpm) AddSolvents->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic DryAndFilter Dry (Na2SO4) & Filter (0.45 µm) CollectOrganic->DryAndFilter GC_Vial Transfer to GC Vial DryAndFilter->GC_Vial GCMS_Analysis Inject into GC-MS System GC_Vial->GCMS_Analysis Data_Processing Data Acquisition & Processing GCMS_Analysis->Data_Processing

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Cross-validation of different analytical methods for isoamyl benzoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of isoamyl benzoate (B1203000), a key fragrance and flavor compound, is critical in various industries, from food and beverage to pharmaceuticals and cosmetics. The selection of an appropriate analytical method is paramount to ensure data accuracy, reproducibility, and compliance with regulatory standards. This guide provides a comprehensive cross-validation of the two most common and effective analytical techniques for isoamyl benzoate analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This comparison is supported by illustrative experimental data and detailed methodologies to assist researchers in making an informed decision for their specific analytical needs.

Quantitative Performance Comparison

The performance of each analytical method is evaluated based on key validation parameters established by the International Council for Harmonisation (ICH). The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV for the quantification of this compound. The data presented is illustrative, based on validated methods for similar ester compounds.[1][2][3][4][5][6][7][8][9][10][11][12]

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and quantification based on their mass-to-charge ratio.Separation of compounds based on their polarity and interaction with a stationary phase, followed by detection and quantification based on their ultraviolet absorbance.
Specificity Very High (Mass spectral data provides structural confirmation)Moderate to High (Dependent on chromatographic resolution from interfering compounds)
Linearity (r²) ≥ 0.999≥ 0.999
Range Wide, highly sensitive (µg/L to mg/L)Wide, dependent on detector (mg/L to g/L)
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 2%
Limit of Detection (LOD) Low (ng/L to µg/L range)Moderate (µg/L to mg/L range)
Limit of Quantification (LOQ) Low (µg/L range)Moderate (mg/L range)
Typical Use Case Trace analysis, identification of unknowns, complex matrices (e.g., food, biological samples).Routine quality control, assay of bulk material and finished products with higher concentrations.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and HPLC-UV are provided below. These protocols are intended to serve as a guide and may require optimization for specific sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound, offering excellent sensitivity and specificity.

1. Sample Preparation (Liquid-Liquid Extraction) [5][13][14]

  • For liquid samples (e.g., beverages, perfumes), accurately measure a known volume (e.g., 5 mL) of the sample into a separatory funnel.

  • For solid or semi-solid samples (e.g., creams, food products), accurately weigh a known amount (e.g., 1 g) of the homogenized sample and dissolve or suspend it in a suitable solvent (e.g., water or a buffer).

  • Add a suitable extraction solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 10 mL).

  • Shake vigorously for 1-2 minutes and allow the layers to separate.

  • Collect the organic layer and, if necessary, dry it over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the extract to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions [1][2][6]

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 240°C at 10°C/min, and hold for 5 min.

  • MS System: Agilent 5977A or equivalent.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ions for this compound: m/z 105, 192, 70) and full scan for identification.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is robust and widely used for the routine analysis of this compound in less complex matrices and at higher concentrations.

1. Sample Preparation (Dilution) [15][16][17]

  • For liquid samples, accurately dilute a known volume of the sample with the mobile phase to a concentration within the calibration range.

  • For solid or semi-solid samples, accurately weigh a known amount of the homogenized sample and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Sonicate if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions [3][4][8][9][10][11][12][18]

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: UV-Vis Diode Array Detector (DAD).

  • Detection Wavelength: 230 nm.

Visualizing the Workflow

To better illustrate the logical flow of a cross-validation study for these analytical methods, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_comparison Data Comparison & Conclusion Sample Homogenized Sample Lot Prep_GC Liquid-Liquid Extraction Sample->Prep_GC Prep_HPLC Dilution & Filtration Sample->Prep_HPLC GC_MS GC-MS Analysis Prep_GC->GC_MS HPLC_UV HPLC-UV Analysis Prep_HPLC->HPLC_UV Val_GC GC-MS Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) GC_MS->Val_GC Val_HPLC HPLC-UV Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) HPLC_UV->Val_HPLC Compare Comparative Analysis of Validation Data Val_GC->Compare Val_HPLC->Compare Conclusion Selection of Optimal Method Compare->Conclusion

Caption: Workflow for the cross-validation of GC-MS and HPLC-UV methods.

DecisionTree Start Start: Need to Analyze This compound Trace Is trace level detection (µg/L or lower) required? Start->Trace Complex Is the sample matrix complex? Trace->Complex No GC_MS Choose GC-MS Trace->GC_MS Yes Routine Is it for routine QC at higher concentrations? Complex->Routine No Complex->GC_MS Yes Routine->GC_MS No (or for confirmation) HPLC_UV Choose HPLC-UV Routine->HPLC_UV Yes

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The choice between GC-MS and HPLC-UV for the analysis of this compound is contingent upon the specific requirements of the study. GC-MS stands out for its superior sensitivity and specificity, making it the preferred method for trace-level detection, analysis in complex matrices, and for confirmatory identification.[1][2][6][7] Conversely, HPLC-UV offers a robust, cost-effective, and straightforward solution for routine quality control and quantification in less complex samples where the concentration of this compound is relatively high.[3][4][8][9][10][11][12][18] By understanding the comparative performance and methodologies of these techniques, researchers can confidently select and implement the most appropriate analytical method to ensure the generation of reliable and accurate data for this compound.

References

Safety Operating Guide

Proper Disposal of Isoamyl Benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of isoamyl benzoate (B1203000) is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this chemical, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). Isoamyl benzoate is a combustible liquid and may cause mild skin irritation.[1] Always wear appropriate personal protective equipment (PPE), including gloves and eye protection, when handling this chemical.[2][3] Ensure adequate ventilation in the work area to avoid inhalation of vapors.[2] In case of a spill, do not allow the chemical to enter drains or waterways.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1][5] It is generally considered hazardous waste and requires professional handling.[1]

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Spill Management:

    • In the event of a small spill, absorb the liquid with an inert material such as dry clay, sand, or commercial sorbents.[1]

    • For larger spills, contain the spill to prevent spreading and absorb with vermiculite (B1170534) or dry sand.[1]

    • Place the absorbed material into a sealed container for disposal as hazardous waste.[1]

    • Never return spilled material to the original container for reuse.[1]

  • Container Disposal:

    • Empty containers may retain product residue and should be treated as hazardous waste.[1][5]

    • Follow label warnings even after the container is empty.[1]

    • Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]

  • Engage a Licensed Waste Disposal Company:

    • The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[6]

    • Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.

Regulatory Framework

In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[7][8][9] States may have their own, often more stringent, regulations that build upon the federal framework.[7] It is crucial to be aware of and compliant with your specific state and local requirements.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol
CAS Number 94-46-2
Flash Point 100.0 °C (212.0 °F) Closed Cup
Physical State Liquid
Appearance Colorless
Odor Fruity

Source: Vigon International, 2015[1]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the decision-making and operational steps involved.

IsoamylBenzoateDisposal start Start: this compound Waste Generated assess_spill Spill or Routine Disposal? start->assess_spill spill Spill Occurred assess_spill->spill Spill routine Routine Disposal assess_spill->routine Routine absorb Absorb with Inert Material (e.g., sand, vermiculite) spill->absorb collect Collect Waste in a Labeled, Sealed Container routine->collect absorb->collect contact_ehs Contact Environmental Health & Safety (EHS) collect->contact_ehs store Store in Designated Hazardous Waste Area contact_ehs->store licensed_disposal Arrange for Pickup by Licensed Waste Disposal Company store->licensed_disposal end End: Compliant Disposal licensed_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Isoamyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isoamyl Benzoate (B1203000)

For laboratory professionals engaged in research, development, and scientific exploration, the safe handling of chemical compounds is of paramount importance. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for Isoamyl benzoate, ensuring a secure and compliant laboratory environment.

Physicochemical and Hazard Information

This compound is a combustible liquid that may cause mild skin and eye irritation.[1][2] Understanding its physical and chemical properties is crucial for safe handling.

PropertyValue
Appearance Colorless to pale yellow liquid[2]
Odor Fruity
Boiling Point 261-262 °C[3][4]
Flash Point 100.0 °C (212.0 °F) (Closed Cup)[1]
Density 0.99 g/mL at 25 °C[3]
Solubility Insoluble in water; soluble in ethanol (B145695) and organic solvents[2]
Molecular Weight 192.26 g/mol [4]
Hazard Classification (GHS)Statement
Physical Hazard Combustible Liquid
Health Hazards May be harmful if swallowedCauses mild skin irritation[1]Causes eye irritation[2]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecific Recommendations
Eye/Face Protection Chemical safety goggles or a full-face shield should be worn where splashing is possible.[2][3] An eyewash station must be readily available.
Skin Protection Wear protective gloves (e.g., Nitrile rubber).[2][3] A lab coat or clean, body-covering clothing is required.[2]
Respiratory Protection In case of insufficient ventilation or potential for inhalation of vapors, a NIOSH/MSHA-approved respirator is recommended.[2][5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risks associated with this compound.

Preparation and Pre-Handling
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Inspect PPE: Check all PPE for integrity before use. Do not use damaged gloves, goggles, or other equipment.

  • Prepare Spill Kit: Ensure a chemical spill kit with absorbent materials is readily accessible.

Handling and Use
  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5] Do not inhale vapors.[5]

  • Grounding: When transferring, use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.

  • Heating: Keep away from heat, sparks, and open flames. No smoking in the handling area.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]

Storage
  • Container: Store in a tightly closed, original container.[6]

  • Location: Keep in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[6]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Segregation
  • Waste Container: Collect liquid this compound waste in a designated, properly labeled, and sealed container made of compatible material.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from strong acids, bases, and oxidizers.

  • Solid Waste: Dispose of contaminated materials such as gloves, absorbent pads, and empty containers as hazardous waste in the same manner as the chemical itself.

Spill and Leak Cleanup
  • Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.

  • Control Ignition Sources: Eliminate all nearby sources of ignition.[7]

  • Containment: For small spills, use an inert absorbent material like sand or earth.[2] For large spills, dike the area to prevent spreading.[8]

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[2][8] Do not return spilled material to the original container.[7]

  • Decontamination: Clean the spill area thoroughly with soap and water.[6]

Final Disposal
  • Licensed Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • Regulatory Compliance: Follow all applicable local, regional, national, and international regulations for hazardous waste disposal.[7] Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_spill Spill Response prep1 Review SDS prep2 Inspect PPE prep1->prep2 prep3 Ensure Ventilation prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Chemical Transfer/Use handle1->handle2 post1 Store Chemical handle2->post1 disp1 Segregate Waste handle2->disp1 spill1 Evacuate & Ventilate handle2->spill1 If Spill Occurs post2 Doff & Clean PPE post1->post2 post3 Personal Hygiene post2->post3 disp2 Label & Store Waste disp1->disp2 disp3 Arrange Pickup disp2->disp3 spill2 Contain Spill spill1->spill2 spill3 Collect & Dispose spill2->spill3

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.